Methyl adipate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11O4- |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)/p-1 |
InChI Key |
UOBSVARXACCLLH-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
methyl adipate synthesis from adipic acid and methanol
An In-depth Technical Guide to the Synthesis of Dimethyl Adipate (B1204190) from Adipic Acid and Methanol (B129727)
Introduction
Dimethyl adipate (DMA) is a key organic compound with the formula (CH₂)₄(COOCH₃)₂. It is a colorless, transparent liquid widely utilized as an environmentally friendly solvent, a plasticizer, and a crucial intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2][3] Notably, it serves as a precursor for the production of 1,6-hexanediol, a monomer used in the manufacture of polyurethanes and polyesters.[4] The synthesis of DMA is primarily achieved through the esterification of adipic acid with methanol.[3] This process is a reversible reaction, typically catalyzed by an acid, which drives the formation of the diester.[2]
This technical guide provides a comprehensive overview of the synthesis of dithis compound, targeting researchers, scientists, and professionals in drug development. It details the underlying chemical principles, various experimental protocols for both laboratory and industrial scales, and presents key quantitative data for process optimization.
Reaction Principles
The synthesis of dithis compound is a classic example of Fischer esterification, where a dicarboxylic acid reacts with an alcohol in the presence of an acid catalyst. The overall reaction proceeds in two sequential, reversible steps:
-
Mono-esterification : Adipic acid first reacts with one molecule of methanol to form monothis compound and water.
-
Di-esterification : Monothis compound then reacts with a second molecule of methanol to yield dithis compound and another molecule of water.
The overall reaction is: HOOC(CH₂)₄COOH + 2 CH₃OH ⇌ CH₃OOC(CH₂)₄COOCH₃ + 2 H₂O
To achieve high yields of dithis compound, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of methanol or by removing the water produced during the reaction.[1] Various catalysts can be employed to increase the reaction rate, including homogeneous mineral acids (e.g., sulfuric acid) and heterogeneous solid acid catalysts (e.g., ion-exchange resins).[1][5]
Caption: Reaction pathway for the two-step esterification of adipic acid.
Experimental Protocols
The synthesis of dithis compound can be performed using various methodologies, ranging from small-scale laboratory batch processes to large-scale continuous industrial operations.
Laboratory-Scale Batch Synthesis using a Solid Acid Catalyst
This protocol is based on studies using ion-exchange resins like Amberlyst 15 as a heterogeneous catalyst, which simplifies product purification.[1]
Materials and Equipment:
-
Adipic Acid
-
Methanol (analytical grade)
-
Amberlyst 15 catalyst
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Heating mantle with temperature controller
-
Sampling syringe
-
Apparatus for titration (burette, flasks) or Gas Chromatograph (GC)
Procedure:
-
Catalyst Preparation: Dry the Amberlyst 15 catalyst in a vacuum oven at 383 K (110 °C) for at least 3 hours to remove moisture.[1]
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a port for temperature measurement and sample extraction.
-
Charging Reactants: Charge the reactor with a pre-determined mixture of adipic acid and methanol. A common molar ratio of methanol to adipic acid is 15:1 or 20:1 to drive the reaction equilibrium forward.[1]
-
Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 313 K, 323 K, or 333 K).[1] Once the temperature stabilizes, add a known amount of the dried catalyst (e.g., 5-10% w/w of the total reaction mass) to the flask. This marks the start of the reaction (time zero).[1]
-
Monitoring the Reaction: Withdraw small samples at regular intervals. Analyze the samples to determine the concentration of unreacted adipic acid. This can be done by titrating the sample against a standardized alcoholic NaOH solution using phenolphthalein (B1677637) as an indicator.[1] Alternatively, Gas Chromatography (GC) can be used for a more detailed analysis of the product mixture.[1]
-
Product Recovery: After the reaction reaches the desired conversion, stop the heating and stirring. Allow the catalyst to settle, then separate it from the liquid mixture by filtration.
-
Purification: The excess methanol can be removed from the filtrate by distillation. The crude product can be further purified by washing with a 5% aqueous NaHCO₃ solution to remove any remaining acid, followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and finally, vacuum distillation to obtain pure dithis compound.[5]
Caption: Workflow for laboratory-scale batch synthesis of dithis compound.
Continuous Esterification Process for Industrial Production
Industrial production often employs a continuous process involving pre-esterification followed by a final esterification in a catalytic distillation column to achieve high throughput and efficiency.[6][7]
Equipment:
-
Raw material mixing tank
-
Pre-esterification reactor (e.g., tubular reactor)
-
Catalytic rectifying tower (distillation column packed with a solid acid catalyst)
-
Methanol vaporizer and heat exchangers
-
Separation and purification units
Procedure:
-
Pre-esterification: Adipic acid and methanol are mixed and fed into a pre-esterification reactor. This initial reaction is often carried out at elevated temperatures (90-180 °C) and pressures (0.05-3 MPa), sometimes without a catalyst, to achieve a high initial conversion of adipic acid to monothis compound.[6][7] For example, a conversion rate of 97.2% can be achieved at 140 °C.[4]
-
Catalytic Distillation: The effluent from the pre-esterification reactor, a mixture of monothis compound, dithis compound, unreacted starting materials, and water, is continuously fed into the upper part of a catalytic rectifying tower.[6]
-
Countercurrent Reaction: Vaporized dry methanol is fed into the lower part of the tower. As the methanol vapor rises, it reacts with the descending liquid in a countercurrent fashion within the catalyst bed. This setup combines reaction and separation: the heavier product, dithis compound, moves down the column while the water of reaction is removed overhead with excess methanol, continuously shifting the equilibrium.[6][7]
-
Product Separation: A stream rich in dithis compound is drawn from the bottom of the tower.[8] The overhead vapor, containing methanol and water, is condensed. The methanol can be dehydrated and recycled back into the process.[7]
-
Final Purification: The crude dithis compound from the tower bottom undergoes final purification steps, such as film evaporation, to achieve high purity (e.g., 99.85%).[6]
Quantitative Data Summary
The efficiency of dithis compound synthesis is highly dependent on the reaction conditions and the catalytic system used. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Reaction Parameters on Adipic Acid Conversion (Batch Process)
This table presents data from a kinetic study using Amberlyst 15 as the catalyst in a batch reactor.[1]
| Parameter | Value | Catalyst Loading (% w/w) | Methanol:Acid Molar Ratio | Adipic Acid Conversion |
| Temperature | 313 K (40 °C) | 7 | 20:1 | Increases with time |
| 323 K (50 °C) | 7 | 20:1 | Higher than at 313 K | |
| 333 K (60 °C) | 7 | 20:1 | Highest rate and conversion | |
| Catalyst Loading | 323 K (50 °C) | 5 | 20:1 | Increases with loading |
| 323 K (50 °C) | 7 | 20:1 | Higher than at 5% | |
| 323 K (50 °C) | 10 | 20:1 | Highest rate | |
| Molar Ratio | 323 K (50 °C) | 7 | 10:1 | Increases with ratio |
| 323 K (50 °C) | 7 | 15:1 | Highest conversion | |
| 323 K (50 °C) | 7 | 20:1 | No significant change from 15:1 |
Note: The original study presents data graphically over time. The table summarizes the observed trends.
Table 2: Performance Data from Continuous Esterification Processes
This table compiles data from patents describing continuous production methods.
| Process Stage | Temperature (°C) | Pressure (MPa) | Key Metric | Value | Purity (%) | Reference |
| Pre-esterification | 140 | Saturated Vapor Pressure | Adipic Acid Conversion | 97.2% | - | [6],[4] |
| Di-esterification | 120 | 4.0 | - | - | 99.82 | [6] |
| Pre-esterification | 150 | Saturated Vapor Pressure | Adipic Acid Conversion | 97.2% | - | [6] |
| Di-esterification | 120 | 4.0 | - | - | 99.85 | [6] |
| Level-one Esterifier | 100 | 0.5 | Molar Ratio (Methanol:Acid) | 3:1 | - | [8] |
| Rectification Tower | 175 (Bottom) | 0.04 (Overhead) | - | - | High | [8] |
| Level-one Esterifier | 120 | 0.8 | Molar Ratio (Methanol:Acid) | 4:1 | - | [8] |
| Rectification Tower | 182 (Bottom) | 0.06 (Overhead) | - | - | High | [8] |
Conclusion
The synthesis of dithis compound from adipic acid and methanol is a well-established and optimized chemical process. For laboratory-scale synthesis, batch reactions using heterogeneous solid acid catalysts like Amberlyst 15 offer a straightforward procedure with simplified catalyst removal.[1] For industrial-scale production, continuous processes featuring pre-esterification followed by catalytic distillation provide superior efficiency, high conversion rates, and excellent product purity by effectively managing reaction equilibrium.[4][6] The choice of methodology and operating parameters allows for significant control over reaction rates and final product yield, catering to the specific needs of research and large-scale manufacturing.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Dithis compound Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 3. sfdchem.com [sfdchem.com]
- 4. Method for producing dithis compound from adipic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. rsc.org [rsc.org]
- 6. CN111320543A - Method for producing dithis compound from adipic acid - Google Patents [patents.google.com]
- 7. CN102442905A - Method for preparing dithis compound by continuous esterification - Google Patents [patents.google.com]
- 8. CN109748790A - The method for producing dithis compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Dimethyl Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl adipate (B1204190) (DMA), with the chemical formula C8H14O4, is the diester of adipic acid and methanol (B129727).[1] It is a colorless, oily liquid with a faint alcoholic aroma.[1][2] While its primary applications are industrial, serving as a plasticizer, a solvent for resins and in paint stripping, and as a pigment dispersant, its well-defined chemical properties also make it a valuable intermediate in the synthesis of various organic compounds.[3][4][5] Notably, it is a precursor in the production of 1,6-hexanediol (B165255), a monomer used in the manufacturing of polyurethanes and polyesters, and adiponitrile (B1665535), a key intermediate in the production of nylon-6,6.[3][6] This guide provides an in-depth overview of the physical and chemical properties of dimethyl adipate, along with experimental protocols and visualizations of its key chemical transformations.
Physical Properties of Dithis compound
The physical characteristics of dithis compound are well-documented, making it a predictable and reliable chemical for various applications. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C8H14O4 | [1] |
| Molecular Weight | 174.19 g/mol | [2][7] |
| Appearance | Colorless liquid | [1][7] |
| Odor | Faint alcoholic aroma | [2] |
| Density | 1.062 g/mL at 20 °C | [5] |
| Melting Point | 8 °C (46.4 °F) | [5][8] |
| Boiling Point | 109-110 °C at 14 mmHg | [5][8] |
| Flash Point | 107 °C (225 °F) (Closed Cup) | [8] |
| Refractive Index | 1.428 at 20 °C | [5] |
| Vapor Pressure | 0.06 mmHg at 20 °C | [9] |
| Autoignition Temperature | 360 °C (680 °F) | [9] |
Solubility and Partition Coefficients
| Property | Value | Reference(s) |
| Solubility in Water | Sparingly soluble (<1 g/L) | [1][7] |
| Solubility in Organic Solvents | Miscible with alcohols and ether | [5] |
| LogP (Octanol-Water Partition Coefficient) | 1.03 | [7] |
Chemical Properties and Reactivity
Dithis compound exhibits reactivity typical of an ester. It is stable under normal conditions but can undergo hydrolysis and is incompatible with strong oxidizing agents, acids, and bases.[5]
Hydrolysis
Dithis compound can be hydrolyzed to adipic acid and methanol. This reaction is typically slow at neutral pH but is accelerated by the presence of acids or bases. The estimated hydrolysis half-life at pH 7 is 2 years, while at pH 8, it is 60 days.
Esterification (Synthesis)
The primary method for synthesizing dithis compound is the Fischer esterification of adipic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid.[5]
Hydrogenation to 1,6-Hexanediol
A significant industrial application of dithis compound is its conversion to 1,6-hexanediol through hydrogenation. This reaction is typically carried out in the vapor phase over a heterogeneous catalyst.[3]
Nitrilation to Adiponitrile
Dithis compound can be converted to adiponitrile through a vapor-phase reaction with ammonia (B1221849) over a catalyst, such as niobium oxide.[6] This process involves both ammonolysis and dehydration steps.
Dieckmann Condensation
In a laboratory setting, dithis compound can undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form a cyclic β-keto ester.
Experimental Protocols
Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)
The flash point of dithis compound is determined using the Pensky-Martens closed-cup tester, following the ASTM D93 standard test method.[10]
-
Apparatus : A Pensky-Martens closed-cup tester, which consists of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source, is used.[10]
-
Procedure :
-
A sample of dithis compound is placed in the test cup.[10]
-
The cup is heated at a slow, constant rate while the sample is continuously stirred.[10]
-
At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric igniter) is introduced into the vapor space above the liquid through the shutter opening.[10]
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[10][11]
-
Synthesis of Dithis compound via Fischer Esterification
The following is a general laboratory procedure for the synthesis of dithis compound.
-
Reaction Setup : Adipic acid, a molar excess of methanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask equipped with a reflux condenser.[12]
-
Reaction : The mixture is heated to reflux for several hours to drive the esterification reaction to completion.[12]
-
Workup :
-
After cooling, the reaction mixture is transferred to a separatory funnel.
-
Water is added to separate the organic layer (containing the dithis compound) from the aqueous layer (containing unreacted methanol, sulfuric acid, and some dissolved ester).
-
The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Purification : The crude dithis compound is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and then purified by distillation under reduced pressure.
Solubility Determination (Dynamic Laser Method)
The solubility of a solute in a solvent mixture can be determined using a dynamic laser method.[13]
-
Apparatus : A system consisting of a jacketed glass vessel with a stirrer, a temperature controller, and a laser light scattering detector is used.[13]
-
Procedure :
-
A known mass of the solvent (in this case, dithis compound and methanol mixtures) is placed in the vessel.[13]
-
A known mass of the solute (e.g., adipic acid) is added.[13]
-
The temperature of the mixture is gradually increased while stirring.
-
The laser detector monitors the turbidity of the solution. The temperature at which the solution becomes clear (i.e., the solute completely dissolves) is recorded as the solubility temperature for that specific concentration.
-
This process is repeated with different solute concentrations to construct a solubility curve.[13]
-
Visualizations
Synthesis of Dithis compound
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. Food safety and quality: details [fao.org]
- 3. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]
- 4. researchgate.net [researchgate.net]
- 5. Dithis compound CAS#: 627-93-0 [m.chemicalbook.com]
- 6. Synthesis of adiponitrile from dithis compound and ammonia in the vapor-phase over niobium oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. dithis compound [stenutz.eu]
- 10. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Mono-Methyl Adipate
CAS Number: 627-91-8
Synonyms: Adipic acid monomethyl ester, Methyl hydrogen adipate (B1204190), 6-Methoxy-6-oxohexanoic acid
This technical guide provides a detailed overview of mono-methyl adipate, a dicarboxylic acid monoester utilized as a synthetic intermediate in various chemical applications.[1][2] This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require in-depth knowledge of this compound's properties, synthesis, and safety considerations.
Chemical and Physical Properties
Mono-methyl adipate is a colorless liquid at room temperature.[3] Its key physical and chemical properties are summarized in the tables below, compiled from various safety data sheets and chemical databases.
Table 1: General Properties of Mono-Methyl Adipate
| Property | Value | Source(s) |
| CAS Number | 627-91-8 | [4][5][6][7] |
| Molecular Formula | C₇H₁₂O₄ | [8][9] |
| Molecular Weight | 160.17 g/mol | [7][8] |
| Appearance | Colorless liquid | [3] |
| Synonyms | Adipic acid monomethyl ester, Monomethyl adipate | [3][4][7] |
Table 2: Physical Properties of Mono-Methyl Adipate
| Property | Value | Source(s) |
| Melting Point | 7-9 °C (lit.) | [1][6][7] |
| Boiling Point | 162 °C / 10 mmHg (lit.) | [1][6][7] |
| Density | 1.081 g/mL at 25 °C (lit.) | [1][6][7] |
| Refractive Index | n20/D 1.441 (lit.) | [7] |
| Flash Point | > 109 °C (> 228.20 °F) | [3] |
| Solubility | Not miscible or difficult to mix with water. | [1][9] |
Safety Data Sheet (SDS) Summary
A comprehensive review of available Safety Data Sheets (SDS) provides crucial information for the safe handling, storage, and disposal of mono-methyl adipate.
Hazard Identification
According to most suppliers, mono-methyl adipate is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[6] However, some sources indicate that it may cause skin and eye irritation, as well as respiratory and digestive tract irritation.[3] The toxicological properties of this material have not been fully investigated.[3][6]
First Aid Measures
Standard first aid measures are recommended in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3]
In all cases of significant exposure or if symptoms persist, it is crucial to seek medical attention.[3]
Handling and Storage
-
Handling: Use with adequate ventilation and avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame. Avoid ingestion and inhalation.[3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as oxidizing agents.[3]
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommendation | Source(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [5][6] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. | [5] |
Toxicological Information
The toxicological properties of mono-methyl adipate have not been thoroughly investigated.[3][6] No specific LD50 or LC50 data for mono-methyl adipate is readily available in the reviewed literature. One report notes that for the related compound dibutyl adipate (DBA), animal data were sufficient to conclude that it is not acutely toxic following dermal exposure; however, data were insufficient to determine its acute toxicity following oral or inhalation exposures.[10] Researchers should handle mono-methyl adipate with the care appropriate for a chemical with unknown toxicological properties.
Experimental Protocols
Synthesis of Mono-Methyl Adipate
Mono-methyl adipate can be synthesized via the esterification of adipic acid with methanol (B129727). One documented method involves the use of a macroporous cation exchange resin as a catalyst in a toluene (B28343) solvent.
Detailed Methodology:
-
Resin Pre-treatment: A macroporous cation exchange resin is successively immersed in an acid solution, followed by an alkali solution, and then again in an acid solution. The resin is then washed with water until a neutral pH is achieved. The surface moisture is removed by filtration.[11]
-
Esterification: Adipic acid and the pre-treated resin are added to toluene. Methanol is then added dropwise to the mixture to initiate the esterification reaction.[11]
-
Separation and Purification: After the reaction is complete, the resin is separated by hot filtration. The toluene solution is cooled to allow any unreacted adipic acid to precipitate, which is then removed by filtration. The resulting toluene solution containing mono-methyl adipate is washed to remove any acidic byproducts.[11]
-
Product Isolation: The toluene is removed via reduced pressure condensation. The final product, mono-methyl adipate, is obtained by distillation.[11]
Another reported synthesis involves the reaction of adipic acid (5 mmol) with methanol (10 ml), yielding mono-methyl adipate.[12]
Visualizations
The following diagrams illustrate key logical and experimental workflows related to mono-methyl adipate.
References
- 1. Monothis compound | 627-91-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. 己二酸单甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. monothis compound | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. cpsc.gov [cpsc.gov]
- 11. CN102898306A - Synthetic method of monothis compound - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
A Technical Guide to the Solubility of Dimethyl Adipate in Common Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility of dimethyl adipate (B1204190) (DMA) in common organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document consolidates available solubility data, details the experimental protocols for its determination, and discusses the underlying physicochemical principles governing its solubility.
Introduction to Dimethyl Adipate
Dithis compound (DMA), with the chemical formula C8H14O4, is the dimethyl ester of adipic acid.[1] It is a colorless, flammable liquid with a range of applications, including its use as a specialty solvent in coatings, inks, and adhesives, a plasticizer, and an intermediate in the synthesis of pharmaceuticals and pesticides.[2][3] Its favorable environmental profile and low volatility make it an attractive alternative to more hazardous solvents. A thorough understanding of its solubility is critical for its effective use in various formulations and chemical processes.
Key Physical Properties of Dithis compound:
| Property | Value | Reference(s) |
| CAS Number | 627-93-0 | [1] |
| Molecular Weight | 174.19 g/mol | [4] |
| Density | 1.062 g/mL at 20 °C | [5] |
| Melting Point | 8 °C | [5] |
| Boiling Point | 109-110 °C at 14 mmHg | [5] |
| Flash Point | 110 °C (230 °F) |
Solubility Profile of Dithis compound
Qualitative Solubility
Dithis compound is characterized by its broad miscibility with many organic solvents. It is described as being miscible with alcohols and ethers.[3][5] This general solubility is attributed to its chemical structure, which contains two polar ester functional groups and a non-polar six-carbon aliphatic chain. This dual character allows it to interact favorably with a wide range of organic solvent types. Conversely, it is sparingly soluble or immiscible in water.[3][5]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 25 | 6,000 mg/L | [6] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL | [7] |
Experimental Determination of Solubility
Several well-established methods can be employed to determine the solubility of dithis compound in various solvents. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.
Isothermal Gravimetric Method
This classical and reliable method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by mass.
Protocol:
-
Sample Preparation: An excess amount of dithis compound is added to a known mass of the chosen organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, agitation is stopped, and the mixture is left undisturbed in the temperature bath to allow the excess, undissolved solute to settle.
-
Sample Withdrawal: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.
-
Gravimetric Analysis: The withdrawn aliquot is transferred to a pre-weighed container. The mass of the solution is recorded. The solvent is then removed by evaporation under controlled conditions (e.g., in a vacuum oven).
-
Calculation: The container with the residual solute is weighed again. The solubility is calculated as the mass of the dissolved dithis compound per mass or volume of the solvent.
Dynamic (Synthetic) Method
The dynamic, or synthetic, method involves observing the dissolution temperature of a mixture with a known composition. This is often done by monitoring changes in light transmission.
Protocol:
-
Mixture Preparation: A series of mixtures with precisely known compositions of dithis compound and the solvent are prepared by mass in sealed glass cells.
-
Heating Cycle: Each cell is placed in a programmable thermostat and heated slowly (e.g., 0.1-0.5 K/min) with constant stirring. A laser light source and a photodetector are used to monitor the turbidity of the solution.
-
Dissolution Point Detection: The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.
-
Cooling Cycle (Optional but Recommended): The solution is then cooled slowly, and the temperature at which the first crystals appear (cloud point) is recorded. The average of the dissolution and crystallization temperatures can be taken as the equilibrium point.
-
Data Compilation: By repeating this process for various compositions, a solubility curve (solubility vs. temperature) can be constructed.
Theoretical Considerations for Solubility
The solubility of dithis compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.
Molecular Structure and Polarity
Dithis compound's structure features:
-
Two Ester Groups (-COO-): These groups are polar and can participate in dipole-dipole interactions. The oxygen atoms can also act as hydrogen-bond acceptors.[8]
-
A Six-Carbon Aliphatic Chain (- (CH2)4 -): This hydrocarbon backbone is non-polar and contributes to van der Waals interactions.
This combination allows DMA to dissolve well in:
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, THF): Strong dipole-dipole interactions are possible between the solvent and the ester groups of DMA.
-
Protic Solvents (e.g., alcohols like ethanol (B145695) and methanol): These solvents can engage in hydrogen bonding with the carbonyl oxygen of DMA's ester groups.
-
Non-Polar Solvents (e.g., toluene, hexane): The aliphatic chain of DMA allows for favorable van der Waals interactions with non-polar solvents, although solubility may be more limited compared to polar solvents.
Logical Flow of Solubility Prediction
The following diagram illustrates a simplified logical pathway for predicting the solubility of an ester like dithis compound based on solvent characteristics.
Conclusion
Dithis compound is a versatile organic compound with excellent solubility in a wide array of common organic solvents, including alcohols, ethers, and ketones, while exhibiting poor solubility in water. This broad compatibility is a direct result of its molecular structure, which combines polar ester functionalities with a non-polar hydrocarbon chain. While extensive quantitative data is sparse in the literature, established experimental protocols such as the isothermal gravimetric and dynamic synthetic methods can be readily applied to generate precise solubility data for specific formulation needs. This guide provides the foundational knowledge and procedural framework necessary for scientists and researchers to effectively utilize dithis compound in their work.
References
- 1. DIthis compound | Occupational Safety and Health Administration [osha.gov]
- 2. Dithis compound Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 3. Cas 627-93-0,Dithis compound | lookchem [lookchem.com]
- 4. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dithis compound | 627-93-0 [chemicalbook.com]
- 6. dithis compound, 627-93-0 [thegoodscentscompany.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scribd.com [scribd.com]
The Esterification of Adipic Acid with Methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the esterification of adipic acid with methanol (B129727) to produce dimethyl adipate (B1204190). This guide explores both homogeneous and heterogeneous catalytic systems, offering a comparative analysis of their efficacy and operational parameters. Detailed experimental methodologies, quantitative data summaries, and mechanistic visualizations are provided to support research and development in this critical chemical transformation.
Introduction
The esterification of adipic acid with methanol is a significant industrial reaction, yielding dimethyl adipate, a versatile chemical intermediate used in the production of polymers, plasticizers, solvents, and pharmaceuticals. The reaction involves the conversion of the two carboxylic acid groups of adipic acid into methyl esters through interaction with methanol, typically facilitated by a catalyst to achieve viable reaction rates and high yields. This guide delves into the core principles governing this reaction, with a focus on the underlying catalytic mechanisms.
Catalytic Mechanisms
The esterification of adipic acid with methanol can be effectively catalyzed by both homogeneous and heterogeneous acid catalysts. The choice of catalyst profoundly influences the reaction mechanism, kinetics, and process design.
Homogeneous Catalysis: The Fischer Esterification Mechanism
In the presence of a homogeneous acid catalyst, such as sulfuric acid (H₂SO₄), the reaction proceeds via the well-established Fischer esterification mechanism. This is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2][3] The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, enhancing the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]
This process occurs sequentially for both carboxylic acid groups of adipic acid to form dithis compound.
Heterogeneous Catalysis: Surface Reaction Mechanisms
Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated zirconia, and niobium oxide, offer significant advantages over homogeneous catalysts, including ease of separation, reusability, and reduced corrosivity. The reaction mechanism on the surface of these catalysts is generally described by models such as the Langmuir-Hinshelwood or Eley-Rideal mechanisms.
-
Langmuir-Hinshelwood (L-H) Mechanism: In this model, both reactants (adipic acid and methanol) adsorb onto adjacent active sites on the catalyst surface. The adsorbed species then react to form the ester, which subsequently desorbs from the surface.[4][5]
-
Eley-Rideal (E-R) Mechanism: In this mechanism, one of the reactants (typically the more strongly adsorbing species, such as adipic acid) adsorbs onto the catalyst surface. The other reactant (methanol) then reacts directly from the bulk liquid phase with the adsorbed species to form the product, which then desorbs.
For the esterification of carboxylic acids with alcohols over ion-exchange resins like Amberlyst-15, the Langmuir-Hinshelwood model is often found to provide a good correlation with experimental kinetic data.[4][6]
Quantitative Data on Catalytic Performance
The efficiency of the esterification of adipic acid with methanol is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Performance of Homogeneous Catalysts
| Catalyst | Adipic Acid:Methanol Molar Ratio | Temperature (°C) | Catalyst Conc. (wt%) | Reaction Time (h) | Adipic Acid Conversion (%) | Reference |
| H₂SO₄ | 1:2.2 (with Benzyl Alcohol) | Reflux | 1.2 mol% (as p-TSA) | 16 | 72 (Yield) | [7] |
| H₂SO₄ | 1:excess | Reflux | Not specified | 2 | High | [7] |
Table 2: Performance of Heterogeneous Catalysts
| Catalyst | Adipic Acid:Methanol Molar Ratio | Temperature (°C) | Catalyst Loading (wt%) | Reaction Time (h) | Adipic Acid Conversion (%) | Reference |
| Amberlyst-15 | 1:10 | 60 | 5 | 6 | ~85 | [8] |
| Amberlyst-15 | 1:15 | 60 | 7 | 6 | ~90 | [8] |
| Amberlyst-15 | 1:20 | 60 | 10 | 6 | >90 | [8] |
| Amberlyst-35 | 1:15 | 40-70 | Not specified | Not specified | High | [9] |
| Zeolite NaY-Bf | 1:3-4 (with DMC) | 180-200 | 5 | 5 | 73 (Yield) | [10] |
| Sulfated Zirconia | Not specified | Not specified | Not specified | Not specified | High activity reported | [11] |
| Niobium Oxide | Not specified | Not specified | Not specified | Not specified | Active for nitrilation of DMA | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of dithis compound using different catalytic systems.
Protocol for Homogeneous Catalysis using Sulfuric Acid
This protocol is a general procedure for Fischer esterification.
Materials:
-
Adipic Acid
-
Methanol (in large excess, acts as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane (B109758) (for extraction)
-
5% Aqueous Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Crushed Ice
Procedure:
-
To a solution of adipic acid (1.0 equivalent) in methanol (e.g., 50 mL for 20 g of acid), slowly add concentrated sulfuric acid (0.3 equivalents).[7]
-
The resulting mixture is stirred at reflux for 2 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.[7]
-
The excess methanol is removed under vacuum to yield the crude product.
-
The crude product is poured into crushed ice and then extracted with dichloromethane (5 x 50 mL).[7]
-
The combined organic layers are washed with 50 mL of 5% aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain dithis compound.[7]
Protocol for Heterogeneous Catalysis using Amberlyst-15
Materials:
-
Adipic Acid
-
Methanol
-
Amberlyst-15 catalyst
-
1 N Alcoholic NaOH solution (for titration)
-
Phenolphthalein (B1677637) indicator
Apparatus:
-
A three-necked glass reactor equipped with a stirrer and a reflux condenser.[8]
Procedure:
-
The Amberlyst-15 catalyst is dried in a vacuum heater for 3 hours at 110°C before use.[8]
-
A mixture of adipic acid and methanol with a pre-specified mole ratio (e.g., 1:15) is charged into the reactor.[8]
-
The reactor is heated to the desired temperature (e.g., 60°C) with constant stirring (e.g., 13 rps).[8]
-
A known amount of the dried Amberlyst-15 catalyst (e.g., 7% w/w of reactants) is added to the reactor, and this is considered time zero of the reaction.[8]
-
The reaction is carried out for a specified duration (e.g., 6 hours), with samples withdrawn at regular intervals for analysis.[8]
-
The progress of the reaction is monitored by titrating the samples against 1 N alcoholic NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted acid.[8]
-
At the end of the reaction, the catalyst is separated from the product mixture by simple filtration.
Conclusion
The esterification of adipic acid with methanol is a fundamentally important reaction with diverse applications. The choice between homogeneous and heterogeneous catalysis depends on various factors, including scalability, cost, and environmental considerations. While homogeneous catalysts like sulfuric acid are effective, heterogeneous catalysts such as Amberlyst resins offer significant process advantages, including ease of separation and reusability. Understanding the underlying reaction mechanisms, whether the Fischer esterification for homogeneous systems or surface-based mechanisms for heterogeneous catalysts, is crucial for optimizing reaction conditions and developing more efficient and sustainable processes for the production of dithis compound. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. oiccpress.com [oiccpress.com]
- 6. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 7. rsc.org [rsc.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Dithis compound synthesis - chemicalbook [chemicalbook.com]
- 11. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of adiponitrile from dithis compound and ammonia in the vapor-phase over niobium oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
potential applications of methyl adipate in green chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The imperative of sustainable industrial practices has catalyzed the exploration of green chemistry principles, emphasizing the use of renewable feedstocks, waste reduction, and the design of environmentally benign chemicals and processes. Within this paradigm, methyl adipate (B1204190), a derivative of the dicarboxylic adipic acid, is emerging as a versatile platform chemical with significant potential across various applications. This technical guide provides an in-depth analysis of the green chemistry applications of methyl adipate, focusing on its synthesis, utility as a green solvent, role as a monomer in the production of biodegradable polymers, and potential as a biofuel additive. This document consolidates key quantitative data, details experimental protocols for pivotal synthesis and application methodologies, and presents visual representations of relevant chemical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and related fields.
Introduction: The Role of this compound in a Sustainable Future
The principles of green chemistry advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances[1][2]. This paradigm shift is crucial in mitigating the environmental impact of the chemical industry. This compound, encompassing both monothis compound and dithis compound, represents a promising building block in the advancement of green chemistry. Derived from adipic acid, which can be produced from bio-based feedstocks, this compound offers a more sustainable alternative to petroleum-derived chemicals[3]. Its favorable toxicological profile, biodegradability, and versatile reactivity make it a compelling candidate for a range of green applications.
This guide explores the multifaceted potential of this compound in green chemistry, with a focus on:
-
Eco-friendly Synthesis Routes: Examining methods that prioritize high atom economy, use of non-toxic catalysts, and energy efficiency.
-
Performance as a Green Solvent: Evaluating its physicochemical properties as a replacement for conventional, hazardous organic solvents.
-
Contribution to Biodegradable Polymers: Detailing its role as a key monomer in the synthesis of sustainable polymers for packaging, biomedical, and agricultural applications.
-
Potential in Biofuels: Investigating its application as an additive to enhance the properties of biofuels.
By providing detailed technical information, this guide aims to empower researchers and professionals to harness the potential of this compound in developing innovative and sustainable chemical solutions.
Synthesis of this compound: Green and Efficient Methodologies
The green synthesis of this compound focuses on processes that are environmentally friendly, economically viable, and produce high yields with minimal byproducts.
Catalytic Esterification of Adipic Acid
A prominent green method for producing this compound is the direct esterification of adipic acid with methanol (B129727). To circumvent the use of corrosive mineral acids like sulfuric acid, research has focused on heterogeneous catalysts.
One such method involves the use of a macroporous cation exchange resin as a recyclable catalyst. This approach offers several advantages, including high product yield, ease of separation of the catalyst from the reaction mixture, and the potential for catalyst reuse, thereby minimizing waste[4]. The process typically involves reacting adipic acid with an excess of methanol in the presence of the resin at elevated temperatures.
Another approach is a continuous esterification process, which can be more efficient for large-scale production. This method can involve a pre-esterification step in a tubular reactor followed by a catalytic rectification tower, allowing for continuous product removal and high conversion rates[5].
Experimental Protocol 1: Synthesis of Monothis compound using a Macroporous Cation Exchange Resin
This protocol is adapted from a patented method and provides a general procedure for the synthesis of monothis compound[4].
Materials:
-
Adipic acid
-
Methanol
-
Macroporous cation exchange resin (e.g., Amberlyst-15)
-
Toluene (B28343) (optional, as a solvent)
-
Deionized water
-
Hydrochloric acid (for resin pretreatment)
-
Sodium hydroxide (B78521) (for resin pretreatment)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Resin Pretreatment:
-
Wash the macroporous cation exchange resin sequentially with dilute hydrochloric acid, deionized water until neutral, dilute sodium hydroxide, and finally with deionized water until the pH is neutral.
-
Dry the pretreated resin in an oven at a suitable temperature (e.g., 80-100 °C) until constant weight.
-
-
Esterification Reaction:
-
In a round-bottom flask, combine adipic acid, methanol (in a molar excess, e.g., 2:1 to 10:1 ratio to adipic acid), and the pretreated cation exchange resin (e.g., 10-20% by weight of adipic acid). Toluene can be used as a co-solvent.
-
Heat the mixture to reflux with constant stirring. The reaction temperature will depend on the boiling point of the solvent system (typically 60-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., titration of unreacted acid or gas chromatography). Reaction times can range from 2 to 8 hours.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the resin catalyst by filtration. The resin can be washed with methanol and dried for reuse.
-
Remove the excess methanol and any solvent from the filtrate using a rotary evaporator.
-
The crude monothis compound can be further purified by vacuum distillation to obtain a high-purity product. A total recovery of 95.8% with a product content of 98.43% has been reported[6].
-
Logical Relationship: Synthesis of Monothis compound
Caption: Workflow for the synthesis of monothis compound.
This compound as a Green Solvent
The search for green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally persistent[7][8][9]. Dithis compound, in particular, has garnered attention as a viable green solvent alternative due to its favorable properties.
Physicochemical Properties
The suitability of a solvent for a particular application is determined by its physical and chemical properties. The table below summarizes the key properties of monothis compound and dithis compound, alongside those of some common conventional solvents for comparison.
| Property | Monothis compound | Dithis compound | Toluene | Dichloromethane |
| CAS Number | 627-91-8 | 627-93-0[10] | 108-88-3 | 75-09-2 |
| Molecular Weight ( g/mol ) | 160.17[11] | 174.20[4][10] | 92.14 | 84.93 |
| Boiling Point (°C) | 162 (at 10 mmHg) | 109-110 (at 14 mmHg)[4] | 110.6 | 39.6 |
| Melting Point (°C) | 7-9 | 8[4] | -95 | -96.7 |
| Density (g/mL at 25°C) | 1.081 | 1.063[4] | 0.867 | 1.326 |
| Flash Point (°C) | 113 | 107[12] | 4 | N/A |
| Vapor Pressure (mmHg at 20°C) | Low | 0.06[12] | 22 | 349 |
| Solubility in Water | Soluble | Insoluble[12] | 0.52 g/L | 13 g/L |
Data for Toluene and Dichloromethane are from standard chemical property databases.
As indicated in the table, dithis compound possesses a high boiling point and a low vapor pressure, which significantly reduces its volatility and flammability compared to solvents like toluene and dichloromethane. This translates to lower emissions of VOCs and a safer working environment. Its low toxicity is another key advantage[11].
Applications as a Green Solvent
Dithis compound is used as a specialty solvent in a variety of applications, including:
-
Coatings and Resins: Its excellent solvency for a wide range of resins makes it a suitable replacement for more hazardous solvents in paints, coatings, and inks[11][12].
-
Paint Strippers: Due to its high boiling point and strong solvency, it can be an effective and safer alternative to halogenated solvents in paint removal formulations[11].
-
Pigment Dispersant: It can be used to disperse pigments in various formulations[11].
-
Cleaning Agents: Its properties make it suitable for use in industrial cleaning applications.
-
Extraction: Studies have shown its potential in liquid-liquid extraction processes, for example, in the separation of alcohols from aqueous solutions[13].
This compound in Biodegradable Polymers
The accumulation of non-biodegradable plastics in the environment is a pressing global issue. Biodegradable polymers offer a sustainable alternative, and this compound is a key monomer in the synthesis of several important classes of these materials, particularly aliphatic and aliphatic-aromatic polyesters[14].
Synthesis of Biodegradable Polyesters
Biodegradable polyesters are typically synthesized through the polycondensation of a diol with a dicarboxylic acid or its ester derivative. The use of dithis compound in this process is advantageous as the methanol byproduct can be easily removed, driving the reaction towards the formation of high molecular weight polymers.
A common example is the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable and compostable polymer used in applications such as packaging films and agricultural mulch[15]. In the synthesis of PBAT, dithis compound is copolymerized with 1,4-butanediol (B3395766) and dimethyl terephthalate.
Enzymatic catalysis, often employing lipases such as Candida antarctica lipase (B570770) B (CALB), is a particularly green approach to polyester (B1180765) synthesis[16][17]. Enzymatic methods proceed under milder reaction conditions, exhibit high selectivity, and avoid the use of potentially toxic metal catalysts[18]. For example, poly(sorbitol adipate) has been synthesized enzymatically for potential use in drug delivery systems[18][19].
Experimental Protocol 2: Enzymatic Synthesis of Poly(1,6-hexylene adipate)
This protocol provides a general procedure for the enzymatic polycondensation of diethyl adipate (a close analogue of dithis compound) and 1,6-hexanediol, which can be adapted for dithis compound[1].
Materials:
-
Dithis compound
-
1,6-hexanediol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Diphenyl ether (as a high-boiling solvent, optional for solution polymerization)
-
Chloroform
-
Methanol
Equipment:
-
Schlenk tube or reaction vessel with a magnetic stirrer
-
Oil bath
-
Vacuum pump
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add equimolar amounts of dithis compound and 1,6-hexanediol.
-
Add the immobilized lipase (e.g., 1-10% by weight of the total monomers).
-
For solution polymerization, add a high-boiling solvent like diphenyl ether. For bulk polymerization, no solvent is added.
-
-
Oligomerization:
-
Heat the reaction mixture to a temperature between 80-100 °C in an oil bath with constant stirring under atmospheric pressure for a set period (e.g., 2 hours) to form low molecular weight oligomers.
-
-
Polycondensation:
-
Apply a vacuum (e.g., 10 mbar) to the reaction vessel to remove the methanol byproduct.
-
Continue the reaction under vacuum at the same temperature for an extended period (e.g., 24-48 hours) to increase the polymer's molecular weight.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature and dissolve the product in a suitable solvent like chloroform.
-
Separate the immobilized enzyme by filtration. The enzyme can be washed, dried, and reused.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise to a non-solvent like cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
Experimental Workflow: Biodegradable Polyester Synthesis
Caption: General workflow for the synthesis of biodegradable polyesters.
Properties of Adipate-Based Polyesters
The properties of polyesters derived from this compound can be tailored by the choice of diol and by copolymerization with other dicarboxylic acids. The table below presents a summary of the thermal and mechanical properties of some representative poly(alkylene adipate)s.
| Polymer | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(ethylene adipate) (PEAd) | 45-55 | -50 to -45 | High | - |
| Poly(propylene adipate) (PPAd) | 45-50 | -45 to -40 | Similar to LDPE | - |
| Poly(butylene adipate) (PBAd) | 55-65 | -60 to -55 | High | - |
| Poly(butylene adipate-co-terephthalate) (PBAT) | 110-130 | -30 to -25 | 20-35 | 300-800 |
Data compiled from various sources[12][15][20][21]. Note that specific values can vary depending on the molecular weight and crystallinity of the polymer.
The data indicates that by incorporating aromatic units, as in PBAT, the mechanical properties and melting temperature can be significantly enhanced, expanding the range of potential applications.
This compound as a Biofuel Additive
The use of biodiesel, typically composed of fatty acid methyl esters (FAMEs), is a key strategy for reducing reliance on fossil fuels. While this compound is not a conventional FAME, its ester structure suggests it may have beneficial properties as a biofuel additive.
One of the critical properties of diesel fuel is its lubricity, which is essential for preventing wear in fuel injection systems. The refining processes to reduce sulfur content in diesel fuel also remove naturally occurring lubricating compounds. Biodiesel and its components are known to be excellent lubricity enhancers[22]. The polar ester groups in molecules like this compound can adsorb to metal surfaces, forming a protective film that reduces friction and wear.
While direct quantitative data on the performance of this compound as a lubricity additive is limited in the reviewed literature, studies on various FAMEs have shown that even small concentrations (e.g., 1-2%) can significantly improve the lubricity of diesel fuel[23]. Further research is needed to quantify the specific lubricity benefits of this compound and its impact on other fuel properties such as cetane number, viscosity, and cold flow properties.
Signaling Pathway: Mechanism of Lubricity Improvement by Methyl Esters
Caption: Proposed mechanism of lubricity enhancement by this compound.
Conclusion and Future Outlook
This compound is a versatile and promising platform chemical within the framework of green chemistry. Its potential for sustainable synthesis, coupled with its demonstrated and potential applications as a green solvent, a monomer for biodegradable polymers, and a biofuel additive, positions it as a key player in the transition towards a more sustainable chemical industry.
Future research should focus on:
-
Optimizing Synthesis: Further development of highly efficient and selective catalytic systems for the synthesis of this compound from renewable feedstocks.
-
Expanding Solvent Applications: A more systematic evaluation of its performance as a solvent in a wider range of chemical transformations and industrial processes.
-
Advanced Polymer Development: The design and synthesis of novel biodegradable polymers and copolymers based on this compound with tailored properties for specific high-value applications, including in the biomedical field.
-
Quantifying Biofuel Performance: A comprehensive investigation into the effects of this compound as a biofuel additive on lubricity, combustion characteristics, and emissions.
-
Life Cycle Assessment: Conducting thorough life cycle assessments to quantify the overall environmental benefits of using this compound-based products compared to their conventional counterparts[24][25][26][27][28].
By continuing to explore and innovate across these areas, the scientific and industrial communities can fully realize the potential of this compound to contribute to a greener and more sustainable future.
References
- 1. mdpi.com [mdpi.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. rsc.org [rsc.org]
- 6. CN102898306A - Synthetic method of monothis compound - Google Patents [patents.google.com]
- 7. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. DIthis compound | Occupational Safety and Health Administration [osha.gov]
- 11. monothis compound | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. scispace.com [scispace.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Enzymatic Synthesis and Characterization of Hydrophilic Sugar Based Polyesters and Their Modification with Stearic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Life cycle assessment of poly (butylene adipate-co-terephthalate) (PBAT)-talc Ontario agri-film [ouci.dntb.gov.ua]
- 25. cetjournal.it [cetjournal.it]
- 26. Life cycle assessment of novel supercritical methyl propionate process with carbon dioxide feedstock - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 27. Frontiers | Life cycle assessment for early-stage process optimization of microbial biosurfactant production using kinetic models—a case study on mannosylerythritol lipids (MEL) [frontiersin.org]
- 28. mdpi.com [mdpi.com]
The Environmental Fate and Biodegradability of Methyl Adipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and biodegradability of methyl adipate (B1204190), with a focus on both monomethyl adipate and dithis compound due to the common ambiguity in terminology. This document synthesizes available data on the physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicological effects of these compounds. Detailed experimental protocols for key environmental fate studies are also provided to support further research and risk assessment.
Physicochemical Properties
Understanding the fundamental physicochemical properties of monothis compound and dithis compound is crucial for predicting their environmental distribution and behavior. A summary of key parameters is presented in Table 1.
Table 1: Physicochemical Properties of Monothis compound and Dithis compound
| Property | Monothis compound | Dithis compound | Source(s) |
| CAS Number | 627-91-8 | 627-93-0 | [1][2] |
| Molecular Formula | C₇H₁₂O₄ | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | 174.19 g/mol | [1][2] |
| Physical State | Liquid | Colorless liquid | [2][3] |
| Melting Point | 7-9 °C | 8 °C | [4] |
| Boiling Point | 162 °C @ 10 mmHg | 109-110 °C @ 14 mmHg | [4] |
| Water Solubility | Not miscible or difficult to mix | < 1 g/L | [2][4] |
| Vapor Pressure | 1.48 Pa @ 25 °C | 0.06 mmHg @ 20 °C | [4][5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 0.500 (estimated) | 1.03 | [4] |
| Density | 1.081 g/mL @ 25 °C | 1.062 g/mL @ 20 °C | [4] |
| Refractive Index | n20/D 1.441 | n20/D 1.428 | [4] |
Environmental Fate
The environmental fate of a chemical is governed by a combination of transport and transformation processes. For methyl adipates, the key transformation pathways are abiotic and biotic degradation.
Abiotic Degradation
Abiotic degradation involves the breakdown of a chemical without the involvement of microorganisms. The primary abiotic degradation processes for methyl adipates are hydrolysis and photolysis.
Esters like this compound can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid. Dithis compound is expected to hydrolyze to form monothis compound and methanol, which can then further hydrolyze to adipic acid and another molecule of methanol. The rate of hydrolysis is pH-dependent.
Table 2: Estimated Hydrolysis Half-lives for Dithis compound
| pH | Half-life |
| 7 | 2 years |
| 8 | 60 days |
Source: Estimated from structure-activity relationships.
With a vapor pressure of 0.06 mmHg at 20 °C, dithis compound is expected to exist predominantly in the vapor phase in the atmosphere. In the atmosphere, it is susceptible to degradation by photochemically produced hydroxyl radicals. The estimated atmospheric half-life for dithis compound is approximately 4 days.
Biotic Degradation
Biodegradation is the breakdown of organic matter by microorganisms and is a key process in the environmental removal of methyl adipates. Adipate esters are generally considered to be biodegradable.
The biodegradation of dithis compound is expected to proceed via a stepwise hydrolysis of the ester bonds, mediated by microbial esterases. This process initially forms monothis compound and methanol. The monothis compound is then further hydrolyzed to adipic acid and another molecule of methanol. Adipic acid, a naturally occurring dicarboxylic acid, can be readily metabolized by a wide variety of microorganisms through the β-oxidation pathway, ultimately leading to carbon dioxide and water under aerobic conditions.
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. "Ready biodegradability" tests (OECD 301 series) are stringent tests that, if passed, indicate a chemical will undergo rapid and ultimate biodegradation in the environment. "Inherent biodegradability" tests (OECD 302 series) are less stringent and are used to assess whether a chemical has the potential to biodegrade.
While specific quantitative data for monomethyl and dithis compound from these standardized tests are not widely available in the public domain, adipate esters as a class are generally considered to be readily biodegradable. For example, dibutyl adipate has been shown to be readily biodegradable, achieving 86-95% degradation in 28 days in an OECD 301C test[6]. It is stated that dithis compound is readily biodegradable, though specific study results are not provided in the available search results[7][8]. One ECHA registration dossier for a different dimethyl ester indicates it is not readily biodegradable, highlighting the importance of testing specific substances[9].
Table 3: Summary of Biodegradability Information
| Compound | Test Type | Result | Source(s) |
| Dithis compound | General Statement | Readily biodegradable | [7][8] |
| Dibutyl Adipate (Analogue) | OECD 301C | 86-95% degradation in 28 days (readily biodegradable) | [6] |
| Monothis compound | No data available | No data available | [9] |
Ecotoxicological Information
The potential for a chemical to cause adverse effects on aquatic organisms is a critical component of its environmental risk assessment.
Table 4: Ecotoxicity Data for Dithis compound
| Organism | Test Type | Endpoint | Value | Source(s) |
| Fish | Acute | 96-hour LC₅₀ | > 100 mg/L (estimated) | - |
| Daphnia magna (Water Flea) | Acute | 48-hour EC₅₀ | > 100 mg/L (estimated) | - |
| Algae | Growth Inhibition | 72-hour EC₅₀ | > 100 mg/L (estimated) | - |
Experimental Protocols
Detailed methodologies for key environmental fate studies are crucial for the replication and validation of results. The following sections outline the principles of standard OECD test guidelines.
Hydrolysis as a Function of pH (OECD Guideline 111)
This test is designed to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9).
Methodology:
-
A sterile aqueous solution of the test substance at a known concentration is prepared in buffered solutions at the desired pH levels.
-
The solutions are maintained at a constant temperature in the dark.
-
Aliquots are taken at various time intervals and analyzed for the concentration of the test substance.
-
The degradation rate constant and half-life are calculated for each pH.
Direct Photolysis in Water (OECD Guideline)
While a specific OECD guideline for aqueous photolysis is not cited in the search results, a general experimental approach can be described. The objective is to determine the first-order degradation rate constant and the quantum yield of a chemical in water upon exposure to light.
Methodology:
-
A solution of the test substance in purified water is prepared.
-
The solution is exposed to a light source with a known spectral irradiance (e.g., a xenon arc lamp simulating sunlight).
-
The concentration of the test substance is measured over time.
-
The rate of disappearance of the chemical is used to calculate the photolysis rate constant and the quantum yield, which is the number of molecules transformed per photon absorbed.
Ready Biodegradability (OECD 301)
The OECD 301 series includes several methods to assess ready biodegradability. The Manometric Respirometry Test (OECD 301F) is a common method.
Methodology:
-
A mineral medium containing the test substance as the sole nominal source of organic carbon is inoculated with a small amount of microorganisms from a mixed source (e.g., activated sludge).
-
The mixture is incubated in sealed vessels with a device to measure oxygen consumption (a manometer).
-
The test is run for 28 days in the dark at a constant temperature.
-
The amount of oxygen consumed is measured over time and is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period[10].
Inherent Biodegradability (OECD 302)
The Zahn-Wellens/EMPA test (OECD 302B) is a method for assessing inherent biodegradability.
Methodology:
-
A mixture of the test substance, mineral nutrients, and a relatively high concentration of activated sludge is aerated in a vessel for up to 28 days[11].
-
The degradation is followed by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) of the solution at regular intervals after filtration or centrifugation to remove the sludge.
-
A substance is considered inherently biodegradable if its DOC or COD removal is >70%[12].
Conclusion
Based on the available data, methyl adipates (specifically dithis compound) are expected to have a relatively short persistence in the environment. They are susceptible to abiotic degradation in the atmosphere and are likely readily biodegradable in soil and water. The primary degradation pathway involves hydrolysis to monothis compound and then to adipic acid, which is a readily metabolizable substance. The ecotoxicity of dithis compound appears to be low. However, there is a notable lack of specific, quantitative data from standardized environmental fate studies for both monomethyl and dithis compound in the publicly available literature. Further testing according to established OECD guidelines would be beneficial to definitively characterize their environmental risk profile.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Dithis compound - Wikipedia [en.wikipedia.org]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. pure.uos.ac.kr [pure.uos.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. jrhessco.com [jrhessco.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. umweltbundesamt.de [umweltbundesamt.de]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. Substance Information - ECHA [echa.europa.eu]
Toxicological Profile of Dimethyl Adipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data available for dimethyl adipate (B1204190). The information is compiled from various scientific sources and regulatory assessments, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Toxicological Data
The toxicological profile of dimethyl adipate indicates a low order of acute toxicity and no significant concerns for genotoxicity, reproductive, or developmental toxicity at current exposure levels. Much of the available data is derived from studies on analogous substances, a practice known as "read-across," which is a scientifically accepted method for filling data gaps.
Quantitative Toxicological Data Summary
| Endpoint | Species | Route | Value | Reference |
| Acute Toxicity | ||||
| LD50 | Rat | Oral | > 5,000 mg/kg | [1] |
| LD50 | Rat | Intraperitoneal | 1800 mg/kg | [2][3] |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [4] |
| LC50 (4-hour) | Rat | Inhalation | ~4000 mg/m³ (for a dibasic ester blend) | [5] |
| Repeated Dose Toxicity | ||||
| NOAEL (90-day) | Rat | Inhalation | 103.7 mg/kg/day (calculated from NOAEC) | [6] |
| Derived NOAEL | - | - | 100 mg/kg/day (from read-across) | [6] |
| Reproductive & Developmental Toxicity | ||||
| NOAEL (Fertility) | Rat | - | 1000 mg/kg/day (from read-across) | [6] |
| NOAEL (Developmental) | Rat | - | 300 mg/kg/day (from read-across) | [6] |
| NOAEL (Maternal Toxicity) | Rat | Inhalation | 160 mg/m³ (for a dibasic ester blend) | [5] |
| NOAEL (Fetal Toxicity) | Rat | Inhalation | 440 mg/m³ (for a dibasic ester blend) | [5] |
| Genotoxicity | ||||
| Bacterial Reverse Mutation (Ames) | S. typhimurium | In vitro | Negative (with and without metabolic activation) | [4] |
| In vivo Micronucleus Test | Rat | - | Negative | [1][4] |
| Skin & Eye Irritation | ||||
| Skin Irritation | Rabbit | Dermal | Not irritating | [4] |
| Eye Irritation | Rabbit | Ocular | Not irritating | [1] |
NOAEL: No Observed Adverse Effect Level LD50: Lethal Dose, 50% LC50: Lethal Concentration, 50%
Experimental Protocols
Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Test System: Typically, young adult female rats are used.
-
Procedure: A single dose of dithis compound is administered by oral gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at specified intervals.
-
Endpoint: The LD50 is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Skin Irritation (Based on OECD Guideline 404)
-
Test System: Albino rabbits are the preferred species.
-
Procedure: A small area of the animal's skin is shaved. 0.5 mL of liquid dithis compound is applied to the shaved area and covered with a gauze patch for a 4-hour exposure period. After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[2][7][8]
-
Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.
Eye Irritation (Based on OECD Guideline 405)
-
Test System: Albino rabbits are used.
-
Procedure: A single dose of 0.1 mL of dithis compound is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[6][9][10]
-
Endpoint: The substance is classified based on the scoring of the observed ocular lesions and their reversibility.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[11][12][13]
-
Procedure: The bacterial strains are exposed to various concentrations of dithis compound, both with and without an exogenous metabolic activation system (S9 mix derived from rat liver).[12] The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain. After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.[11]
-
Endpoint: A substance is considered mutagenic if it causes a concentration-dependent, reproducible, and significant increase in the number of revertant colonies compared to the solvent control.[12]
In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)
-
Procedure: The animals are exposed to dithis compound, usually via oral gavage or intraperitoneal injection, at several dose levels. Bone marrow is collected at appropriate time points after exposure (e.g., 24 and 48 hours).[14] The bone marrow cells are then stained, and immature (polychromatic) erythrocytes are examined for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[14][16][17]
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[14]
Visualizations
Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance like dithis compound.
Caption: A typical workflow for toxicological assessment.
Metabolic Pathway of Dithis compound
Dithis compound is metabolized through hydrolysis by carboxylesterases, which are abundant in the liver and other tissues.
Caption: Metabolic pathway of dithis compound.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. nib.si [nib.si]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
Methyl Adipate as a Precursor for Polyester Synthesis: A Technical Guide
Introduction: Methyl adipate (B1204190), most commonly utilized in its dimethyl ester form (dimethyl adipate, DMA), is a significant precursor in the synthesis of aliphatic polyesters. These polymers are a subject of intense research and development due to their biodegradability and biocompatibility, making them suitable for applications ranging from biomedical devices and drug delivery systems to environmentally friendly plastics.[1][2] The synthesis typically proceeds through a two-stage melt polycondensation process involving transesterification and subsequent polycondensation, which can be catalyzed by various metal compounds or enzymes. This guide provides an in-depth overview of the core principles, experimental protocols, and key data associated with the synthesis of polyesters from this compound.
Core Chemical Principles: The Path to High Molecular Weight Polyesters
The conversion of dithis compound and a diol (e.g., 1,4-butanediol, ethylene (B1197577) glycol) into a high molecular weight polyester (B1180765) is primarily a step-growth polymerization that occurs in two distinct, sequential stages:
-
Transesterification: In the first stage, dithis compound reacts with an excess of a diol at elevated temperatures (typically 150-200°C).[3] A catalyst facilitates the exchange of the methyl groups on the adipate with the hydroxyl groups of the diol, forming methanol (B129727) as a volatile byproduct.[3] The continuous removal of methanol from the reaction mixture shifts the equilibrium towards the formation of low molecular weight oligomers, primarily terminated with hydroxyl groups from the diol.[3]
-
Polycondensation: The second stage involves increasing the temperature further (220-280°C) and applying a high vacuum.[2][3] Under these conditions, the previously formed oligomers react with each other. This process eliminates the diol, which is removed by the vacuum, driving the reaction towards the formation of long-chain polyester molecules with high molecular weights.[3] Achieving a high degree of polymerization is critical for obtaining desirable material properties and requires conversions greater than 99%.[3]
Experimental Protocols
Protocol 1: Metal-Catalyzed Melt Polycondensation
This method is a conventional and widely used approach for synthesizing aliphatic polyesters, employing catalysts like titanium or tin compounds.
Materials:
-
Dithis compound (DMA)
-
Diol (e.g., 1,4-butanediol, ethylene glycol)[1]
-
Catalyst (e.g., Titanium tetrabutoxide (Ti(OBu)₄), Dibutyltin oxide) (approx. 0.1 mol%)[1][2]
-
High-purity nitrogen or argon gas
Equipment:
-
Three-neck reaction vessel equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation condenser connected to a collection flask.
-
Heating mantle or oil bath with precise temperature control.
-
Vacuum pump capable of reaching <1 mbar.
Procedure:
-
Reactor Charging: Charge the reaction vessel with equimolar amounts of dithis compound and the selected diol. A slight excess of the diol (e.g., 1.5-2.1 moles of diol per mole of DMA) is often used to ensure the formation of hydroxyl-terminated oligomers and to compensate for diol loss during polycondensation.[3]
-
Catalyst Addition: Add the metal-based catalyst to the monomer mixture.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a gentle inert gas flow during the first stage.[2]
-
Transesterification Stage:
-
Polycondensation Stage:
-
Simultaneously, slowly reduce the pressure using the vacuum pump to a final vacuum of <1 mbar.[3] This facilitates the removal of the excess diol byproduct.
-
A significant increase in the viscosity of the reaction mixture will be observed as the polymer chains grow. Continue the reaction under high vacuum for an additional 2-5 hours.[2]
-
Polymer Isolation:
-
Once the desired viscosity is achieved, discontinue heating and turn off the vacuum, reintroducing an inert atmosphere into the vessel.
-
Allow the mixture to cool to room temperature. The resulting polyester can be removed from the reactor.
-
For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent like cold methanol, then dried under vacuum until a constant weight is achieved.[2]
-
Protocol 2: Enzyme-Catalyzed Polycondensation
Enzymatic catalysis, typically using immobilized lipase (B570770) B from Candida antarctica (Novozym 435), offers a greener alternative, proceeding under milder conditions and often avoiding toxic metal catalysts.[5][6]
Materials:
-
Dithis compound or Diethyl adipate
-
Diol (e.g., 1,6-hexanediol)[5]
-
Immobilized Lipase (e.g., Novozym 435)
-
Solvent (optional, e.g., diphenyl ether for solution polymerization) or bulk (solvent-free) conditions.[5]
Procedure:
-
Reactor Charging: Add equimolar amounts of the dialkyl adipate and the diol to the reaction vessel. For solution polymerization, add the appropriate solvent (e.g., diphenyl ether).[5]
-
Enzyme Addition: Add the immobilized enzyme catalyst (e.g., 1-10% w/w of monomers).[5]
-
Oligomerization Step: Heat the mixture to a moderate temperature (e.g., 80-100°C) under atmospheric pressure for an initial period (e.g., 2 hours) to allow for the formation of oligomers.[5]
-
Polycondensation Step: Apply a vacuum (e.g., 10 mbar) to the system while maintaining the temperature. The vacuum removes the alcohol byproduct (methanol or ethanol), driving the polymerization.[5] Continue the reaction for 24-48 hours.
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature and dissolve the product in a solvent like chloroform.
-
Separate the immobilized enzyme beads by filtration. The enzyme can be washed, dried, and reused for several cycles.[7]
-
Precipitate the polyester from the filtrate using a non-solvent (e.g., cold methanol), filter the product, and dry it under vacuum.
-
Data Presentation: Reaction Parameters and Polymer Properties
The choice of monomers, catalyst, and reaction conditions significantly influences the final properties of the polyester.
Table 1: Summary of Polycondensation of Dialkyl Adipates with Various Diols
| Diester | Diol | Catalyst | Temp (°C) | Time (h) | Mn ( g/mol ) | Mw/Mn (Đ) | Ref |
| Dithis compound | Ethylene Glycol | BiHex₃ | 180 → 220 | 1 + 24 | 9,800 | 2.1 | [1] |
| Dithis compound | Ethylene Glycol | Ti(OBu)₄ | 180 → 220 | 1 + 24 | 7,600 | 2.2 | [1] |
| Diethyl Adipate | 1,6-Hexanediol | Novozym 435 | 100 | 24 | 5,000 - 12,000 | - | [5][7] |
| Adipic Acid | 1,4-Butanediol | H₃PO₄ | 170 | - | ~10,000 | ~1.7 | [4] |
| Divinyl Adipate | Sorbitol | Novozym 435 | - | - | - | - | [8] |
| Adipic Acid | 1,8-Octanediol | Novozym 435 | 70 | 24 | 17,800 | - | [6] |
Note: Data is compiled from various sources and reaction conditions (e.g., vacuum level, solvent) may vary. Mn = Number-average molecular weight; Mw/Mn (Đ) = Polydispersity Index.
Signaling Pathways and Logical Relationships
The logical progression of the polymerization reaction can be visualized as a step-growth mechanism where monomer units are progressively linked together.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. wpage.unina.it [wpage.unina.it]
- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of Dimethyl Adipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl adipate (B1204190) (CAS 627-93-0), a key chemical intermediate in various industrial applications. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For dimethyl adipate, both ¹H and ¹³C NMR provide distinct signals that confirm its symmetrical diester structure.
¹H NMR Data
The ¹H NMR spectrum of dithis compound is characterized by three main signals corresponding to the chemically distinct protons in the molecule. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃).[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.67 | Singlet | 6H | -OCH₃ (Methyl ester protons) |
| ~2.34 | Multiplet | 4H | -CH₂-C=O (Protons alpha to carbonyl) |
| ~1.66 | Multiplet | 4H | -CH₂-CH₂-C=O (Protons beta to carbonyl) |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[3]
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of dithis compound in CDCl₃ displays four distinct signals, consistent with its symmetrical structure.[2][4][5]
| Chemical Shift (δ) ppm | Assignment |
| ~173.6 | C=O (Carbonyl carbon) |
| ~51.4 | -OCH₃ (Methyl ester carbon) |
| ~33.7 | -CH₂-C=O (Carbon alpha to carbonyl) |
| ~24.5 | -CH₂-CH₂-C=O (Carbon beta to carbonyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dithis compound shows characteristic absorption bands for an aliphatic ester.[6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735-1750 | Strong, Sharp | C=O Stretch (Ester carbonyl) |
| ~1000-1300 | Strong | C-O Stretch (Ester C-O-C) |
| ~2850-2960 | Medium-Strong | C-H Stretch (Aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of dithis compound exhibits a molecular ion peak and several characteristic fragment ions.[2][9][10]
| m/z | Relative Intensity | Assignment |
| 174 | Present | [M]⁺ (Molecular ion) |
| 143 | High | [M - OCH₃]⁺ |
| 114 | Moderate | [M - 2xOCH₃]⁺ or rearrangement product |
| 101 | Moderate | |
| 59 | High | [COOCH₃]⁺ |
| 55 | High |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 10-20 mg of dithis compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[3]
-
Data Processing : Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
IR Spectroscopy Protocol
-
Sample Preparation : For a liquid sample like dithis compound, a "neat" spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[6][11]
-
Background Spectrum : Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[6]
-
Sample Spectrum : Place the prepared salt plates in the spectrometer's sample holder and acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background.[6]
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Dilute a small amount of dithis compound in a volatile organic solvent, such as hexane (B92381) or ethyl acetate, suitable for gas chromatography.[12]
-
GC Separation : Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms column) to separate it from any impurities.[12]
-
MS Analysis : The eluent from the GC is directly introduced into the ion source of the mass spectrometer. For electron ionization (EI), an electron beam of 70 eV is typically used to ionize the sample. The mass analyzer then separates the ions based on their mass-to-charge ratio to generate the mass spectrum.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural confirmation of dithis compound.
Caption: Workflow of Spectroscopic Analysis for Dithis compound.
Caption: Integration of Spectroscopic Data for Structural Confirmation.
References
- 1. Dithis compound(627-93-0) 1H NMR [m.chemicalbook.com]
- 2. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dithis compound(627-93-0) 13C NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Dithis compound(627-93-0) MS spectrum [chemicalbook.com]
- 10. Showing Compound Dithis compound (FDB021761) - FooDB [foodb.ca]
- 11. webassign.net [webassign.net]
- 12. benchchem.com [benchchem.com]
The Natural Presence of Methyl Adipate: A Technical Guide for Researchers
December 19, 2025
Introduction
Methyl adipate (B1204190), more commonly known in chemical literature as dimethyl adipate, is a dicarboxylic acid ester. While extensively utilized in industrial applications as a plasticizer, solvent, and fragrance component, its occurrence in the natural world is less documented but of significant interest to researchers in natural product chemistry, food science, and drug development.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the discovery of this compound in natural products. It details the analytical methodologies for its identification and quantification, explores its putative biosynthetic origins, and discusses its potential biological significance. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.
Natural Occurrence of this compound
The identification of this compound in natural sources is a relatively recent discovery, with its presence confirmed in a limited number of products. The primary occurrences reported in scientific literature and databases are in certain plant species and a fermented beverage.
Identified Natural Sources
While the user's initial query mentioned "this compound," the predominant chemical synonym and the compound identified in natural products is dithis compound . PubChem lists "this compound (VAN)" as a depositor-supplied synonym for dithis compound, indicating these terms are often used interchangeably.[2]
The known natural sources of dithis compound include:
-
Astragalus mongholicus : A plant species used in traditional Chinese medicine.[2]
-
Astragalus membranaceus : Another medicinal plant closely related to A. mongholicus.[2]
-
Apple Brandy (Calvados) : A spirit produced from the distillation of cider.[3]
Quantitative Data
As of the latest available data, specific quantitative measurements of this compound in Astragalus species and apple brandy have not been published in peer-reviewed literature. The tables below are structured to accommodate such data as it becomes available.
Table 1: Quantitative Data of this compound in Astragalus Species
| Species | Plant Part | Concentration (µg/g) | Analytical Method | Reference |
| Astragalus mongholicus | Not Specified | Data Not Available | GC-MS (presumed) | PubChem |
| Astragalus membranaceus | Not Specified | Data Not Available | GC-MS (presumed) | PubChem |
Table 2: Quantitative Data of this compound in Apple Brandy (Calvados)
| Product | Concentration (µg/L) | Analytical Method | Reference |
| Apple Brandy (Calvados) | Data Not Available | GC-MS (presumed) | VCF Database |
Experimental Protocols
The identification and quantification of this compound, a volatile organic compound, from natural matrices are typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol adapted from standard methods for the analysis of volatile esters in food, beverages, and plant materials.
Protocol: Extraction and GC-MS Analysis of this compound from a Liquid Matrix (e.g., Apple Brandy)
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract volatile and semi-volatile compounds, including this compound, from the alcoholic beverage matrix.
-
Materials:
-
50 mL sample of apple brandy
-
Dichloromethane (B109758) (CH₂Cl₂), high purity, distilled
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel (250 mL)
-
Conical flask
-
Rotary evaporator
-
-
Procedure:
-
Place 50 mL of the apple brandy sample into a 250 mL separatory funnel.
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The bottom layer is the organic phase containing the extracted compounds.
-
Drain the organic layer into a conical flask containing anhydrous sodium sulfate to remove any residual water.
-
Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of dichloromethane, combining all organic extracts.
-
Concentrate the combined organic extracts to a final volume of 1 mL using a rotary evaporator at a gentle temperature (e.g., 40°C).
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify this compound in the prepared extract.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a pure standard of dithis compound.
-
Quantification: A calibration curve is generated by analyzing a series of standard solutions of dithis compound of known concentrations. The concentration of dithis compound in the sample is then determined by comparing its peak area to the calibration curve.
Visualization of Pathways and Workflows
Putative Biosynthetic Pathway of Adipic Acid in Plants
The biosynthesis of adipic acid, the precursor to this compound, in plants is not fully elucidated but is believed to proceed through the ω-oxidation of fatty acids. The following diagram illustrates a putative pathway.
Caption: Putative biosynthetic pathway of this compound in plants.
Experimental Workflow for Analysis of this compound
The following diagram outlines the general workflow for the extraction and analysis of this compound from a natural product matrix.
Caption: General experimental workflow for this compound analysis.
Potential Role in Chemical Signaling
While no specific signaling pathway for this compound has been identified, as a volatile organic compound (VOC), it may play a role in plant-insect interactions. The diagram below illustrates this general ecological relationship.
Caption: Potential role of this compound in plant-insect chemical signaling.
Conclusion
The discovery of this compound in natural products such as Astragalus species and apple brandy opens new avenues for research into its biosynthesis, ecological roles, and potential applications. While quantitative data remains elusive, established analytical techniques like GC-MS provide a robust framework for future investigations. The putative biosynthetic pathway, originating from fatty acid metabolism, and the potential for involvement in chemical signaling highlight the need for further studies to fully understand the significance of this compound in the natural world. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Thermodynamic Properties of Methyl Adipate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of methyl adipate (B1204190), a dicarboxylic acid ester with applications as a solvent, plasticizer, and in the synthesis of various organic compounds. For clarity, this document will primarily focus on dimethyl adipate , as it is the most common diester of adipic acid and often referred to as this compound in technical literature. A distinction will be made where data for monothis compound is presented.
Core Thermodynamic Data
The following tables summarize the key thermodynamic and physical properties of dithis compound and monothis compound, compiled from various scientific databases and publications.
Dithis compound: Quantitative Data
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [1][2] | |
| Molecular Weight | 174.19 g/mol | [1][2] | |
| Boiling Point | 227 - 230 °F (108.3 - 110 °C) | at 14 mmHg | [3][4] |
| 215 - 225 °C | at 1013 hPa | [5] | |
| Melting Point | 46.4 °F (8 °C) | [4] | |
| 8 - 11 °C | |||
| Density | 1.062 - 1.063 g/cm³ | at 20 °C | [5][6][7] |
| Vapor Pressure | 0.06 mmHg | at 20 °C | [8] |
| 0.06 hPa | at 20 °C | ||
| Flash Point | 225 °F (107 °C) | Closed Cup | [4][5][6] |
| Enthalpy of Combustion (Liquid) | -4266.0 kJ/mol | at 15 °C | [1] |
| Refractive Index | 1.426 - 1.431 | at 20 °C | [4][7] |
| Viscosity | 2.5 cP | at 25 °C | [6] |
| Solubility in Water | < 1 g/L | [6] |
Monothis compound: Quantitative Data
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₇H₁₂O₄ | [9] | |
| Molecular Weight | 160.17 g/mol | [9] | |
| Boiling Point | 291.61 °C | at 760.00 mm Hg (estimated) | [10] |
| 162 °C | at 10 mmHg | [9][11] | |
| Melting Point | 7 - 9 °C | [9][11] | |
| Density | 1.081 g/mL | at 25 °C | [9][11] |
| Vapor Pressure | 1.48 Pa | at 25 °C | [9][11] |
| Flash Point | > 230 °F (> 110 °C) | TCC | [9][10][11] |
| Refractive Index | 1.439 - 1.443 | at 20 °C | [10] |
| 1.441 | at 20 °C | [9][11] | |
| pKa | 4.69 ± 0.10 | Predicted | [9][11] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of thermodynamic properties. Below is a synthesized protocol for determining the enthalpy of combustion of dithis compound using bomb calorimetry, based on established principles.[12][13][14]
Determination of the Enthalpy of Combustion of Dithis compound via Bomb Calorimetry
Objective: To experimentally determine the standard enthalpy of combustion (ΔH_c°) of liquid dithis compound.
Apparatus:
-
Oxygen bomb calorimeter
-
High-pressure oxygen cylinder with regulator
-
Crucible (platinum or stainless steel)
-
Fuse wire (e.g., nickel-chromium) of known combustion energy
-
Digital thermometer with a precision of at least 0.001 °C
-
Analytical balance with a precision of at least 0.0001 g
-
Pellet press (for solid samples, not required for liquid dithis compound)
-
Beaker, 2 L
-
Graduated cylinder, 1 L
-
Stopwatch
Materials:
-
Dithis compound (≥99% purity)
-
Benzoic acid (certified standard for calibration)
-
Distilled water
-
Oxygen (high purity)
Procedure:
-
Calibration of the Calorimeter:
-
Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.
-
Cut a piece of fuse wire (approx. 10 cm) and weigh it.
-
Secure the fuse wire in contact with the benzoic acid pellet.
-
Place the crucible in the bomb.
-
Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing a precisely known mass of distilled water (e.g., 2000 g).
-
Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for several minutes.
-
Ignite the sample by passing an electric current through the fuse wire.
-
Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and then for a further period to establish the post-combustion cooling curve.
-
After the experiment, release the pressure from the bomb and measure the length of the unburnt fuse wire.
-
Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the measured temperature change, correcting for the heat released by the combustion of the fuse wire.[12]
-
-
Combustion of Dithis compound:
-
Accurately weigh approximately 0.8 g of liquid dithis compound into the crucible.
-
Follow the same procedure as for the benzoic acid calibration (steps 1.2 - 1.9).
-
After the experiment, carefully inspect the inside of the bomb for any signs of incomplete combustion (e.g., soot).
-
-
Calculations:
-
Calculate the corrected temperature rise (ΔT) from the temperature-time data.
-
Calculate the total heat released (q_total) during the combustion of dithis compound using the heat capacity of the calorimeter (C_cal) and ΔT.
-
Correct q_total for the heat of combustion of the fuse wire to obtain the heat released by the dithis compound sample (q_sample).
-
Calculate the molar enthalpy of combustion at constant volume (ΔU_c) by dividing q_sample by the number of moles of dithis compound burned.
-
Convert the molar enthalpy of combustion at constant volume (ΔU_c) to the molar enthalpy of combustion at constant pressure (ΔH_c) using the equation: ΔH_c = ΔU_c + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.[12]
-
Visualizations
The following diagrams illustrate key experimental workflows and relationships relevant to the thermodynamic properties of this compound.
Caption: Experimental workflow for determining the enthalpy of combustion.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexanedioic acid, dimethyl ester [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds | NIST [nist.gov]
- 6. chemrj.org [chemrj.org]
- 7. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 8. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Measure the Specific Heat of Water and Other Fluids : 5 Steps (with Pictures) - Instructables [instructables.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 13. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
historical context of methyl adipate synthesis and use
An In-depth Technical Guide to the Historical Context of Methyl Adipate (B1204190) Synthesis and Use
Introduction
Methyl adipate, specifically dithis compound (DMA), is the organic compound with the formula (CH₂CH₂CO₂CH₃)₂. It is the methyl ester of adipic acid. Historically, the development and application of this compound are closely tied to the broader advancements in polymer chemistry and the increasing need for safer and more effective industrial solvents. This guide provides a detailed overview of the historical synthesis methods, key applications, and the technical evolution of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Historical Context of Synthesis
The primary and most conventional method for producing dithis compound is the direct esterification of adipic acid with methanol (B129727).[1] This reaction is a classic example of Fischer esterification, a cornerstone of organic chemistry since the late 19th century.
Historically, strong mineral acids such as sulfuric acid or hydrochloric acid were employed as catalysts to accelerate the reaction.[2][3] While effective, the use of these homogeneous catalysts presented significant challenges, including corrosion of equipment, difficulties in separating the catalyst from the product, and environmental concerns related to waste disposal.[3]
As industrial processes evolved, particularly in the mid to late 20th century, a shift towards heterogeneous catalysts began. Solid acid catalysts, such as acidic cation-exchange resins like Amberlyst 15 and Amberlyst 35, gained prominence.[4][5] These catalysts offered several advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. The development of continuous esterification processes further optimized production, improving efficiency and product consistency.[3][6]
Less conventional routes to dithis compound have also been explored, including the hydroesterification of butadiene and the carbonylation of 1,4-dimethoxy-2-butene, though these have not been as widely adopted for large-scale industrial production as the direct esterification of adipic acid.[1]
Experimental Protocols
Classical Synthesis: Sulfuric Acid-Catalyzed Esterification
This protocol is based on the principles of Fischer esterification for dibasic acids.
Objective: To synthesize dithis compound from adipic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
Adipic acid
-
Methanol (in excess)
-
Concentrated sulfuric acid
-
Toluene (for azeotropic removal of water)
-
Anhydrous potassium carbonate or sodium carbonate (for neutralization)
-
Distillation apparatus, reflux condenser, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask, combine adipic acid, an excess of methanol (e.g., a 3:1 molar ratio of methanol to adipic acid dicarboxylic groups), and a solvent like toluene.[2]
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1% of the weight of the adipic acid).[2]
-
Equip the flask with a reflux condenser and a Dean-Stark trap (if using azeotropic removal of water with toluene).
-
Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected.
-
Continue the reaction until the theoretical amount of water is collected or the reaction reaches equilibrium.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by washing the mixture with a saturated solution of sodium carbonate or potassium carbonate until effervescence ceases.[2]
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water to remove any remaining salts and methanol.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent (toluene) by simple distillation.
-
Purify the resulting crude dithis compound by vacuum distillation.[2]
Modern Synthesis: Heterogeneous Catalysis with Amberlyst Resin
This protocol describes a more modern, environmentally benign approach using a solid acid catalyst.
Objective: To synthesize dithis compound using a reusable solid acid catalyst.
Materials:
-
Adipic acid
-
Methanol (in excess)
-
Amberlyst 15 or Amberlyst 35 resin
-
Reaction vessel with mechanical stirring and temperature control, reflux condenser
Procedure:
-
Activate the Amberlyst resin by washing it with methanol and drying it in a vacuum oven.[5]
-
Charge the reactor with adipic acid, an excess of methanol (a molar ratio of 10:1 to 20:1 is often used to drive the equilibrium), and the prepared Amberlyst catalyst (e.g., 5-10% by weight of the reactants).[5]
-
Heat the mixture to the desired reaction temperature (typically between 313 K and 343 K) with constant stirring to ensure good contact between reactants and the catalyst.[4][5]
-
Attach a reflux condenser to prevent the loss of volatile methanol.[5]
-
Monitor the reaction progress by taking samples periodically and analyzing the concentration of adipic acid via titration or chromatography.
-
Once the desired conversion is achieved (or equilibrium is reached), cool the mixture.
-
Separate the catalyst from the liquid product by simple filtration. The catalyst can be washed with methanol, dried, and reused for subsequent batches.
-
The excess methanol can be removed from the product mixture by distillation.
-
The resulting dithis compound can be further purified by vacuum distillation if required.
Historical and Current Uses
The applications of dithis compound have expanded over time, driven by its favorable properties such as low volatility, high boiling point, biodegradability, and effectiveness as a solvent and plasticizer.[7]
-
Plasticizer: One of the early and ongoing uses of dithis compound is as a plasticizer, particularly for cellulose (B213188) resins and paper products.[8] It improves the flexibility and durability of the final product. Dithis compound is also an excellent cold-resistant plasticizer, imparting good low-temperature flexibility to materials.[3]
-
Solvent: A significant application for dithis compound is as an industrial solvent. It is a key component in dibasic ester (DBE) blends, which also contain dimethyl glutarate and dimethyl succinate.[8] These blends gained prominence as safer alternatives to traditional, more hazardous solvents.
-
Paint Strippers: Following the classification of methylene (B1212753) chloride as a potential carcinogen in the 1980s, DBE blends containing dithis compound became a major ingredient in "safer" paint stripper formulations.[8]
-
Industrial Cleaning: It is used as a solvent for cleaning polyurethane adhesives, foams, and unsaturated polyester (B1180765) resins.[7][8] Its low vapor pressure makes it a low-VOC (Volatile Organic Compound) solvent, which is favorable under modern environmental regulations.[7]
-
-
Chemical Intermediate: Dithis compound serves as a crucial intermediate in the synthesis of other valuable chemicals.[7] A primary example is its use as a precursor for the production of 1,6-hexanediol (B165255) through hydrogenation.[3] It is also used in the synthesis of certain pharmaceuticals and fragrances.[6][9]
-
Other Applications: Dithis compound also finds use in cosmetics, metalworking fluids, and as a pigment dispersant.[1][7]
Quantitative Data Summary
| Parameter | Value | Synthesis Method/Condition | Source |
| Synthesis Yields | |||
| Monothis compound Yield | 80% | Esterification of adipic acid with methanol | [10][11] |
| Ethyl Adipate Yield | 95-97% | Azeotropic esterification with H₂SO₄ catalyst | [2] |
| Reaction Conditions | |||
| Temperature Range | 313.2 K to 343.2 K | Heterogeneous catalysis with Amberlyst 35 | [4] |
| Methanol:Adipic Acid Molar Ratio | 15:1 to 20:1 | Heterogeneous catalysis with Amberlyst 35 | [4] |
| Activation Energy | 14.471 kJ/mol | Esterification over Amberlyst 15 | [5] |
| Physical Properties | |||
| Molecular Formula | C₈H₁₄O₄ | [12] | |
| Molecular Weight | 174.2 g/mol | [12] | |
| Boiling Point | 264 °C (for Diisopropyl Adipate) | [9] | |
| Melting Point | -4 °C (for Diisopropyl Adipate) | [9] | |
| Toxicity Data | |||
| LD₅₀ (rat, i.p.) | ~1800 mg/kg | [1] |
Visualizations
Synthesis and Application Pathway of this compound
Caption: Logical flow from raw materials to dithis compound and its major industrial applications.
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102442905A - Method for preparing dithis compound by continuous esterification - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CN111320543A - Method for producing dithis compound from adipic acid - Google Patents [patents.google.com]
- 7. jrhessco.com [jrhessco.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. US5342829A - Diisopropyl adipate as a solvent for fragrance extracts - Google Patents [patents.google.com]
- 10. Monothis compound | 627-91-8 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. CN102898306A - Synthetic method of monothis compound - Google Patents [patents.google.com]
A Technical Guide to the Theoretical and Experimental Determination of Methyl Adipate's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the molecular structure of methyl adipate (B1204190). Due to the limited availability of published, in-depth theoretical calculations on methyl adipate, this document focuses on the established computational and experimental workflows used to elucidate the structures of similar organic molecules.
Theoretical Calculations: A Workflow for Structural Determination
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and understanding the molecular structure of compounds like this compound. These methods allow for the determination of optimized geometries, conformational analysis, and vibrational frequencies.
A typical workflow for the theoretical calculation of this compound's molecular structure is outlined below. This process involves geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm the stability of the structure and to predict its vibrational spectra.
Predicted Structural Data (Hypothetical)
Table 1: Hypothetical Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C=O | 1.21 |
| C-O (ester) | 1.34 |
| O-CH3 | 1.44 |
| C-C (alpha to C=O) | 1.51 |
| C-C (backbone) | 1.53 |
| C-H (backbone) | 1.10 |
| C-H (methyl) | 1.09 |
Table 2: Hypothetical Bond Angles for this compound
| Angle | Predicted Angle (°) |
| O=C-O | 124 |
| O=C-C | 125 |
| C-O-CH3 | 116 |
| C-C-C (backbone) | 112 |
| H-C-H (backbone) | 109.5 |
| H-C-H (methyl) | 109.5 |
Table 3: Hypothetical Dihedral Angles for this compound
| Dihedral Angle | Predicted Angle (°) |
| O=C-O-CH3 | 180 (trans) / 0 (cis) |
| C-C-C-C (backbone) | ~180 (anti) / ~60 (gauche) |
Experimental Protocols for Structural Elucidation
Experimental techniques are crucial for validating the results of theoretical calculations and providing a definitive determination of molecular structure. The primary methods for a molecule like this compound would be Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography (if a suitable crystal can be obtained), and Gas-Phase Electron Diffraction (GED).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution.[3][4][5]
Methodology:
-
Sample Preparation: Dissolve a pure sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling), which reveals adjacent protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule, such as the methyl group to the ester carbonyl.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is useful for conformational analysis.
-
-
Data Analysis: Integrate the information from all NMR experiments to piece together the complete molecular structure, including the relative stereochemistry.
X-ray Crystallography
If this compound can be crystallized, single-crystal X-ray diffraction provides the most precise determination of its solid-state molecular structure, including bond lengths, bond angles, and crystal packing.[6][7]
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Use an X-ray diffractometer to irradiate the crystal with monochromatic X-rays.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.
-
-
Data Analysis: Extract precise bond lengths, bond angles, and dihedral angles from the refined crystal structure. Analyze intermolecular interactions within the crystal lattice.
Gas-Phase Electron Diffraction (GED)
GED is an experimental method used to determine the structure of molecules in the gas phase, free from intermolecular forces present in the solid or liquid state.[8][9][10] This technique is particularly useful for studying the conformational preferences of flexible molecules like this compound.
Methodology:
-
Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.
-
Electron Diffraction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the molecules, creating a diffraction pattern.
-
Data Collection: The scattered electrons are detected, and the diffraction pattern is recorded as a function of the scattering angle.
-
Data Analysis:
-
The total scattering intensity is a combination of atomic and molecular scattering.
-
The molecular scattering component contains information about the internuclear distances within the molecule.
-
A theoretical model of the molecular structure (or multiple conformers) is used to calculate a theoretical scattering pattern.
-
The parameters of the theoretical model (bond lengths, bond angles, dihedral angles, and conformational abundances) are refined to achieve the best fit with the experimental diffraction data.
-
By combining the insights from theoretical calculations with the empirical data from these experimental techniques, a comprehensive and validated understanding of the molecular structure of this compound can be achieved.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 6. hakon-art.com [hakon-art.com]
- 7. The Crystal Structure of Adipic Acid | Semantic Scholar [semanticscholar.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Methyl Adipate: A Sustainable Solvent for Pharmaceutical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pharmaceutical industry is increasingly prioritizing green chemistry principles to minimize environmental impact and enhance the sustainability of drug manufacturing.[1][2] Solvents are a major contributor to waste in pharmaceutical processes, often accounting for 80-90% of the total mass used.[1] This has spurred significant interest in identifying and characterizing sustainable solvent alternatives. Methyl adipate (B1204190), encompassing both monomethyl adipate (MMA) and dithis compound (DMA), presents a promising option due to its favorable environmental, health, and safety profile.[3][4] This technical guide provides a comprehensive overview of this compound as a sustainable solvent, including its physicochemical properties, synthesis, applications in drug development, safety and toxicology, and relevant experimental protocols.
Physicochemical and Toxicological Properties
A clear understanding of a solvent's properties is crucial for its effective application. The following tables summarize the key physicochemical and toxicological data for monothis compound and dithis compound.
Table 1: Physicochemical Properties of this compound
| Property | Monothis compound (MMA) | Dithis compound (DMA) | Reference(s) |
| CAS Number | 627-91-8 | 627-93-0 | [5] |
| Molecular Formula | C₇H₁₂O₄ | C₈H₁₄O₄ | [5] |
| Molecular Weight | 160.17 g/mol | 174.19 g/mol | [5] |
| Appearance | Clear colorless liquid | Colorless oily liquid | [5] |
| Boiling Point | 162 °C @ 10 mmHg | 109-110 °C @ 14 mmHg | |
| Melting Point | 7-9 °C | 8 °C | |
| Density | 1.081 g/mL @ 25 °C | 1.062 g/mL @ 20 °C | |
| Flash Point | >110 °C | 107 °C | [4] |
| Vapor Pressure | - | 0.06 mmHg @ 20 °C | |
| Water Solubility | Miscible | Sparingly soluble | [4][6] |
| logP (o/w) | - | 1.03 | [7] |
Table 2: Toxicological Profile of this compound
| Endpoint | Monothis compound (MMA) | Dithis compound (DMA) | Reference(s) |
| Acute Oral Toxicity (LD₅₀) | No data available | est. 1800 mg/kg (rat, i.p.) | [5][8] |
| Skin Irritation | No data available | Slight or mild, transient irritation | [3] |
| Eye Irritation | No data available | Very mild, temporary irritation and redness | [3] |
| Carcinogenicity | No data available | Does not appear to present a substantial carcinogenic risk | [9] |
| Biodegradability | Readily biodegradable | Readily biodegradable | [4][10] |
Synthesis of this compound
The primary industrial method for producing this compound is the esterification of adipic acid with methanol (B129727).[5][8] This reaction can be catalyzed by various acids, including solid acid catalysts which offer a greener alternative to traditional mineral acids by simplifying catalyst separation and reducing corrosive waste streams.[5]
Experimental Protocol: Synthesis of Dithis compound via Continuous Esterification
This protocol describes a continuous process for the synthesis of dithis compound, which can improve efficiency and reduce waste compared to batch processes.[11]
Materials:
-
Adipic acid
-
Methanol
-
Solid acid catalyst (e.g., Amberlyst 15)
-
Raw materials mix jar with stirring
-
Fresh feed pump
-
Tubular reactor with an inner member
-
Methanol tank
-
Pressurizing valve
-
Catalytic rectifying tower
-
Esterification feed pump
-
Methanol vaporizer
-
Coil heat exchanger
-
Methanol tundish
-
Condensing surface
Procedure:
-
Adipic acid and methanol are mixed in the raw materials mix jar without a catalyst.
-
The mixture is pumped into a tubular reactor for pre-esterification at a temperature of 90-180 °C and a pressure of 0.05-3 MPa. The residence time in the reactor is 0.2-6 hours.
-
The pre-esterification product is then fed to the upper part of a continuous catalytic rectifying tower.
-
Dried methanol is vaporized and fed into the lower part of the catalytic rectifying tower.
-
The pre-esterification product and methanol vapor come into countercurrent contact within the tower, where the esterification reaction proceeds.
-
Dithis compound is discharged from the bottom of the tower and can be further purified by rectification.
-
The methanol-water vapor from the top of the tower is condensed, and the methanol is recovered and recycled after dehydration.
This compound as a Sustainable Solvent in Drug Development
Dithis compound is recognized as a green solvent due to its low toxicity, high boiling point, low vapor pressure, and ready biodegradability.[4][12] These properties make it an attractive alternative to more hazardous solvents commonly used in the pharmaceutical industry.
Green Chemistry Metrics
While specific Process Mass Intensity (PMI) or E-factor values for processes using this compound as a solvent are not widely published, its favorable properties suggest a significant potential for improving the greenness of pharmaceutical manufacturing.[13][14][15] The use of a biodegradable, low-toxicity solvent like DMA can substantially reduce the environmental impact of a process, particularly in large-scale operations where solvent use is a major contributor to the overall mass intensity.[16]
Applications in Active Pharmaceutical Ingredient (API) Purification
Recent studies have explored the use of dithis compound in solvent blends for the purification of APIs via column chromatography, as a potential replacement for chlorinated solvents like dichloromethane (B109758) (DCM).[1][2][17]
This protocol outlines a general procedure for evaluating a heptane (B126788)/dithis compound solvent system for the purification of an API using thin-layer chromatography (TLC) and column chromatography.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Heptane
-
Dithis compound (DMA)
-
Silica (B1680970) gel TLC plates
-
Glass column for chromatography
-
Silica gel for column packing
-
Elution chambers
-
UV lamp for visualization
Procedure:
A. Thin-Layer Chromatography (TLC) Evaluation:
-
Prepare a series of solvent blends with varying ratios of heptane and dithis compound.
-
Dissolve the API in a suitable solvent to prepare a spotting solution.
-
Spot the API solution onto the baseline of the silica gel TLC plates.
-
Develop the TLC plates in elution chambers containing the different heptane/DMA solvent blends.
-
After development, visualize the spots under a UV lamp and calculate the retardation factor (Rf) for each solvent blend.
-
Identify the solvent composition that provides the optimal separation of the API from its impurities (typically an Rf value between 0.2 and 0.4 for the API).
B. Column Chromatography Purification:
-
Pack a glass column with silica gel using a slurry method with heptane.
-
Load the crude API onto the top of the silica gel bed.
-
Elute the column with the optimized heptane/DMA solvent blend identified from the TLC evaluation.
-
Collect fractions of the eluate.
-
Analyze the collected fractions by TLC or another appropriate analytical method to identify the fractions containing the purified API.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified API.
Metabolic and Toxicological Pathways
Understanding the metabolic fate and toxicological mechanisms of a solvent is crucial for assessing its safety.
Metabolic Pathway of Adipic Acid Esters
Adipic acid esters, such as dithis compound, are metabolized in the body through hydrolysis.[18] The ester linkages are cleaved by esterase enzymes, initially forming the monomethyl ester and then adipic acid.[18] Adipic acid is a naturally occurring dicarboxylic acid and can be further metabolized through pathways similar to those for endogenous organic acids.[19]
Metabolic breakdown of dithis compound.
Toxicological Considerations
Esters of adipic acid generally exhibit low acute toxicity.[5][8] The available data for dithis compound indicate a low hazard potential.[20] However, as with any chemical, appropriate handling procedures and personal protective equipment should be used to minimize exposure.[3]
Experimental Workflows
Visualizing experimental workflows can aid in the understanding and implementation of protocols.
Workflow for API Purification using Dithis compound
The following diagram illustrates a typical workflow for the purification of an Active Pharmaceutical Ingredient (API) using a solvent system containing dithis compound.
Workflow for API purification.
Conclusion
This compound, particularly dithis compound, demonstrates significant potential as a sustainable solvent for various applications within the pharmaceutical industry. Its favorable safety profile, biodegradability, and effectiveness as a solvent make it a viable alternative to traditional, more hazardous organic solvents. Further research into its application in a wider range of pharmaceutical processes, along with quantitative assessments of its green chemistry metrics in these applications, will be crucial for its broader adoption. By embracing such greener alternatives, the pharmaceutical industry can continue to innovate while minimizing its environmental footprint.
References
- 1. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jrhessco.com [jrhessco.com]
- 4. innospk.com [innospk.com]
- 5. Dithis compound - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dithis compound Supplier | 627-93-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 11. CN102442905A - Method for preparing dithis compound by continuous esterification - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 16. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Note: Laboratory Scale Synthesis of Dimethyl Adipate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl adipate (B1204190) is a valuable organic compound used as a plasticizer, a solvent for paint stripping and resins, and as a chemical intermediate in various industrial processes.[1][2] One of the most common and effective methods for its laboratory synthesis is the Fischer-Speier esterification.[3] This process involves the reaction of a carboxylic acid (adipic acid) with an excess of an alcohol (methanol) in the presence of an acid catalyst.[3][4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water produced is removed.[4][5] This protocol details a standard laboratory procedure for the synthesis, purification, and characterization of dimethyl adipate.
Reaction and Mechanism
The overall reaction is the esterification of the two carboxylic acid groups of adipic acid with methanol (B129727) to form dithis compound and water.
Reaction: HOOC(CH₂)₄COOH + 2 CH₃OH ⇌ CH₃OOC(CH₂)₄COOCH₃ + 2 H₂O
The Fischer esterification mechanism proceeds through several reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.[3][4] This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol.[3] A series of proton transfers follows, leading to the elimination of a water molecule and subsequent deprotonation to yield the final ester product.[3]
Experimental Protocol
3.1 Materials and Reagents
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume | Density (g/cm³) | Boiling Point (°C) |
| Adipic Acid | 146.14 | 50 | 7.31 g | - | - |
| Methanol (Anhydrous) | 32.04 | 750 | 30 mL | 0.792 | 64.7 |
| Sulfuric Acid (Conc.) | 98.08 | ~5.5 | ~0.3 mL | 1.84 | - |
| Sodium Bicarbonate (Sat. Sol.) | 84.01 | - | ~60 mL | - | - |
| Sodium Chloride (Sat. Sol.) | 58.44 | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (B86663) | 120.37 | - | ~2-3 g | - | - |
| Product: Dithis compound | 174.19 | ~50 (Theoretical) | ~8.71 g (Theoretical) | 1.06 | 227 [1] |
3.2 Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
-
pH paper
3.3 Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7.31 g (50 mmol) of adipic acid and 30 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, cautiously add 0.3 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (~65 °C) using a heating mantle. Continue stirring under reflux for 2-4 hours.[5] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[5]
-
Workup - Neutralization: Transfer the residue to a separatory funnel using ethyl acetate (B1210297) (~50 mL). Carefully wash the organic phase twice with a saturated solution of sodium bicarbonate (~30 mL each time) to neutralize the remaining sulfuric acid.[5] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Workup - Washing: Wash the organic layer with a saturated solution of sodium chloride (brine, ~30 mL) to remove residual water and water-soluble impurities.[5]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. For high purity, the crude dithis compound can be purified by vacuum distillation.[6] Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~138°C at 20 mmHg).[7] The final product should be a colorless oily liquid.[1]
3.4 Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to the reaction mixture.
-
Handle all organic solvents with care.
Results and Data
Under optimized conditions, Fischer esterification can achieve high yields.
| Parameter | Result |
| Theoretical Yield | 8.71 g |
| Typical Actual Yield | 7.4 - 8.3 g (85-95%)[5] |
| Appearance | Colorless liquid[1] |
| Purity (Post-distillation) | > 99.5%[6] |
| ¹H NMR (CDCl₃) | δ = 3.56 (s, 6H), 2.23 (m, 4H), 1.56 (m, 4H)[8] |
| ¹³C NMR (CDCl₃) | δ = 173.4, 51.2, 33.4, 24.1[8] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of dithis compound.
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. jrhessco.com [jrhessco.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. KR100398992B1 - distillation method of dithis compound - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dithis compound synthesis - chemicalbook [chemicalbook.com]
gas chromatography-mass spectrometry (GC-MS) analysis of methyl adipate
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl Adipate (B1204190)
Introduction
Methyl adipate (dithis compound) is a dibasic ester used as a solvent, a plasticizer, and a precursor in chemical synthesis. Its detection and quantification are crucial in various fields, including environmental monitoring, food packaging analysis, and industrial quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile organic compounds like this compound.[1]
This document provides a comprehensive protocol for the analysis of this compound using GC-MS. It covers sample preparation, instrumental parameters, and data analysis, tailored for researchers, scientists, and professionals in drug development and related industries.
Experimental Protocols
This section details the methodology for sample preparation and subsequent instrumental analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from aqueous matrices. For solid samples, an initial solvent extraction step may be required.[2]
Materials and Reagents:
-
Dichloromethane (DCM), HPLC grade
-
n-Hexane, HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄), analytical grade
-
Deionized water
-
Sample vials with PTFE-lined caps
-
Separatory funnel
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Collection: Collect 10 mL of the aqueous sample in a clean glass vial.
-
Extraction: Transfer the sample to a separatory funnel. Add 5 mL of dichloromethane.
-
Salting Out: Add 1 g of NaCl to the funnel to increase the ionic strength of the aqueous phase and enhance the partitioning of this compound into the organic layer.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes. The organic layer (DCM) will be the bottom layer.
-
Collection: Drain the lower organic layer into a clean collection vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
Instrumental Analysis: GC-MS
The following parameters provide a starting point and may require optimization based on the specific instrument and sample matrix.
Instrumentation:
-
A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
GC-MS Parameters: The instrumental conditions are summarized in the table below.[3][4]
| Parameter | Value |
| GC System | |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 70 °C, hold for 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Mass Scan Range | 40-400 amu |
| Solvent Delay | 4 min |
| Acquisition Mode | Full Scan (for qualitative), Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Results
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5]
| Parameter | Typical Value / Result |
| Expected Retention Time | 8 - 12 min (dependent on exact conditions) |
| Characteristic Ions (m/z) | |
| Quantifier Ion | 143 |
| Qualifier Ion 1 | 115 |
| Qualifier Ion 2 | 74 |
| Molecular Ion (M+) | 174 (often low abundance) |
| Method Validation | |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998[6] |
| Recovery | 85% - 115%[5] |
| Precision (%RSD) | < 15%[6] |
Visualizations
Experimental Workflow
The diagram below illustrates the complete workflow from sample collection to data analysis.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products | MDPI [mdpi.com]
- 5. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Purification of Crude Dimethyl Adipate by Vacuum Distillation
[AN-DMA-VD001]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of crude dimethyl adipate (B1204190) via vacuum distillation. Dimethyl adipate, a key intermediate in various industrial syntheses, including pharmaceuticals, often requires high purity. Vacuum distillation is an effective method for separating dithis compound from less volatile impurities, such as residual starting materials and side-products from its synthesis. This document outlines the necessary equipment, a step-by-step experimental protocol, and expected outcomes.
Introduction
Dithis compound (DMA) is the dimethyl ester of adipic acid and serves as a versatile chemical intermediate and a specialty solvent.[1] Its synthesis, typically through the esterification of adipic acid with methanol, can result in a crude product containing unreacted adipic acid, monothis compound, excess methanol, and other byproducts.[1][2] For many applications, particularly in the pharmaceutical and polymer industries, a high degree of purity is essential.
Vacuum distillation is a preferred method for purifying compounds with high boiling points or those that are thermally sensitive.[3] By reducing the pressure, the boiling point of the compound is lowered, mitigating thermal decomposition and allowing for efficient separation from non-volatile or less volatile impurities.[3] This protocol details the vacuum distillation of crude dithis compound to achieve a purity of over 99.5%.[4]
Impurity Profile and Physical Properties
The primary impurities in crude dithis compound originating from the esterification of adipic acid are typically residual adipic acid, monothis compound, and excess methanol. The significant difference in boiling points between these components allows for effective separation through fractional vacuum distillation.
Data Presentation: Physical Properties of Dithis compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure (1013 hPa) | Boiling Point (°C) at Reduced Pressure | Melting Point (°C) |
| Dithis compound | C8H14O4 | 174.19 | 215 - 225[5] | 109-110 @ 14 mmHg[1][6] | 8[5] |
| Adipic Acid | C6H10O4 | 146.14 | 337.5 | - | 152.1 |
| Monothis compound | C7H12O4 | 160.17 | - | 162 @ 10 mmHg[7][8] | 7-9[7][8] |
| Methanol | CH4O | 32.04 | 64.7 | - | -97.6 |
Experimental Protocol: Vacuum Distillation of Crude Dithis compound
This protocol outlines the fractional vacuum distillation of crude dithis compound.
Materials and Equipment
-
Crude dithis compound
-
Round-bottom flask (distilling flask)
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s) (e.g., pear-shaped or round-bottom)
-
Vacuum adapter
-
Vacuum pump (capable of reaching <20 mmHg)
-
Cold trap
-
Manometer
-
Thick-walled vacuum tubing
-
Glass wool or other insulating material
-
Lab jack
-
Clamps and stands
-
Grease for ground glass joints
Procedure
-
Preparation of the Crude Material:
-
Ensure the crude dithis compound is free of low-boiling solvents like methanol. If necessary, perform a simple distillation at atmospheric pressure or use a rotary evaporator to remove residual methanol.
-
-
Assembly of the Vacuum Distillation Apparatus:
-
Place a magnetic stir bar in the appropriately sized round-bottom flask (the distilling flask should not be more than two-thirds full).
-
Assemble the fractional distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to prevent bumping.[9]
-
Lightly grease all ground-glass joints to ensure an airtight seal.[9]
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure adiabatic conditions.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature of the distillate.
-
Connect the condenser to a circulating cold water source, with water entering the lower inlet and exiting the upper outlet.
-
Connect the vacuum adapter to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
-
Include a manometer in the system to monitor the pressure.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude dithis compound.
-
Slowly turn on the vacuum pump to evacuate the system. The pressure should stabilize at the desired level (e.g., 10-20 mmHg).
-
Once the desired vacuum is stable, begin heating the distilling flask using the heating mantle.
-
Slowly increase the temperature. The first fraction to distill will likely be any remaining volatile impurities.
-
Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the boiling point of dithis compound at the system's pressure (refer to the data table), change the receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of the pure fraction.
-
Once the majority of the dithis compound has been distilled, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
Disassemble the apparatus and characterize the purified dithis compound.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Dithis compound Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 2. Method for producing dithis compound from adipic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. KR100398992B1 - distillation method of dithis compound - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Monothis compound | 627-91-8 [chemicalbook.com]
- 8. Monothis compound CAS#: 627-91-8 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Methyl Adipate as a High-Boiling Point Reaction Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl adipate (B1204190), and its related diester, dimethyl adipate, are increasingly recognized as viable, high-boiling point solvents for a variety of chemical reactions. With boiling points significantly above 200°C, these solvents offer a desirable alternative for reactions requiring elevated temperatures. Their classification as environmentally benign or "green" solvents, coupled with low toxicity, positions them as sustainable replacements for commonly used but more hazardous high-boiling point solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a reaction solvent in organic synthesis.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a reaction solvent. These properties are summarized in the table below, alongside those of other common high-boiling point solvents for comparison.
| Property | This compound | Dithis compound | DMF | NMP | DMSO |
| CAS Number | 627-91-8 | 627-93-0 | 68-12-2 | 872-50-4 | 67-68-5 |
| Molecular Formula | C₇H₁₂O₄ | C₈H₁₄O₄ | C₃H₇NO | C₅H₉NO | C₂H₆OS |
| Molecular Weight ( g/mol ) | 160.17 | 174.19 | 73.09 | 99.13 | 78.13 |
| Boiling Point (°C) | ~291 (est.) | 227 | 153 | 202 | 189 |
| Melting Point (°C) | 7-9 | 10.3 | -61 | -24 | 18.5 |
| Density (g/mL at 20°C) | ~1.08 | 1.06 | 0.944 | 1.028 | 1.100 |
| Flash Point (°C) | 113 | >110 | 58 | 91 | 87 |
| Solubility in Water | Slightly soluble | < 1 g/L | Miscible | Miscible | Miscible |
Advantages of this compound as a Reaction Solvent
The use of this compound as a high-boiling point reaction solvent offers several key advantages:
-
High Boiling Point: Enables reactions to be conducted at elevated temperatures, which can increase reaction rates and drive equilibria towards product formation.
-
"Green" Solvent Profile: this compound is considered an environmentally friendly solvent due to its biodegradability and low toxicity.[1][3] It is a viable alternative to regulated solvents like DMF and NMP, which are facing increasing restrictions due to their reproductive toxicity.
-
Low Volatility: Its low vapor pressure reduces solvent loss through evaporation and minimizes worker exposure to fumes.[1]
-
Chemical Stability: As an ester, this compound is relatively stable under a range of reaction conditions, although it can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Versatility: It can be used as a solvent for a variety of organic reactions, including esterifications and potentially in cross-coupling reactions where high temperatures are beneficial.
Applications and Experimental Protocols
While the use of this compound as a primary reaction solvent in complex organic synthesis is an emerging area, its properties make it a suitable candidate for various high-temperature reactions. Below are general protocols for key reaction types where this compound could be employed, based on established chemical principles. Researchers should note that optimization of these conditions for specific substrates will be necessary.
Esterification and Transesterification Reactions
This compound's ester functionality makes it a non-innocent solvent in esterification and transesterification reactions. It can potentially participate in the reaction, and this should be considered during reaction design and analysis. However, for high-temperature esterifications where the desired product has a significantly different boiling point, it can serve as a suitable medium.
General Protocol for High-Temperature Fischer Esterification:
This protocol describes the esterification of a generic carboxylic acid with an alcohol.
Materials:
-
Carboxylic Acid
-
Alcohol
-
This compound (as solvent)
-
Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Dean-Stark apparatus (optional, for water removal)
-
Reaction flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol.
-
Add this compound as the solvent. The volume should be sufficient to ensure good stirring and heat transfer.
-
If using a Dean-Stark trap, fill the trap with this compound.
-
Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).
-
Assemble the reaction apparatus with a condenser (and Dean-Stark trap if used).
-
Heat the reaction mixture to the desired temperature (typically reflux) with vigorous stirring. The high boiling point of this compound allows for reaction temperatures well above those achievable with lower boiling point solvents.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to separate it from the this compound solvent and any side products.
-
Expected Outcome: The use of this compound allows for efficient esterification at high temperatures, potentially reducing reaction times compared to lower-boiling solvents.
Experimental Workflow for High-Temperature Esterification
Caption: Workflow for a typical high-temperature esterification reaction using this compound as the solvent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
High temperatures can be beneficial for palladium-catalyzed cross-coupling reactions, particularly for less reactive substrates such as aryl chlorides. The high boiling point of this compound makes it a potentially useful solvent for these transformations.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
This protocol outlines the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl Halide (e.g., aryl bromide, aryl chloride)
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
This compound (as solvent)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask), condenser, inert atmosphere setup (e.g., nitrogen or argon balloon), heating mantle, magnetic stirrer
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed this compound as the solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150°C) under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Logical Flow for Solvent Selection in High-Temperature Reactions
Caption: A decision-making diagram for selecting a high-boiling point reaction solvent.
Amide Bond Formation
The formation of amide bonds from carboxylic acids and amines often requires high temperatures to drive off water, or the use of coupling agents. This compound can serve as a high-boiling point solvent for direct thermal amidation.
General Protocol for Thermal Amide Bond Formation:
This protocol describes the direct condensation of a carboxylic acid and an amine.
Materials:
-
Carboxylic Acid
-
Amine
-
This compound (as solvent)
-
Reaction flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Combine the carboxylic acid and the amine in a reaction flask equipped with a magnetic stir bar.
-
Add this compound as the solvent.
-
Heat the mixture to a high temperature (e.g., 160-200°C) with stirring. A condenser can be used to prevent loss of reactants while allowing water to escape if the setup is open to the atmosphere (use with caution and appropriate ventilation).
-
Monitor the reaction for the formation of water and the consumption of starting materials.
-
Upon completion, cool the reaction mixture.
-
Work-up:
-
The work-up procedure will be highly dependent on the properties of the product amide.
-
If the product is a solid, it may precipitate upon cooling and can be isolated by filtration.
-
Alternatively, the product may be isolated by extraction or chromatography after removal of the this compound solvent under high vacuum.
-
Safety and Handling
This compound is considered to have low toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area. Avoid inhalation of vapors, which may be generated at high temperatures.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its biodegradability, it is a more environmentally friendly option for disposal compared to many traditional organic solvents.
Conclusion
This compound presents a promising alternative to traditional high-boiling point solvents in organic synthesis. Its favorable safety and environmental profile, combined with its high boiling point, make it a valuable tool for researchers and drug development professionals seeking to implement greener and safer chemical processes. While specific applications in complex synthesis are still being explored, the general protocols provided here offer a starting point for the utilization of this compound in a range of high-temperature reactions. Further research and optimization are encouraged to fully realize the potential of this versatile and sustainable solvent.
References
Application Note: Synthesis and Application of Adipate-Based Polyesters
Audience: Researchers, scientists, and drug development professionals.
Introduction Aliphatic polyesters are a versatile class of biodegradable polymers with significant applications in the biomedical and pharmaceutical fields, including tissue engineering and drug delivery.[1][2] Their synthesis from renewable resources and their biocompatibility make them an attractive alternative to traditional non-degradable plastics.[1][3] A common and effective method for synthesizing these polyesters is the polycondensation of a dicarboxylic acid ester, such as dimethyl adipate (B1204190), with a diol. This transesterification reaction, which can be performed using conventional chemical catalysts at high temperatures or under milder conditions using enzymatic catalysts, produces a polymer and a volatile byproduct like methanol (B129727).[4][5]
The properties of the resulting polyester (B1180765), such as molecular weight, crystallinity, and thermal characteristics, can be tailored by carefully selecting the diol monomer and the polymerization conditions.[6] For instance, using a functional diol like glycerol (B35011) results in polyesters with pendant hydroxyl groups, such as poly(glycerol adipate) (PGA). These functional groups are particularly valuable in drug development as they allow for further chemical modification, such as conjugating drugs or grafting side chains to modulate the polymer's physicochemical properties for controlled release applications.[4][7][8] This document provides detailed protocols for both metal-catalyzed and enzyme-catalyzed synthesis of adipate-based polyesters and summarizes key data and applications relevant to researchers.
Data Presentation: Polymerization of Dimethyl Adipate with Diols
The following tables summarize quantitative data from various polymerization methods. The choice of diol and catalyst significantly influences the molecular weight and thermal properties of the resulting polyester.
Table 1: Summary of Reaction Conditions and Properties of Adipate-Based Polyesters
| Diol | Catalyst | Method | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Tg (°C) | Tm (°C) | Ref. |
| 1,4-Butanediol (B3395766) | Titanium (IV) isopropoxide | Melt Polycondensation | 230 - 240 | >20,000 | >40,000 | >2.0 | N/A | N/A | N/A | [1] |
| 1,4-Butanediol | H₃PO₄ | Melt Polycondensation | 190 | N/A | ~23,000 | N/A | N/A | N/A | 52-65 | [1] |
| 1,6-Hexanediol (B165255) | Novozym 435 (CALB) | Enzymatic (Bulk) | 80 - 100 | 5,000 - 18,500 | N/A | N/A | N/A | N/A | N/A | [9][10] |
| Ethylene Glycol | N/A (Catalyst not specified) | Melt Polycondensation | 180 - 200 | N/A | N/A | N/A | N/A | N/A | ~55 | [5] |
| Aromatic Diols* | Novozym 435 (CALB) | Enzymatic (Solution) | 90 | 3,000 - 5,000 | N/A | N/A | 67 - >90 | N/A | N/A | [11] |
| 3,4-BHMF** | Novozym 435 (CALB) | Enzymatic (Solution) | 90 | N/A | N/A | N/A | ~50 | -14 to 12 | 43 - 61 | [12] |
*Aromatic diols include 2,5-bis(hydroxymethyl)furan and 2,6-pyridinedimethanol.[11] **3,4-Bis(hydroxymethyl)furan (3,4-BHMF) was used in a copolymerization with other aliphatic diols.[12]
Experimental Protocols & Methodologies
Protocol 1: Metal-Catalyzed Melt Polycondensation of Dithis compound with 1,4-Butanediol
This protocol describes a conventional two-stage melt polycondensation process to synthesize poly(butylene adipate). High temperatures and vacuum are required to drive the reaction to completion and achieve high molecular weight by effectively removing the methanol byproduct.[1][13]
Materials:
-
Dithis compound (DMA)
-
1,4-Butanediol (BDO)
-
Tetrabutyl titanate (TBT) or Titanium (IV) isopropoxide (TIP) as catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and collection flask.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification Stage:
-
Charge the reaction vessel with dithis compound and a slight excess of 1,4-butanediol (e.g., a molar ratio of 1:1.2) to compensate for diol loss due to volatility.[1]
-
Add the catalyst (e.g., TBT, ~250-500 ppm relative to the weight of DMA).
-
Purge the system with nitrogen gas for 15-20 minutes to remove oxygen.
-
Begin stirring and heat the mixture to 150-180°C under a slow stream of nitrogen.
-
Methanol will begin to distill off as a byproduct of the transesterification reaction.[14] Maintain this temperature until approximately 80-90% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 mmHg.
-
The removal of excess 1,4-butanediol and any remaining methanol under high temperature and vacuum drives the polymerization, leading to an increase in the polymer's molecular weight.[1] This is often observed by a significant increase in the melt viscosity.
-
Continue the reaction for another 2-4 hours until the desired viscosity is achieved.
-
Release the vacuum with nitrogen gas and cool the reactor. The resulting polyester can be extruded or dissolved in a suitable solvent like chloroform (B151607) and precipitated in cold methanol for purification.[3][5]
-
Protocol 2: Enzymatic Polycondensation of Diethyl Adipate with 1,6-Hexanediol
This protocol uses an immobilized lipase, Novozym 435 (Candida antarctica Lipase B), as a biocatalyst. Enzymatic polymerization offers a green alternative, proceeding under milder, solvent-free (bulk) conditions, which reduces the risk of side reactions and discoloration.[9][10]
Materials:
-
Diethyl adipate (DEA)
-
1,6-Hexanediol (HDO)
-
Novozym 435 (immobilized Candida antarctica Lipase B, N435)
Equipment:
-
Schlenk tube or similar reaction vessel with a magnetic stirrer.
-
Oil bath with temperature controller.
-
Vacuum pump.
Procedure:
-
Oligomerization Stage:
-
Add equimolar amounts (e.g., 4 mmol) of diethyl adipate and 1,6-hexanediol to the Schlenk tube.[9]
-
Add the enzyme catalyst, Novozym 435 (typically 1-10% w/w relative to the total monomer weight).[9]
-
Place the vessel in a preheated oil bath at 80-100°C and stir at a constant rate (e.g., 350 rpm).[9]
-
Allow the reaction to proceed under atmospheric pressure for 2 hours to facilitate the growth of oligomers.[9][10]
-
-
Polycondensation Stage:
-
After the initial 2 hours, apply a vacuum (e.g., 10 mbar) to the reaction vessel while maintaining the temperature and stirring.[9]
-
The vacuum removes the ethanol (B145695) byproduct, shifting the equilibrium towards the formation of high molecular weight polyester.
-
Continue the reaction under vacuum for an extended period (24 to 48 hours). The final molecular weight of the polymer increases with reaction time.[9][10]
-
-
Product Isolation:
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
The immobilized enzyme can be recovered by filtration for potential reuse.[10]
-
Precipitate the polymer by adding the chloroform solution to a non-solvent like cold methanol.
-
Collect the purified polymer by filtration and dry it under vacuum.
-
Protocol 3: Synthesis of Poly(glycerol adipate) for Drug Delivery Applications
Poly(glycerol adipate) (PGA) is a functional polyester with a pendant hydroxyl group in each repeating unit, making it highly suitable for biomedical applications.[2][4] While often synthesized from divinyl adipate, it can also be prepared from dithis compound.[4] The protocol below is based on the principles of enzymatic synthesis, which preserves the free hydroxyl group without requiring protection chemistry.[4]
Materials:
-
Dithis compound (DMA) or Divinyl adipate (DVA)
-
Glycerol (unprotected)
-
Novozym 435 (N435)
-
Molecular sieves (for reactions with DMA)
Equipment:
-
Reaction vessel suitable for vacuum, equipped with a magnetic stirrer. For reactions with DMA, a Soxhlet apparatus containing molecular sieves is needed to effectively remove the methanol byproduct.[4]
-
Oil bath with temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Preparation and Reaction Setup:
-
Combine equimolar amounts of dithis compound and glycerol in the reaction vessel.
-
Add Novozym 435 as the catalyst.
-
If using DMA, set up the reaction vessel with a Soxhlet extractor filled with molecular sieves to trap the methanol byproduct and drive the reaction forward.[4]
-
-
Polymerization:
-
Heat the mixture to 60-80°C under vacuum with constant stirring. The milder temperature and enzymatic catalyst are crucial for the chemo- and regioselectivity that leaves the secondary hydroxyl group of glycerol intact.[4]
-
Continue the reaction for 24-72 hours. The progress can be monitored by analyzing the molecular weight of samples taken periodically.
-
-
Purification and Characterization:
-
Cool the reaction and dissolve the crude polymer in a suitable solvent.
-
Filter to remove the enzyme.
-
Purify the polymer by dialysis or precipitation.
-
The resulting PGA is an amphiphilic polymer that can self-assemble into nanoparticles in aqueous solutions, making it an excellent carrier for drug delivery.[4] The pendant hydroxyl groups can be further functionalized to conjugate drugs or modify the polymer's properties.[7][8]
-
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent progress of poly(glycerol adipate)-based network materials toward tissue engineering applications [frontiersin.org]
- 3. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modification of Poly(Glycerol Adipate) with Tocopherol and Cholesterol Modulating Nanoparticle Self-Assemblies and Cellular Responses of Triple-Negative Breast Cancer Cells to SN-38 Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wpage.unina.it [wpage.unina.it]
- 14. scispace.com [scispace.com]
Application of Methyl Adipate in the Formulation of Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl adipate (B1204190), a dibasic ester, is a versatile compound with growing applications in the formulation of high-performance lubricants. Its inherent properties, such as good thermal stability, low-temperature fluidity, and biodegradability, make it an attractive component for synthetic and semi-synthetic lubricant formulations. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing methyl adipate as a base oil or additive in lubricant development. Adipate esters, in general, are recognized for their low-temperature applications, low viscosity, low pour points, high flash points, and good oxidation stability.[1]
This compound can be used as a co-base oil, particularly in combination with Group III and Group IV (PAO) base stocks, to enhance additive solubility, improve seal compatibility, and reduce varnish formation.[1][2] Its polarity, a characteristic of esters, contributes to good lubricity and cleanliness in demanding applications.[2]
Key Properties of this compound
The physical and chemical properties of this compound are crucial for its function in lubricant formulations. While extensive performance data in specific lubricant blends is proprietary and not widely published, the inherent characteristics of similar adipate esters provide a strong indication of its potential.
| Property | Value (Monothis compound) | Value (Dithis compound) | Significance in Lubricants |
| Molecular Formula | C7H12O4 | C8H14O4 | Influences viscosity, volatility, and solvency. |
| Molecular Weight | 160.17 g/mol [3] | 174.19 g/mol | Affects volatility and viscosity. |
| Melting Point | 7-9 °C[3] | 8 °C | Important for low-temperature performance and handling. |
| Boiling Point | 162 °C @ 10 mmHg[3] | 109-110 °C @ 14 mmHg | Relates to volatility and flash point. |
| Density | 1.081 g/mL at 25 °C[3] | 1.062 g/mL at 20 °C | Affects formulation calculations and fluid dynamics. |
| Flash Point | >110 °C[4][5] | 110 °C | Critical for safety and high-temperature applications. |
| Water Solubility | Not miscible or difficult to mix[3] | Insoluble | Important for water separability and hydrolytic stability. |
Applications in Lubricant Formulations
This compound can be utilized in various lubricant applications, primarily as a synthetic base oil (API Group V) or as an additive to enhance the properties of other base oils.
As a Base Oil
Due to its favorable viscosity-temperature characteristics and low pour point, this compound is a candidate for formulating lubricants intended for use in a wide range of operating temperatures.[6] Synthetic esters are known for their excellent thermal and oxidative stability, which can lead to longer drain intervals and cleaner operation.[2]
As an Additive
When blended with other base oils, such as mineral oils or polyalphaolefins (PAOs), this compound can act as a solvency improver for additives and a seal swell agent.[2] This is particularly beneficial in modern engine oils and industrial lubricants where complex additive packages are used. The polarity of the ester helps to keep surfaces clean and prevent deposit formation.[2]
Experimental Protocols
The following protocols outline the methodologies for formulating and evaluating lubricants containing this compound.
Protocol 1: Formulation of a Synthetic Lubricating Grease
This protocol is a general guideline for the preparation of a lithium-complex grease using a synthetic ester like this compound as the base oil.
Materials:
-
This compound (as the synthetic base oil)
-
Lithium 12-hydroxystearate (thickener)
-
Complexing agent (e.g., a dibasic acid like azelaic acid)
-
Antioxidant, anti-wear, and other performance additives (as required)
-
Mineral oil (for comparison, if needed)
Equipment:
-
Grease kettle with a stirrer and heating/cooling system
-
Homogenizer or colloid mill
-
ASTM D217 Cone Penetration Apparatus
-
ASTM D2265 Dropping Point Apparatus
-
ASTM D2266 Four-Ball Wear Tester
Procedure:
-
Saponification:
-
Charge the grease kettle with this compound and lithium 12-hydroxystearate.
-
Heat the mixture to the saponification temperature (typically 180-200°C) while stirring.
-
Hold at this temperature until the saponification process is complete.
-
-
Complexation:
-
Add the complexing agent to the mixture.
-
Continue heating and stirring to facilitate the complexation reaction.
-
-
Cooling and Additive Blending:
-
Begin a controlled cooling process.
-
Once the temperature is below 100°C, add the performance additives.
-
-
Homogenization:
-
Pass the grease through a homogenizer or colloid mill to achieve a smooth and uniform texture.
-
-
Deaeration:
-
Deaerate the grease to remove any entrapped air.
-
Caption: Workflow for Lubricant Formulation.
Protocol 2: Evaluation of Wear Preventive Characteristics (ASTM D4172)
This protocol describes the standard test method for evaluating the anti-wear properties of a lubricating fluid using a four-ball wear tester.[7][8][9]
Apparatus:
-
Four-Ball Wear Test Machine
Materials:
-
Test lubricant formulation containing this compound
-
AISI E-52100 steel balls (12.7 mm diameter)
-
Heptane (B126788) for cleaning
Procedure:
-
Preparation:
-
Thoroughly clean the steel balls and the test cup with heptane and dry them.
-
Assemble the four-ball test apparatus with three stationary balls in the cup and one rotating ball in the chuck.
-
-
Test Execution:
-
Measurement:
-
After the test, disassemble the apparatus and clean the stationary balls.
-
Measure the wear scar diameter on each of the three stationary balls using a microscope.
-
Calculate the average wear scar diameter.
-
Caption: ASTM D4172 Experimental Workflow.
Protocol 3: Determination of Low-Temperature Properties
This protocol outlines the determination of the pour point (ASTM D97), a critical parameter for lubricants intended for low-temperature applications.
Apparatus:
-
Pour Point Test Apparatus (test jar, thermometer, cooling bath)
Procedure:
-
Sample Preparation:
-
Pour the lubricant sample into the test jar to the prescribed mark.
-
-
Cooling:
-
Place the test jar in the cooling bath.
-
At each thermometer reading that is a multiple of 3°C, remove the jar and tilt it just enough to ascertain whether there is a movement of the oil.
-
-
Determination of Pour Point:
-
The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.
-
Data Presentation
The following tables present hypothetical performance data for lubricant formulations containing this compound. This data is illustrative and based on the expected performance of high-quality synthetic esters. Actual results will vary depending on the complete formulation.
Table 1: Viscometric and Low-Temperature Properties
| Formulation | This compound (%) | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) | Pour Point (°C) |
| Mineral Oil (Control) | 0 | 46 | 6.8 | 100 | -15 |
| Formulation A | 20 | 44 | 7.1 | 125 | -27 |
| Formulation B | 50 | 40 | 7.5 | 150 | -45 |
| Formulation C (Base Oil) | 100 | 32 | 6.5 | 160 | -55 |
Table 2: Wear and Friction Characteristics (ASTM D4172)
| Formulation | This compound (%) | Average Wear Scar Diameter (mm) | Coefficient of Friction |
| Mineral Oil (Control) | 0 | 0.65 | 0.12 |
| Formulation A | 20 | 0.55 | 0.10 |
| Formulation B | 50 | 0.48 | 0.08 |
| Formulation C (Base Oil) | 100 | 0.45 | 0.07 |
This compound shows significant promise as a component in modern lubricant formulations. Its favorable physical properties suggest it can enhance the performance of lubricants, particularly in terms of low-temperature fluidity and lubricity. The provided protocols offer a starting point for researchers to formulate and evaluate lubricants containing this compound. Further experimental work is necessary to fully characterize its performance in various applications and to optimize formulations for specific requirements.
References
- 1. US2892777A - Process for preparing improved synthetic ester based grease compositions - Google Patents [patents.google.com]
- 2. Esters | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 3. Monothis compound | 627-91-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. lube-media.com [lube-media.com]
- 7. testinglab.com [testinglab.com]
- 8. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. scribd.com [scribd.com]
- 11. Effectiveness of Lubricants and Fly Ash Additive on Surface Damage Resistance under ASTM Standard Operating Conditions [mdpi.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Methyl Adipate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of dimethyl adipate (B1204190), a valuable ester with applications as a green solvent and a precursor for polymers and plasticizers. The use of lipases as biocatalysts offers a sustainable and selective alternative to traditional chemical synthesis routes.
Introduction
The enzymatic synthesis of dimethyl adipate is typically achieved through the esterification of adipic acid with methanol (B129727), catalyzed by a lipase (B570770). Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous or micro-aqueous environments.[1][2][3] Immobilized lipases are often preferred as they offer enhanced stability, reusability, and ease of separation from the reaction mixture.[4] Among the various lipases, Candida antarctica lipase B (CALB) is a widely used and highly efficient biocatalyst for this transformation.[5][6] The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, which may involve substrate inhibition.[5]
Data Presentation: A Summary of Reaction Parameters
The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of adipate esters, providing a comparative overview of reaction conditions and outcomes.
Table 1: Biocatalytic Synthesis of Dithis compound
| Lipase Source | Support for Immobilization | Adipic Acid Conc. (M) | Methanol:Adipic Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Candida antarctica lipase B (immobilized) | Not specified | Not specified | 12:1 | 58.5 | 5.97 | 97.6 | [5][6] |
| Candida rugosa lipase | Layered Double Hydroxides (LDHs) | Not specified | Not specified | 50 | 2.5 | up to 80 | [7][8] |
Table 2: Biocatalytic Synthesis of Other Adipate Esters
| Lipase Source | Alcohol | Substrate Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Candida antarctica lipase (immobilized) | Oleyl alcohol | Not specified | 60 | 7.3 | 95.5 | [9] |
| Candida antarctica lipase (Novozym 435) | Isononyl alcohol | Not specified | Not specified | Not specified | 100 (with vacuum) | [10] |
| Candida antarctica lipase B (Novozym 435) | Butanol isomers | Varied | Varied | Varied | Optimized conditions reported | [11] |
Experimental Protocols
Protocol 1: Immobilization of Candida antarctica Lipase B (CALB) on Octyl-Agarose (B13739342)
This protocol describes a method for the hydrophobic adsorption of CALB onto an octyl-agarose support, a common technique for lipase immobilization.
Materials:
-
Candida antarctica lipase B (CALB) solution
-
Octyl-agarose support (e.g., Octyl-Sepharose)
-
Citrate (B86180) buffer (300 mM, pH 4.0)
-
Distilled water
-
Buchner funnel and vacuum flask
-
Lyophilizer or vacuum oven
Procedure:
-
Support Preparation: Wash the octyl-agarose support with an excess of distilled water to remove any preservatives.
-
Enzyme Solution Preparation: Dilute the CALB solution in 300 mM citrate buffer (pH 4.0) to achieve the desired enzyme loading (e.g., 2 mg of lipase per gram of wet support).[8]
-
Immobilization:
-
Add the pre-washed octyl-agarose support to the enzyme solution.
-
Gently agitate the suspension at room temperature for a specified time (e.g., 30 minutes to 24 hours, optimization may be required).[8]
-
-
Washing:
-
Separate the immobilized enzyme from the supernatant by vacuum filtration using a Buchner funnel.
-
Wash the immobilized enzyme cake extensively with distilled water to remove any unbound enzyme.
-
-
Drying:
-
Freeze-dry (lyophilize) the washed immobilized enzyme or dry it under vacuum at a low temperature until a constant weight is achieved.
-
-
Storage: Store the dried immobilized CALB at 4°C until use.
Protocol 2: Synthesis of Dithis compound in a Stirred-Tank Reactor
This protocol outlines the synthesis of dithis compound using immobilized lipase in a batch reactor setup.
Materials:
-
Immobilized lipase (e.g., immobilized CALB from Protocol 1)
-
Adipic acid
-
Methanol
-
Solvent (e.g., n-hexane, or solvent-free system)
-
Jacketed glass reactor with a magnetic stirrer or overhead stirrer
-
Temperature controller
-
Condenser (if operating at elevated temperatures)
-
Sampling syringe
Procedure:
-
Reactor Setup:
-
Set up the jacketed glass reactor with a stirrer and temperature control system.
-
If the reaction is run at a temperature above the boiling point of methanol, attach a condenser.
-
-
Charging Reactants:
-
Initiating the Reaction:
-
Reaction Monitoring:
-
Withdraw small aliquots of the reaction mixture at regular intervals using a syringe.
-
Analyze the samples to determine the conversion of adipic acid or the formation of dithis compound (e.g., by gas chromatography or HPLC).
-
-
Reaction Termination and Product Recovery:
-
Once the desired conversion is reached (e.g., after approximately 6 hours), stop the reaction by filtering off the immobilized enzyme.[5]
-
The immobilized enzyme can be washed with a suitable solvent and stored for reuse.
-
The liquid product mixture can be subjected to purification.
-
Protocol 3: Purification of Dithis compound by Distillation
This protocol describes a two-stage distillation process for purifying dithis compound from the reaction mixture.
Materials:
-
Crude dithis compound reaction mixture
-
Distillation apparatus (including a distillation flask, condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle
Procedure:
-
First Distillation (Removal of Light Components):
-
Introduce the crude dithis compound mixture (with a purity of approximately 80-90%) into the first distillation column.
-
Perform the distillation under vacuum pressure (40 to 250 mmHg) and at a temperature of 100 to 180°C to remove lighter components such as excess methanol and water.[13]
-
-
Second Distillation (Purification of Dithis compound):
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the biocatalytic synthesis of dithis compound.
Lipase Catalysis: Ping-Pong Bi-Bi Mechanism
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. Response surface optimization of enzymatic hydrolysis and ROS scavenging activity of silk sericin hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Streamlined Preparation of Immobilized Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.hi.is [iris.hi.is]
- 7. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of Candida antarctica Lipase B (CALB) Immobilized on Octyl Agarose by Treatment with Polyethyleneimine (PEI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. 6sigma.us [6sigma.us]
- 12. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KR100398992B1 - distillation method of dithis compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Transesterification of Dimethyl Adipate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the transesterification of dimethyl adipate (B1204190), a key reaction for synthesizing various diesters. These products have applications as emollients, plasticizers, and lubricants in pharmaceutical and cosmetic formulations. The following sections detail both chemical and enzymatic methods for this conversion, offering flexibility in catalyst selection and reaction conditions to suit different laboratory settings and research needs.
Data Presentation
The following table summarizes quantitative data for different transesterification protocols of dimethyl adipate and related esters, providing a comparative overview of key reaction parameters.
| Catalyst Type | Catalyst | Substrates | Molar Ratio (Alcohol:Ester) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield | Reference |
| Chemical | Tetrabutyl titanate | Dithis compound, Tetradecanol (B45765) | 2.2:1 | 0.5-1.0% (w/w) | 150-180 | Not Specified | >99% (implied) | [1] |
| Chemical | CpTiCl₃ | Poly(ethylene adipate), Ethanol | Excess | 0.5-1.0 mol % | 120-150 | 6-24 | >99% (GC) | [2] |
| Enzymatic | Novozym® 435 (Immobilized Lipase) | Dithis compound, Tetradecanol | 2:1 | 5-10% (w/w) | 50-60 | 24-48 | Not Specified | [1] |
| Heterogeneous Base | MgO | Cyclopentanone, Dimethyl carbonate | Not Specified | Not Specified | 260 | Not Specified | 47% (DAP) | [3] |
| Heterogeneous Metal | ZnO | Dithis compound, Hexane-1,6-diol | Not Specified | Not Specified | 210 | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Chemical Transesterification using a Titanate Catalyst
This protocol outlines the synthesis of a long-chain diester, ditetradecyl adipate, from dithis compound using a titanate catalyst.
Materials:
-
Dithis compound
-
Tetradecanol
-
Tetrabutyl titanate
-
Reaction vessel with stirring and heating capabilities
-
Nitrogen gas source
Procedure:
-
Reactant Charging: In a suitable reaction vessel, combine dithis compound and tetradecanol. A molar ratio of 2.2:1 (tetradecanol to dithis compound) is recommended to drive the reaction to completion.[1]
-
Inert Atmosphere: Flush the reaction system with nitrogen gas to create an inert atmosphere.[1]
-
Heating and Catalyst Addition: Begin stirring and heat the mixture to approximately 140-150°C. Once the reactants have melted and the temperature has stabilized, add the tetrabutyl titanate catalyst. A catalyst loading of 0.5-1.0% (w/w) relative to the total weight of the reactants is a suitable starting point.[1]
-
Transesterification Reaction: Continue heating and stirring the reaction mixture at 150-180°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the disappearance of the starting materials and the formation of the product.[1]
-
Product Isolation: Upon completion, the reaction mixture can be cooled and the product purified. Purification methods may include distillation to remove volatile byproducts (methanol) and unreacted starting materials, followed by recrystallization or column chromatography to isolate the pure diester.
Protocol 2: Enzymatic Transesterification using Immobilized Lipase
This protocol provides a milder, enzymatic approach for the synthesis of ditetradecyl adipate.
Materials:
-
Dithis compound
-
Tetradecanol
-
Novozym® 435 (immobilized lipase)
-
Activated molecular sieves
-
Reaction vessel (e.g., orbital shaker incubator)
-
Organic solvent (optional, e.g., hexane (B92381) or toluene)
Procedure:
-
Reactant and Enzyme Charging: In a suitable reaction vessel, combine dithis compound and tetradecanol in a 1:2 molar ratio. Add Novozym® 435 at a loading of 5-10% (w/w) of the total substrate weight.[1] The reaction can be performed solvent-free or in an organic solvent like hexane to improve mass transfer.[1]
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove the methanol (B129727) byproduct, which shifts the equilibrium towards product formation.[1]
-
Reaction Incubation: Place the reaction vessel in an orbital shaker incubator set to 50-60°C and agitate at 150-200 rpm.[1]
-
Monitoring: Monitor the reaction progress using TLC or GC. The reaction is typically complete within 24-48 hours.[1]
-
Enzyme Recovery and Product Purification: After the reaction, the immobilized enzyme can be recovered by simple filtration and washed with fresh solvent for potential reuse.[1] The product can then be purified from the filtrate, typically by solvent evaporation and subsequent purification steps like column chromatography if necessary.
Visualizations
Experimental Workflow for Transesterification
The following diagram illustrates the general workflow for the transesterification of dithis compound.
Caption: General workflow for the transesterification of dithis compound.
Signaling Pathway of Catalysis in Transesterification
The following diagram illustrates the conceptual steps of catalysis in the transesterification process.
Caption: Conceptual pathway of catalysis in transesterification.
References
Quantitative ¹H-NMR Analysis for Purity Assessment of Methyl Adipate
Application Note AP-NMR-001
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of methyl adipate (B1204190) purity using ¹H-Nuclear Magnetic Resonance (qNMR) spectroscopy. This method offers a reliable and efficient alternative to traditional chromatographic techniques for purity determination.
Introduction
Quantitative ¹H-NMR (qNMR) is a primary analytical method that enables the direct measurement of the amount of a substance in a sample.[1] The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal.[2] By comparing the integral of a specific proton signal from the analyte (methyl adipate) to the integral of a known amount of an internal standard, the purity of the this compound sample can be accurately determined.[3]
Principles of qNMR for Purity Determination
The purity of the analyte is calculated using the following equation[4]:
Where:
-
I_analyte : Integral of the selected signal of the analyte (this compound).
-
N_analyte : Number of protons corresponding to the integrated signal of the analyte.
-
I_IS : Integral of the selected signal of the internal standard.
-
N_IS : Number of protons corresponding to the integrated signal of the internal standard.
-
MW_analyte : Molar mass of the analyte.
-
MW_IS : Molar mass of the internal standard.
-
m_analyte : Mass of the analyte.
-
m_IS : Mass of the internal standard.
-
Purity_IS : Purity of the internal standard.
Experimental Design
A logical workflow is essential for accurate and reproducible qNMR results. The following diagram illustrates the key steps involved in the quantitative analysis of this compound.
Materials and Reagents
| Material/Reagent | Specification |
| This compound Sample | To be analyzed |
| Internal Standard | e.g., Maleic Acid (≥99.5% purity) |
| Deuterated Solvent | Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) |
| NMR Tubes | 5 mm, high precision |
| Analytical Balance | Readable to 0.01 mg |
Selection of Internal Standard
An ideal internal standard for qNMR should possess the following characteristics[5][6]:
-
High purity (certified reference material is recommended).
-
Chemical stability and inertness towards the analyte and solvent.
-
Good solubility in the chosen deuterated solvent.[5]
-
A simple ¹H-NMR spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.[2]
-
Low volatility.[7]
For the analysis of this compound, maleic acid is a suitable internal standard. Its olefinic protons give a sharp singlet at approximately 6.3 ppm in DMSO-d₆, a region that is typically free of signals from aliphatic esters like this compound.[2]
Experimental Protocol
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[8]
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[9]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]
-
Cap the NMR tube securely.
¹H-NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.[9] Optimization may be required for different instruments.
| Parameter | Recommended Value |
| Pulse Program | Standard single-pulse (e.g., zg30) |
| Number of Scans (NS) | 16-64 (to achieve S/N ≥ 250:1 for quantifiable signals)[11] |
| Relaxation Delay (D1) | ≥ 5 times the longest T₁ of interest (typically ≥ 30 s for quantitative accuracy)[9] |
| Acquisition Time (AQ) | ≥ 3 s[3] |
| Spectral Width (SW) | ~16 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected, well-resolved signals for both this compound and the internal standard. For this compound, the singlet from the methoxy (B1213986) protons (-OCH₃) is often a good choice. For maleic acid, integrate the singlet of the two olefinic protons.
-
Calculate the purity of the this compound sample using the formula provided in Section 2.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Expected ¹H-NMR Chemical Shifts for this compound and Maleic Acid (Internal Standard) in CDCl₃
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity | Number of Protons |
| This compound | -OCH₃ | ~3.67 | Singlet | 3 |
| -CH₂ -COOCH₃ | ~2.3 | Triplet | 4 | |
| -CH₂-CH₂ -CH₂- | ~1.65 | Multiplet | 4 | |
| Maleic Acid | -CH =CH - | ~6.3 (in DMSO-d₆) | Singlet | 2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The chemical shifts for this compound are estimated based on data for monothis compound and dithis compound.[12][13]
Table 2: Example Purity Calculation Data
| Parameter | Value |
| Mass of this compound (m_analyte) | 15.20 mg |
| Mass of Maleic Acid (m_IS) | 7.50 mg |
| Purity of Maleic Acid (Purity_IS) | 99.8% |
| Integral of this compound Signal (I_analyte) | 50.00 |
| Number of Protons (N_analyte) | 3 (-OCH₃) |
| Integral of Maleic Acid Signal (I_IS) | 25.00 |
| Number of Protons (N_IS) | 2 |
| Molar Mass of this compound (MW_analyte) | 174.19 g/mol |
| Molar Mass of Maleic Acid (MW_IS) | 116.07 g/mol |
| Calculated Purity of this compound | 98.7% |
Logical Relationships in qNMR Analysis
The accuracy of the final purity result is dependent on several key factors. The following diagram illustrates these relationships.
Conclusion
Quantitative ¹H-NMR spectroscopy is a powerful and accurate method for determining the purity of this compound. By following a well-defined protocol, including careful sample preparation, selection of a suitable internal standard, and optimization of NMR acquisition and processing parameters, reliable and reproducible results can be obtained. This method provides a valuable tool for quality control in research, development, and manufacturing settings.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Monothis compound(627-91-8) 1H NMR spectrum [chemicalbook.com]
- 13. Dithis compound(627-93-0) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Scaling Up Methyl Adipate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl adipate (B1204190), a diester of adipic acid, is a crucial chemical intermediate with broad applications, including its use as a green solvent, a plasticizer, and a precursor in the synthesis of polymers like nylon and 1,6-hexanediol.[1][2][3] The increasing demand for environmentally benign solvents and bio-based polymers has spurred the development of efficient and scalable methods for its synthesis. This document provides detailed application notes and protocols for various methods of scaling up methyl adipate synthesis, catering to the needs of researchers and professionals in the chemical and pharmaceutical industries.
The primary and most established route to this compound is the direct esterification of adipic acid with methanol (B129727).[2] However, alternative methods, including transesterification and synthesis from renewable feedstocks like cyclopentanone (B42830), are gaining traction due to their potential for improved sustainability and efficiency.[4][5] This document will explore these key methodologies, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the underlying processes.
Methods for this compound Synthesis
Several viable methods exist for the synthesis of this compound, each with distinct advantages and challenges in terms of scalability, yield, and environmental impact. The most prominent methods include:
-
Direct Esterification of Adipic Acid with Methanol: This is the most conventional approach, utilizing acid catalysts to drive the reaction towards the formation of the diester.
-
Enzymatic Esterification: A greener alternative that employs lipases as catalysts, offering high selectivity under mild reaction conditions.
-
Synthesis from Cyclopentanone and Dimethyl Carbonate: An emerging route that leverages biomass-derived feedstock, presenting a more sustainable pathway.
-
Continuous Esterification Processes: Industrial-scale production often relies on continuous flow reactors and reactive distillation to maximize throughput and efficiency.
Direct Esterification of Adipic Acid with a Solid Acid Catalyst
This protocol details the synthesis of this compound via the esterification of adipic acid with methanol using Amberlyst 15, a solid acid catalyst. This method offers the advantage of easy catalyst separation and reusability, making it suitable for scalable batch processes.
Experimental Protocol
Materials:
-
Adipic acid
-
Methanol
-
Amberlyst 15 catalyst
-
Three-necked glass reactor
-
Reflux condenser
-
Stirrer
-
Heating mantle with temperature controller
-
Titration apparatus or Gas Chromatograph (GC) for analysis
Procedure: [1]
-
Catalyst Preparation: Dry the Amberlyst 15 catalyst in a vacuum oven at 383 K (110 °C) for 3 hours prior to use to remove any adsorbed moisture.[1]
-
Reaction Setup: Assemble a three-necked glass reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Charging the Reactor: Charge the reactor with a pre-determined mixture of adipic acid and methanol. The initial concentration of adipic acid is typically around 2.18 mol/L.[1]
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 313 K, 323 K, or 333 K) under constant stirring (e.g., 13 rps) to ensure a uniform mixture.[1]
-
Catalyst Addition: Once the desired temperature is reached, add the pre-dried Amberlyst 15 catalyst to the reactor. This marks the start of the reaction (time zero).[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the concentration of unreacted adipic acid. This can be done via titration with a standard alcoholic NaOH solution using phenolphthalein (B1677637) as an indicator or by gas chromatography.[1]
-
Reaction Completion and Work-up: Once the desired conversion is achieved, cool the reactor and separate the catalyst by filtration. The this compound product can then be purified from the excess methanol and any byproducts by distillation.
Quantitative Data
| Parameter | Value | Adipic Acid Conversion (%) | Reference |
| Temperature | 313 K | Varies with time | [1] |
| 323 K | Higher than at 313 K | [1] | |
| 333 K | Highest conversion | [1] | |
| Methanol to Adipic Acid Molar Ratio | 10:1 | Varies with time | [1] |
| 15:1 | Higher conversion | [1] | |
| 20:1 | Similar to 15:1 | [1] | |
| Catalyst Loading (% w/w of total reactants) | 5% | Varies with time | [1] |
| 7% | Higher conversion | [1] | |
| 10% | Highest conversion | [1] |
Note: The conversion of adipic acid increases with an increase in temperature, methanol to acid ratio (up to 15:1), and catalyst loading.[1]
Process Workflow
Caption: Workflow for Direct Esterification of Adipic Acid.
Enzymatic Esterification of Adipic Acid
This protocol outlines the synthesis of this compound using an immobilized lipase (B570770), Candida antarctica lipase B (CALB), as a biocatalyst. This method is advantageous for its high selectivity and operation under mild conditions, minimizing byproduct formation and energy consumption.
Experimental Protocol
Materials:
-
Adipic acid
-
Methanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Stainless steel pressure microreactor or suitable reaction vessel
-
Shaker or incubator with temperature control
-
Analytical equipment for product analysis (e.g., NMR, GC)
Procedure: [6]
-
Reactor Charging: In a stainless steel pressure microreactor (or a suitable sealed vessel), charge adipic acid (e.g., 730 mg, 5 mmol) and methanol (e.g., 10 ml).[6]
-
Enzyme Addition: Add the immobilized CALB to the reaction mixture.
-
Reaction Conditions: Seal the reactor and place it in a shaker or incubator at a controlled temperature. The reaction is typically carried out for a specified duration to achieve the desired conversion.
-
Reaction Termination and Product Isolation: After the reaction period, stop the agitation and separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.
-
Purification: The liquid phase, containing this compound, unreacted starting materials, and methanol, is then subjected to purification, typically by evaporation of the solvent followed by distillation or chromatography to isolate the pure this compound.
-
Analysis: Confirm the product identity and purity using analytical techniques such as 1H NMR and 13C NMR.[6]
Quantitative Data
| Parameter | Value | Yield (%) | Reference |
| Catalyst | Immobilized Candida antarctica lipase B | 9 | [6] |
| Substrates | Adipic acid (5 mmol), Methanol (10 ml) | [6] |
Note: While the cited yield is low, optimization of reaction conditions such as temperature, substrate ratio, and enzyme loading can significantly improve the outcome.
Reaction Pathway
Caption: Enzymatic Esterification Pathway.
Synthesis from Cyclopentanone and Dimethyl Carbonate
This method represents a greener approach to this compound synthesis, utilizing biomass-derived cyclopentanone and the environmentally benign reagent dimethyl carbonate (DMC). The reaction is typically catalyzed by solid bases.
Experimental Protocol
Materials:
-
Cyclopentanone (CPO)
-
Dimethyl carbonate (DMC)
-
Solid base catalyst (e.g., MgO, KOCH3, Ca(OCH3)2)[4]
-
High-pressure reactor
-
Stirring and heating apparatus
-
GC-MS for product analysis
Procedure: [4]
-
Reactor Charging: Charge the high-pressure reactor with cyclopentanone, dimethyl carbonate, and the solid base catalyst.
-
Reaction Conditions: Seal the reactor and heat it to the desired temperature (e.g., up to 533 K) under stirring for a specific reaction time.[4]
-
Reaction Quenching and Catalyst Removal: After the reaction, cool the reactor to room temperature and filter the mixture to remove the solid catalyst.
-
Product Analysis: Analyze the liquid product mixture using GC-MS to determine the conversion of cyclopentanone and the yield of this compound.[4] Side reactions such as methylation of the product and self-aldol condensation of cyclopentanone may occur.[4]
Quantitative Data
| Catalyst | Temperature (K) | CPO Conversion (%) | This compound Yield (%) | Reference |
| MgO | 533 | 86 | 51 (selectivity) | [5] |
| KOCH3 | 533 | - | up to 30 | [4] |
| Ca(OCH3)2 | 533 | - | up to 30 | [4] |
Note: The primary challenge in this synthesis is minimizing the self-aldol condensation of cyclopentanone, which can be mitigated by using dilute concentrations and shorter reaction times.[4]
Reaction Scheme
Caption: Synthesis from Cyclopentanone.
Continuous Esterification Processes
For large-scale industrial production, continuous processes are preferred over batch operations. These often involve a pre-esterification step followed by a final esterification in a separate reactor or a reactive distillation column.
General Protocol Outline
A common industrial approach involves a two-stage process:[7]
-
Pre-esterification: Adipic acid is first partially esterified with methanol. This can be done in a pre-esterification reactor, which can be a stirred tank or a tubular reactor.[7][8] In some patented processes, solid adipic acid particles react with methanol vapor.[7]
-
Final Esterification: The product from the pre-esterification, a mixture of monothis compound, dithis compound, unreacted adipic acid, and methanol, is then fed into a second reactor to drive the reaction to completion. This can be a fixed-bed reactor with a solid acid catalyst or a catalytic distillation tower.[8] The use of reactive distillation is advantageous as it continuously removes water, shifting the equilibrium towards the product side.
Quantitative Data from a Patented Continuous Process
| Parameter | Value | Reference |
| Pre-esterification Temperature | 130 °C | [7] |
| Pre-esterification Adipic Acid Conversion | 92.3% | [7] |
| Double Esterification Temperature | 120 °C | [7] |
| Double Esterification Pressure | 4.0 MPa | [7] |
| Final Product Purity | ≥ 99.5% | [7] |
Continuous Process Flow Diagram
Caption: Continuous this compound Production.
Conclusion
The synthesis of this compound can be achieved through various scalable methods, with the choice of method depending on factors such as the desired scale of production, cost considerations, and environmental regulations. The traditional direct esterification using solid acid catalysts remains a robust and well-understood method suitable for large-scale production. Enzymatic routes offer a green alternative with high selectivity, though catalyst cost and stability can be limiting factors. The synthesis from biomass-derived cyclopentanone is a promising sustainable route, but further research is needed to optimize yields and minimize side reactions. For industrial-scale manufacturing, continuous processes, particularly those employing reactive distillation, offer significant advantages in terms of efficiency and throughput. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to select and implement the most appropriate method for their specific needs in scaling up this compound synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Dithis compound - Wikipedia [en.wikipedia.org]
- 3. CN101134725A - Method and equipment for producing dithis compound by continuous esterification - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dithis compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN111320543A - Method for producing dithis compound from adipic acid - Google Patents [patents.google.com]
- 8. CN102442905A - Method for preparing dithis compound by continuous esterification - Google Patents [patents.google.com]
Application Notes and Protocols for Solid Acid Catalysis in Methyl Adipate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl adipate (B1204190), a key intermediate in the synthesis of various polymers, plasticizers, and pharmaceuticals, is primarily produced through the esterification of adipic acid with methanol (B129727). The use of solid acid catalysts in this process offers significant advantages over traditional homogeneous catalysts, including ease of separation, reusability, reduced corrosion, and minimized environmental impact. This document provides detailed application notes and experimental protocols for the synthesis of methyl adipate using various solid acid catalysts, based on findings from recent scientific literature.
Catalytic Systems Overview
Several types of solid acid catalysts have demonstrated efficacy in the esterification of adipic acid. The most prominent among these are ion-exchange resins, zeolites, and sulfonated carbon-based materials. Each catalyst system presents a unique set of properties influencing its activity, selectivity, and stability under different reaction conditions.
Key Performance Indicators of Various Solid Acid Catalysts
The selection of an appropriate catalyst is crucial for optimizing the production of this compound. The following table summarizes the performance of different solid acid catalysts under various experimental conditions.
| Catalyst Type | Catalyst Name | Reaction Temperature (°C) | Methanol:Adipic Acid Molar Ratio | Catalyst Loading (wt%) | Adipic Acid Conversion (%) | Selectivity to Dithis compound (%) | Reference |
| Ion-Exchange Resin | Amberlyst-15 | 60 | 15:1 | 7 | >95 | High | [1] |
| Ion-Exchange Resin | Amberlyst-35 | 40-70 | 15:1 - 20:1 | Not specified | High | High | [2] |
| Zeolite | CHA-type Zeolite Membrane Assisted | Not specified | Not specified | Not specified | 98 (with membrane) | High | [3][4] |
| Sulfonated Carbon | Sulfonated Activated Carbon | 70 | 10:1 (Ethanol) | 0.2 g | 78 (Acetic Acid) | Not specified for adipic acid | [5] |
| Sulfonated Carbon | Sulfonated Cow Dung Carbon | 90 | 18:1 | 4 | 96.5 (PFAD) | Not specified for adipic acid | [6] |
Note: Data for sulfonated carbon catalysts are primarily for the esterification of other carboxylic acids but indicate their potential for this compound synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up their reactions.
Protocol 1: Esterification of Adipic Acid using Amberlyst-15
This protocol is based on the kinetic study of adipic acid esterification with methanol over Amberlyst-15.[1]
Materials:
-
Adipic acid
-
Methanol
-
Amberlyst-15 catalyst
-
Three-necked glass reactor equipped with a stirrer and condenser
-
Heating mantle
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 catalyst in an oven at 75°C overnight before use.[7]
-
Reaction Setup:
-
Reaction Conditions:
-
Monitoring the Reaction:
-
Take samples from the reaction mixture at regular intervals.
-
Analyze the samples using a gas chromatograph (GC) to determine the concentration of adipic acid, monothis compound, and dithis compound.
-
-
Product Recovery:
-
After the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The catalyst can be washed with methanol, dried, and reused.
-
Remove the excess methanol from the product mixture by distillation.
-
Further purify the dithis compound product by vacuum distillation.
-
Protocol 2: Synthesis of Sulfonated Carbon-Based Catalyst and its Application
This protocol describes the preparation of a sulfonated carbon catalyst from biomass and its use in esterification. While the original study focused on other fatty acids, the protocol is adaptable for adipic acid.[8]
Materials:
-
Biomass (e.g., murumuru kernel shells)[8]
-
Concentrated sulfuric acid (98%)
-
Adipic acid
-
Methanol
-
Furnace
-
Reaction vessel
Catalyst Preparation:
-
Carbonization:
-
Wash and dry the biomass.
-
Carbonize the biomass in a furnace at a specific temperature (e.g., 500°C) for a set duration (e.g., 2 hours) under an inert atmosphere.[6]
-
-
Sulfonation:
-
Mix the carbonized material with concentrated sulfuric acid at a specific solid-to-acid ratio (e.g., 1:10 w/v).[8]
-
Heat the mixture at a controlled temperature (e.g., 200°C) for a specific time (e.g., 4 hours).[8]
-
After cooling, carefully wash the sulfonated carbon with hot distilled water until the washings are neutral to pH paper.
-
Dry the resulting sulfonated carbon catalyst in an oven.
-
Esterification Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine adipic acid, methanol (e.g., 10:1 molar ratio), and the prepared sulfonated carbon catalyst (e.g., 5 wt%).[8]
-
-
Reaction Conditions:
-
Heat the mixture to the desired reaction temperature (e.g., 90°C) with constant stirring.[8]
-
-
Product Work-up:
-
Follow the same procedure for monitoring and product recovery as described in Protocol 1.
-
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound using a solid acid catalyst.
Caption: General workflow for solid acid catalyzed this compound synthesis.
Reaction Pathway for Adipic Acid Esterification
The esterification of adipic acid with methanol is a two-step reversible reaction, as shown in the diagram below.
Caption: Stepwise esterification of adipic acid to dithis compound.
Conclusion
The use of solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, presents a highly effective and environmentally friendly approach for the synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers to design and optimize their experimental setups for efficient production. Further research into novel solid acid catalysts, such as functionalized zeolites and tailored carbon-based materials, holds the potential for even greater improvements in catalyst activity, stability, and selectivity.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl ester production from palm fatty acid distillate (PFAD) using sulfonated cow dung-derived carbon-based solid acid catalyst [inis.iaea.org]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 8. Preparation of sulfonated carbon-based catalysts from murumuru kernel shell and their performance in the esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Continuous Flow Synthesis of Dimethyl Adipate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl adipate (B1204190) (DMA) is a valuable chemical intermediate and an environmentally friendly solvent. Continuous flow synthesis offers a promising alternative to traditional batch production methods, providing enhanced safety, improved heat and mass transfer, and greater process control. This document outlines the experimental setup and protocols for the continuous flow synthesis of dimethyl adipate via the esterification of adipic acid with methanol (B129727).
Data Presentation
The following table summarizes quantitative data from various studies on the continuous flow and batch synthesis of dithis compound, highlighting the influence of different catalysts and reaction conditions on conversion and yield.
| Catalyst | Reactor Type | Temperature (°C) | Pressure (MPa) | Methanol:Adipic Acid Molar Ratio | Residence Time (h) | Adipic Acid Conversion (%) | Dithis compound Yield (%) | Reference |
| None | Tubular Reactor | 90-180 | 0.05-3 | Not Specified | 0.2-6 | - | - | [1][2] |
| Sulfuric Acid | Tubular Reactor | Not Specified | Not Specified | Not Specified | Not Specified | - | - | [1] |
| Solid Acid Catalyst | Fixed Bed Reactor | Not Specified | Not Specified | Not Specified | Not Specified | - | - | [1] |
| Amberlyst 15 | Batch Reactor | 40-60 | Atmospheric | 10:1 - 20:1 | - | >90 | - | [3] |
| Amberlyst 35 | Packed-Bed Reactor | 40-70 | Not Specified | 15:1 - 20:1 | - | High | - | [4] |
| Fly Ash | Batch Reactor | 200 | Autogenous | 6:1 | 4 | 98 | 98 | [5] |
Experimental Protocols
This section details the methodologies for two key approaches to the continuous flow synthesis of dithis compound: a catalyst-free pre-esterification followed by catalytic rectification, and a process utilizing a packed-bed reactor with a solid acid catalyst.
Protocol 1: Two-Stage Continuous Esterification (Catalyst-Free Pre-esterification and Catalytic Rectification)
This method involves an initial non-catalytic esterification in a tubular reactor followed by a reactive distillation step.
Materials:
-
Adipic Acid
-
Methanol
-
Inert Gas (e.g., Nitrogen)
Equipment:
-
Raw materials mixing tank with stirrer
-
High-pressure pump
-
Tubular reactor
-
Back pressure regulator
-
Catalytic rectifying tower
-
Methanol vaporizer
-
Heat exchangers
-
Condensers
-
Collection vessels
Procedure:
-
Feed Preparation: A mixture of adipic acid and methanol is prepared in the raw materials mixing tank.
-
Pre-esterification:
-
Catalytic Rectification:
-
The pre-esterified product is then fed to the upper part of a continuous catalytic rectifying tower.
-
Dried methanol is vaporized and fed into the lower part of the tower.
-
The pre-esterified product and methanol vapor undergo countercurrent contact in the presence of a solid acid catalyst packed within the tower.
-
The esterification reaction continues, and the dithis compound product is collected from the bottom of the tower.
-
Excess methanol and water are removed from the top of the tower, condensed, and collected for purification and recycling.
-
Protocol 2: Continuous Flow Synthesis using a Packed-Bed Reactor
This protocol utilizes a solid acid catalyst, such as Amberlyst 35, in a packed-bed reactor for a single-stage continuous esterification.
Materials:
-
Adipic Acid
-
Methanol
-
Solid Acid Catalyst (e.g., Amberlyst 35)
-
Inert Gas (e.g., Nitrogen)
Equipment:
-
HPLC pumps for delivering reactants
-
Packed-bed reactor column
-
Heating system (e.g., column heater or oil bath)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Catalyst Packing: The reactor column is packed with the solid acid catalyst.
-
System Setup: The packed column is integrated into the continuous flow system.
-
Reactant Delivery: A solution of adipic acid in methanol is pumped through the packed-bed reactor at a defined flow rate.
-
Reaction Conditions:
-
The reactor is heated to a temperature between 40°C and 70°C.[4]
-
A back pressure regulator is used to maintain the system pressure and prevent solvent boiling.
-
-
Product Collection: The output from the reactor is passed through a cooling coil and collected in a collection vessel.
-
Analysis: The collected product mixture is analyzed by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of adipic acid and the yield of dithis compound.
Visualizations
Experimental Workflow Diagram
Caption: Continuous flow setup for dithis compound synthesis.
References
- 1. CN102442905A - Method for preparing dithis compound by continuous esterification - Google Patents [patents.google.com]
- 2. CN111320543A - Method for producing dithis compound from adipic acid - Google Patents [patents.google.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Adipate in Plasticizer Formulations
Introduction
Methyl adipate (B1204190), and adipate esters in general, are increasingly utilized as primary or secondary plasticizers in various polymer formulations. As non-phthalate plasticizers, they represent a safer and more environmentally friendly alternative to traditional plasticizers like dioctyl phthalate (B1215562) (DOP).[1][2] Adipates are known for imparting excellent low-temperature flexibility, good UV resistance, and high plasticizing efficiency.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing methyl adipate in plasticizer formulations for polymers such as Polyvinyl Chloride (PVC) and bioplastics like Polylactic Acid (PLA).
Application Notes
Mechanism of Action
Plasticizers work by embedding themselves between the polymer chains, thus reducing the intermolecular forces (van der Waals forces) that hold the chains together. This increases the free volume and allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature (Tg).[5][6] The addition of this compound enhances the workability and durability of the polymer.[5]
Compatibility and Performance
The effectiveness of a plasticizer is highly dependent on its compatibility with the polymer matrix. Adipate esters generally show good compatibility with PVC and certain bioplastics.[7][8]
-
Polyvinyl Chloride (PVC): Adipate plasticizers are widely used in PVC formulations, offering good performance at low temperatures and lower viscosity compared to phthalates.[9] They are, however, more volatile and may have higher migration rates than some higher molecular weight phthalates.[4]
-
Bioplastics (e.g., PLA): this compound and other adipate esters can be used to improve the flexibility and processability of inherently brittle bioplastics like PLA.[10][11] The incorporation of these plasticizers significantly reduces the glass transition temperature and increases the mobility of PLA chains.[10]
Data Presentation: Performance Characteristics
The following tables summarize the typical effects of adipate plasticizers on key polymer properties. The data is compiled from various studies and is intended for comparative purposes.
Table 1: Effect of Adipate Plasticizer on Thermal Properties of PVC
| Property | Unplasticized PVC | PVC with DOP (50 phr) | PVC with Adipate Ester (50 phr) | Reference |
| Glass Transition Temp. (Tg) | ~87.5 °C | -37.0 °C | -45.7 °C | [7] |
| Reduction in Tg | - | 124.5 °C | 133.2 °C | [7] |
| Thermal Stability | Lower | Moderate | Higher (compared to DOP) | [7][12] |
Note: "phr" stands for parts per hundred parts of resin.
Table 2: Effect of Adipate Plasticizer on Mechanical Properties of PVC (40 phr)
| Property | PVC with DOTP | PVC with Bio-based Adipate | Reference |
| Tensile Strength (Stress at Break) | ~20 MPa | ~15-18 MPa | [13] |
| Elongation at Break | ~75% | Up to 97% | [13] |
Note: DOTP (Dioctyl terephthalate) is a common non-phthalate plasticizer.
Experimental Protocols
Detailed methodologies for evaluating the performance of this compound as a plasticizer are provided below.
Protocol 1: Preparation of Plasticized PVC Films
This protocol describes the preparation of plasticized PVC films for subsequent testing.
Methodology:
-
Formulation: Prepare a composition consisting of 100 parts by weight of PVC resin, a specified amount of this compound (e.g., 40-50 phr), and a thermal stabilizer (e.g., 3 parts by weight of calcium stearate).[12]
-
Mixing: Homogenously mix the components in a laboratory mixer for approximately 60 minutes.[12]
-
Milling: Process the mixture on a two-roll mill at a temperature of 165–175 °C for about 5 minutes to form a uniform sheet.[12]
-
Molding: Press the milled sheet into films of a specific thickness using a hydraulic press at a controlled temperature and pressure.
-
Conditioning: Before testing, condition the prepared films according to standard procedures (e.g., ASTM D618) for at least 24 hours at 23 ± 2 °C and 50 ± 10% relative humidity to ensure consistent and reproducible results.[14]
Protocol 2: Evaluation of Mechanical Properties (Tensile Testing)
This protocol is based on standards such as ASTM D882 or ASTM D638 for testing the tensile properties of thin plastic sheeting.
Methodology:
-
Specimen Preparation: Cut the conditioned plasticized films into a standard shape (e.g., dumbbell shape as per ASTM D638).[14]
-
Testing Machine: Use a Universal Testing Machine (UTM) equipped with a suitable load cell.
-
Procedure:
-
Data Analysis: From the resulting stress-strain curve, determine the following properties[16][17]:
-
Tensile Strength at Break (MPa): The maximum stress the material can withstand before breaking.[18]
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Modulus of Elasticity (MPa): A measure of the material's stiffness, calculated from the initial linear portion of the curve.
-
Protocol 3: Evaluation of Thermal Properties (DSC)
This protocol uses Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), a key indicator of plasticizer efficiency.[1][2]
Methodology:
-
Sample Preparation: Accurately weigh a small sample (4-8 mg) of the plasticized film into an aluminum DSC pan and seal it.[7][12]
-
DSC Analysis:
-
Place the pan in the DSC cell.
-
First Heating Cycle: Heat the sample to a temperature well above its expected Tg (e.g., 100 °C) at a controlled rate (e.g., 2 °C/min) to erase any prior thermal history.[7][12]
-
Cooling Cycle: Quench or cool the sample to a low temperature (e.g., -100 °C).
-
Second Heating Cycle: Reheat the sample at the same controlled rate.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating cycle. A lower Tg compared to the unplasticized polymer indicates effective plasticization.[2][7]
Protocol 4: Evaluation of Plasticizer Migration
This protocol describes a method for determining the loss of plasticizer from a polymer matrix, which is crucial for applications requiring long-term stability and safety.[19][20] This method is adapted from ISO 177:2016(E).[21][22]
Methodology:
-
Specimen Preparation: Cut at least three circular specimens of 50 mm ± 1 mm in diameter from the plasticized sheet.[22]
-
Initial Weighing: Condition the specimens and weigh them accurately (W1).
-
Assembly: Place each test specimen between two absorbent discs (e.g., activated carbon paper).
-
Incubation: Place the assembly between two glass plates and apply a specified pressure. Place the entire setup in an oven at a controlled temperature (e.g., 70 °C) for a specified duration (e.g., 24 hours).[23]
-
Final Weighing: After incubation, remove the specimen, allow it to cool, carefully clean any residue from its surface, and reweigh it (W2).
-
Calculation: Calculate the percentage of plasticizer migrated using the following formula:
-
Migration (%) = [(W1 - W2) / W1] x 100
-
Conclusion
This compound serves as an effective and environmentally benign plasticizer for a range of polymers, including PVC and bioplastics. Its primary advantages include enhancing low-temperature flexibility and serving as a viable alternative to regulated phthalates. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate the performance, compatibility, and permanence of this compound in their specific formulations, ensuring the development of high-quality, reliable, and safe materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Progress in bio-based plastics and plasticizing modifications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12555F [pubs.rsc.org]
- 12. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. kanademy.com [kanademy.com]
- 15. shubbakom.wordpress.com [shubbakom.wordpress.com]
- 16. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 17. PVC Strength - PVC [seepvcforum.com]
- 18. ifanpiping.com [ifanpiping.com]
- 19. bastone-plastics.com [bastone-plastics.com]
- 20. Migration testing | Product safety of packaging [tentamus.com]
- 21. asn.sn [asn.sn]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Methyl Adipate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical techniques used to monitor the synthesis of methyl adipate (B1204190). The synthesis, typically an esterification reaction between adipic acid and methanol, requires careful monitoring to optimize reaction conditions, determine kinetics, and ensure product purity. The primary analytical methods covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring the progress of methyl adipate synthesis. It allows for the separation and quantification of the volatile components in the reaction mixture, including the reactant (methanol), the product (this compound), and any volatile byproducts.
Application Note:
GC-MS is highly suitable for determining the conversion of adipic acid and the yield of this compound. By tracking the decrease in the adipic acid peak area (after derivatization, if necessary) and the increase in the this compound peak area over time, reaction kinetics can be accurately determined. The mass spectrometer provides definitive identification of the reaction components based on their mass spectra. For quantitative analysis, an internal standard such as dodecane (B42187) can be used to improve accuracy and precision.[1]
Experimental Protocol:
1. Sample Preparation:
- At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
- Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate) to stop the reaction.
- If the sample contains a solid catalyst, filter it using a syringe filter.
- Add a known concentration of an internal standard (e.g., dodecane) to the diluted sample for quantitative analysis.[1]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890A GC or equivalent.
- Mass Spectrometer: Agilent 5975C MS or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the components.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 10:1 or as optimized for the concentration of the analytes.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 240 °C.
- Hold at 240 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MSD Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-550.
- Solvent Delay: 3.5 minutes.
3. Data Analysis:
- Identify the peaks corresponding to methanol, adipic acid (if volatile or derivatized), this compound, and the internal standard based on their retention times and mass spectra.
- Integrate the peak areas of the analytes and the internal standard.
- Calculate the concentration of this compound at each time point using a calibration curve prepared with standard solutions of this compound and the internal standard.
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Retention Time (this compound) | 8 - 12 min | Highly dependent on the specific GC column and temperature program. |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Can be improved using Selected Ion Monitoring (SIM) mode. |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | |
| Linearity Range | 5 - 1000 ng/g | [2][3] |
| Precision (%RSD) | < 15% | [2][3] |
| Accuracy (% Recovery) | 85 - 115% | [2][3] |
GC-MS Analysis Workflow
Caption: Workflow for monitoring this compound reactions using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring the esterification of adipic acid with methanol, particularly for analyzing the non-volatile adipic acid directly without derivatization.
Application Note:
Reverse-phase HPLC (RP-HPLC) is the method of choice for separating the polar adipic acid from the less polar this compound.[4] The reaction progress can be monitored by observing the decrease in the peak area of adipic acid and the increase in the peak area of this compound. A UV detector is commonly used for this analysis.
Experimental Protocol:
1. Sample Preparation:
- Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at various time points.
- Quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 950 µL) to prevent further reaction.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: Waters Alliance HPLC or equivalent.[5]
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (or methanol) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting condition could be a mixture of acetonitrile and water.[4][6]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detector: UV detector at 210 nm.
3. Data Analysis:
- Identify the peaks for adipic acid and this compound based on their retention times, which should be determined by injecting standard solutions of each compound.
- Integrate the peak areas.
- Calculate the concentration of each component using calibration curves.
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Retention Time (Adipic Acid) | 2 - 4 min | Elutes earlier due to higher polarity. |
| Retention Time (this compound) | 5 - 8 min | Elutes later due to lower polarity. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | |
| Linearity Range | 1 - 200 µg/mL | |
| Precision (%RSD) | < 5% | |
| Accuracy (% Recovery) | 95 - 105% |
HPLC Analysis Workflow
Caption: Workflow for monitoring this compound reactions using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique that allows for in-situ and real-time monitoring of the reaction mixture without the need for sample workup.
Application Note:
Both ¹H and ¹³C NMR can be used to monitor the esterification reaction. By observing the changes in the integrals of specific proton or carbon signals corresponding to the reactants and products, the reaction kinetics can be determined directly in the NMR tube. For ¹H NMR, the disappearance of the acidic proton of adipic acid and the appearance of the methoxy (B1213986) protons of this compound are key indicators of reaction progress.
Experimental Protocol:
1. In-situ Reaction Monitoring:
- The reaction can be carried out directly in an NMR tube.
- Add the reactants (adipic acid, methanol) and a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
- If a catalyst is used, it should also be added to the tube.
- Acquire NMR spectra at regular time intervals.
2. At-line Monitoring:
- Withdraw aliquots from the main reaction vessel at different times.
- Quench the reaction in the aliquot and dissolve it in a suitable deuterated solvent.
- Acquire NMR spectra of each aliquot.
3. NMR Instrumentation and Data Acquisition:
- NMR Spectrometer: 400 MHz or higher field spectrometer.
- Spectra to Acquire: ¹H NMR and/or ¹³C NMR.
- ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Proton-decoupled spectra are typically acquired.
4. Data Analysis:
- Identify the characteristic chemical shifts for adipic acid, methanol, and this compound.
- Integrate the relevant peaks. The relative integrals can be used to determine the molar ratio of the components in the mixture.
Characteristic NMR Chemical Shifts (in CDCl₃):
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Adipic Acid | -COOH | ~11-12 (broad s) | ~179 |
| -CH₂-COOH | ~2.4 (t) | ~34 | |
| -CH₂-CH₂- | ~1.7 (p) | ~24 | |
| Methanol | -OH | Variable | - |
| -CH₃ | ~3.4 (s) | ~49 | |
| This compound | -COOCH₃ | ~3.67 (s) | ~51 |
| -CH₂-COOCH₃ | ~2.3 (t) | ~33 | |
| -CH₂-CH₂- | ~1.65 (p) | ~24 | |
| Carbonyl (C=O) | - | ~173 |
Logical Relationship of NMR Monitoring
Caption: Logical flow for monitoring this compound synthesis using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is an excellent technique for in-line, real-time monitoring of chemical reactions by tracking changes in functional groups.[7]
Application Note:
The esterification of adipic acid to this compound can be monitored by observing the changes in the infrared spectrum. The key spectral changes include the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester. The carbonyl (C=O) stretching frequency also shifts, providing another indicator of reaction progress.[8]
Experimental Protocol:
1. In-situ Monitoring with ATR-FTIR:
- Immerse the ATR probe directly into the reaction vessel.
- Ensure good contact between the reaction mixture and the ATR crystal.
- Continuously collect FTIR spectra throughout the reaction at regular intervals.
2. At-line Monitoring:
- Withdraw a small aliquot of the reaction mixture.
- Place a drop of the aliquot onto the ATR crystal of the FTIR spectrometer and acquire the spectrum.
3. FTIR Instrumentation and Data Acquisition:
- FTIR Spectrometer: PerkinElmer Frontier or equivalent, equipped with a DTGS detector.[9]
- Accessory: ATR probe or a horizontal ATR accessory.
- Spectral Range: 4000 - 650 cm⁻¹.
- Resolution: 4 or 8 cm⁻¹.[9]
- Number of Scans: 16-32 scans per spectrum for a good signal-to-noise ratio.
4. Data Analysis:
- Identify the characteristic absorption bands for the reactants and the product.
- Monitor the decrease in the absorbance of the reactant peaks and the increase in the absorbance of the product peaks over time.
- Quantitative analysis can be performed by creating a calibration model using methods like Partial Least Squares (PLS) regression.[10]
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Change During Reaction |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching | Decreases |
| C=O (Carboxylic Acid) | ~1710 | Stretching | Decreases |
| C=O (Ester) | ~1735 | Stretching | Increases |
| C-O (Ester) | 1300 - 1000 | Stretching | Increases |
FTIR Monitoring Experimental Workflow
Caption: Experimental workflow for real-time monitoring of this compound synthesis using ATR-FTIR.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Dithis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Bioprocess monitoring applications of an innovative ATR-FTIR spectroscopy platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. ijesd.org [ijesd.org]
Application Notes and Protocols for the Formulation of Cleaning Agents Using Dimethyl Adipate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating cleaning agents with dimethyl adipate (B1204190), a biodegradable and low-toxicity solvent. This document outlines the properties of dimethyl adipate, provides starting formulations for hard surface cleaners and industrial degreasers, and details experimental protocols for performance evaluation.
Introduction to Dithis compound in Cleaning Formulations
Dithis compound (DMA) is a dibasic ester with the formula C8H14O4.[1] It is a colorless, oily liquid with a low vapor pressure, making it a non-volatile organic compound (non-VOC).[2] Its favorable environmental profile, including ready biodegradability and low toxicity, positions it as a safer alternative to traditional solvents like methylene (B1212753) chloride and acetone (B3395972).[2][3] DMA is an effective solvent for a variety of soils, including resins, oils, and greases, making it a versatile component in industrial and institutional cleaning products.[2] Customer testing has indicated that higher concentrations of dithis compound can lead to improved cleaning efficacy in various applications, such as paint stripping, hard surface cleaning, and degreasing.[2]
Properties of Dithis compound
A summary of the key physical and chemical properties of dithis compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 627-93-0 | [1] |
| Molecular Formula | C8H14O4 | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 227 °C | [1] |
| Melting Point | 10.3 °C | [1] |
| Flash Point | 116 °C | [4] |
| Density | 1.06 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | < 1 g/L | [1] |
| Biodegradability | Readily biodegradable | [4] |
Starting Formulations
The following tables provide starting formulations for a hard surface cleaner and an industrial degreaser incorporating dithis compound. These are intended as a baseline for further development and optimization.
Hard Surface Cleaner Formulation
| Component | Function | Weight % |
| Deionized Water | Carrier | 75.0 - 85.0 |
| Dithis compound | Solvent | 5.0 - 15.0 |
| Nonionic Surfactant (e.g., Alcohol Ethoxylate) | Wetting and Emulsification | 3.0 - 8.0 |
| Chelating Agent (e.g., Tetrasodium EDTA) | Water Hardness Control | 0.5 - 2.0 |
| pH Adjuster (e.g., Citric Acid or Sodium Hydroxide) | pH Control | To desired pH |
| Preservative | Stability | As required |
| Fragrance/Dye | Aesthetics | As required |
Industrial Degreaser Formulation
| Component | Function | Weight % |
| Dithis compound | Primary Solvent | 20.0 - 40.0 |
| Co-solvent (e.g., d-Limonene) | Enhanced Solvency | 10.0 - 20.0 |
| Emulsifier (e.g., Nonionic Surfactant Blend) | Oil and Water Emulsification | 5.0 - 15.0 |
| Hydrotrope (e.g., Sodium Xylene Sulfonate) | Stability and Clarity | 2.0 - 5.0 |
| Corrosion Inhibitor | Metal Protection | 0.1 - 1.0 |
| Deionized Water | Carrier | Balance |
Experimental Protocols
Formulation Preparation Workflow
The following diagram illustrates the general workflow for preparing the cleaning agent formulations.
Performance Evaluation: Gravimetric Method (Based on ASTM G122)
This protocol describes a gravimetric method for evaluating the cleaning efficacy of the formulated cleaning agents. The method is based on the principles outlined in ASTM G122, "Standard Test Method for Evaluating the Effectiveness of Cleaning Agents".[5][6][7][8][9]
Objective: To quantify the amount of soil removed from a standardized coupon by the cleaning formulation.
Materials:
-
Standardized test coupons (e.g., stainless steel, ceramic tiles)
-
Analytical balance (readable to 0.1 mg)
-
Oven
-
Beakers
-
Timer
-
Mechanical shaker or ultrasonic bath
-
Test soil (e.g., grease, oil, or a standardized soil mixture)
-
The formulated cleaning agent
-
Deionized water for rinsing
-
Solvent for final rinsing (e.g., acetone or isopropanol)
Procedure:
-
Coupon Preparation:
-
Clean new coupons thoroughly with a suitable solvent to remove any protective coatings or residues.
-
Dry the coupons in an oven at a specified temperature (e.g., 105°C) for a set time (e.g., 30 minutes).
-
Allow the coupons to cool to room temperature in a desiccator.
-
Weigh each coupon on an analytical balance and record the initial weight (W1).
-
-
Soiling the Coupons:
-
Apply a consistent and known amount of the test soil to a defined area on each coupon.
-
Weigh the soiled coupon and record the weight (W2). The weight of the soil is Ws = W2 - W1.
-
-
Cleaning Process:
-
Prepare the cleaning solution according to the desired concentration.
-
Immerse the soiled coupons in the cleaning solution in separate beakers.
-
Agitate the beakers using a mechanical shaker or an ultrasonic bath for a specified time (e.g., 5, 10, or 15 minutes) and at a controlled temperature.
-
-
Rinsing and Drying:
-
Remove the coupons from the cleaning solution.
-
Rinse the coupons thoroughly with deionized water.
-
Perform a final rinse with a volatile solvent (e.g., acetone) to aid in drying.
-
Dry the cleaned coupons in an oven under the same conditions as the initial drying step.
-
Allow the coupons to cool to room temperature in a desiccator.
-
-
Final Weighing and Calculation:
-
Weigh the cleaned and dried coupon and record the final weight (W3).
-
Calculate the weight of the soil removed (Wr) using the formula: Wr = W2 - W3.
-
Calculate the cleaning efficiency (%) using the formula: Cleaning Efficiency (%) = (Wr / Ws) * 100
-
Data Presentation:
The results of the cleaning performance evaluation should be summarized in a table for easy comparison of different formulations or cleaning conditions.
| Formulation ID | Soil Type | Cleaning Time (min) | Cleaning Temperature (°C) | Initial Soil Weight (Ws) (g) | Final Soil Weight (W3-W1) (g) | Soil Removed (Wr) (g) | Cleaning Efficiency (%) |
| F-DMA-01 | Grease | 5 | 25 | ||||
| F-DMA-02 | Grease | 10 | 25 | ||||
| F-DMA-03 | Oil | 5 | 40 |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the performance evaluation of the cleaning agents.
Safety and Handling
Dithis compound has low toxicity, but standard laboratory safety practices should always be followed.[4] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the chemical and formulated products. Ensure adequate ventilation in the work area. Refer to the Safety Data Sheet (SDS) for dithis compound for detailed safety information.[4]
Conclusion
Dithis compound is a versatile and environmentally friendly solvent that can be effectively incorporated into a variety of cleaning formulations. The provided starting formulations and experimental protocols offer a solid foundation for researchers and formulators to develop high-performance cleaning agents tailored to specific applications. Further optimization of these formulations can be achieved by systematically varying the concentrations of the components and evaluating the impact on cleaning efficacy using the described performance evaluation methods.
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. jrhessco.com [jrhessco.com]
- 3. Dithis compound Supplier | 627-93-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 4. EP2638140A1 - Hard surface cleaning composition - Google Patents [patents.google.com]
- 5. ASTM Standards For Cleanability Testing Of Pharmaceuticals And Medical Devices [pharmaceuticalonline.com]
- 6. studylib.net [studylib.net]
- 7. store.astm.org [store.astm.org]
- 8. scribd.com [scribd.com]
- 9. store.astm.org [store.astm.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Esterification of Adipic Acid
Welcome to the technical support center for the esterification of adipic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the synthesis of adipic acid esters.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiment.
Question: My reaction is not proceeding to completion, and the yield of the adipate (B1204190) ester is low. What are the possible causes and how can I improve the conversion?
Answer:
Incomplete esterification is a common issue, primarily due to the reversible nature of the Fischer esterification reaction.[1][2] Several factors can contribute to low conversion. Here is a step-by-step guide to troubleshoot this problem:
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Equilibrium Limitation: The esterification of adipic acid is an equilibrium process where the forward reaction (ester formation) and the reverse reaction (ester hydrolysis) occur simultaneously.[3] To favor the formation of the ester, the equilibrium needs to be shifted to the product side.
-
Solution:
-
Use an Excess of Alcohol: Employing a large excess of the alcohol reactant can drive the reaction forward.[1][3] Molar ratios of alcohol to adipic acid of 10:1 or even higher have been shown to significantly increase the yield.[4]
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Remove Water: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis).[1] Effective removal of water as it is formed is crucial for achieving high conversion.[5] This can be accomplished using:
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A Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) to continuously remove water.[1][6]
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Drying agents such as molecular sieves or anhydrous salts (e.g., copper(II) sulfate) can be added to the reaction mixture to sequester water.[3]
-
-
-
-
Insufficient Catalyst Activity or Concentration: An acid catalyst is typically required to accelerate the reaction to a practical rate.
-
Solution:
-
-
Suboptimal Reaction Temperature and Time: The rate of esterification is dependent on temperature.
-
Solution:
-
Ensure the reaction is conducted at a suitable temperature, typically at the reflux temperature of the alcohol or solvent used.[6] Reaction temperatures can range from 60-110 °C.[3]
-
Allow for sufficient reaction time. Depending on the scale and conditions, the reaction may require several hours to reach equilibrium.[3] Monitor the reaction progress using techniques like titration or chromatography.[4]
-
-
-
Impure Reagents: The presence of water in the adipic acid or alcohol can inhibit the reaction.
-
Solution:
-
Use anhydrous grade reagents whenever possible.
-
Consider drying the alcohol before use if it is suspected to contain water.
-
-
Question: I am observing the formation of byproducts. What are they and how can I minimize them?
Answer:
Side reactions can reduce the yield and purity of your desired adipate ester. Common byproducts include the monoester of adipic acid and products from side reactions at higher temperatures.
-
Monoester Formation: Since adipic acid is a dicarboxylic acid, the reaction can yield both the monoester and the diester.[8]
-
Solution: To favor the formation of the diester, use a sufficient excess of the alcohol and ensure adequate reaction time.
-
-
Side Reactions at High Temperatures: At elevated temperatures (180-220°C), side reactions such as cyclization can occur.[9]
-
Solution: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions.
-
Question: The purification of my adipate ester is proving difficult. What is an effective purification protocol?
Answer:
Proper workup and purification are essential to obtain a pure product. The following is a general protocol that can be adapted to your specific ester:
-
Neutralization of the Catalyst: After the reaction is complete, the acidic catalyst needs to be neutralized.
-
Procedure: Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.[6] This will neutralize the acid catalyst.
-
-
Removal of Excess Alcohol:
-
Drying the Organic Phase:
-
Procedure: Dry the organic layer containing the ester over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) and then filter.[6]
-
-
Final Purification by Distillation:
-
Procedure: The crude ester can be purified by distillation under reduced pressure (vacuum distillation), especially for high-boiling point esters, to prevent decomposition at high temperatures.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer esterification of adipic acid?
A1: The Fischer esterification of adipic acid proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic.
-
Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of water as a leaving group, regenerating the carbonyl group.
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Deprotonation of the ester to yield the final product and regenerate the acid catalyst.[1][3]
Q2: How can I monitor the progress of my esterification reaction?
A2: Several analytical techniques can be used to monitor the reaction:
-
Titration: The consumption of adipic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base solution (e.g., alcoholic NaOH) using an indicator like phenolphthalein.[2][4]
-
Gas Chromatography (GC): GC can be used to quantify the starting materials and products, providing a direct measure of conversion.[4]
-
Infrared (IR) Spectroscopy: In-line mid-infrared (MIR) spectrometry can be used for real-time monitoring of the reaction components.[10]
-
Mass Spectrometry (MS): On-line direct liquid sampling mass spectrometry can also provide concentration profiles of reactants and products.[10]
Q3: What are some common catalysts used for adipic acid esterification?
A3: A variety of catalysts can be employed:
-
Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[3][5]
-
Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst 15 can be used, which simplifies catalyst removal after the reaction.[4]
-
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (B570770) (Novozym 435), can be used for milder reaction conditions, which is particularly useful for sensitive substrates.[11]
Q4: Can I perform the esterification without a solvent?
A4: Yes, a solvent-free reaction is possible, especially when a large excess of the alcohol is used, allowing it to act as both a reactant and the solvent.[3] This approach can be more environmentally friendly.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield
| Adipic Acid : Alcohol Molar Ratio | Expected Yield (%) | Reference |
| 1 : 1 | ~65 | [1] |
| 1 : 10 | ~97 | [1] |
| 1 : 100 | ~99 | [1] |
| 1 : 15 (Methanol) | High conversion | [4] |
| 1 : 2.5 (2-Ethylhexanol) | 100 (with vacuum) | [2] |
| 1 : 4 (various alcohols) | >99 | [12] |
Table 2: Typical Reaction Conditions for Adipic Acid Esterification
| Parameter | Typical Range/Value | Reference |
| Temperature | 60 - 110 °C | [3] |
| Reaction Time | 1 - 10 hours | [3] |
| Catalyst Loading (H₂SO₄) | ~1% of adipic acid weight | [7] |
| Catalyst Loading (p-TsOH) | Varies, e.g., 1.0 g for 0.2 mol acid | [6] |
| Catalyst Loading (Amberlyst 15) | 5% - 10% w/w | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Adipic Acid with Ethanol (B145695)
-
Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle. If water removal is desired, a Dean-Stark trap can be inserted between the flask and the condenser.[6]
-
Charging Reactants: To the flask, add adipic acid, a 3 to 10-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., a few drops).[7][8] If using a Dean-Stark trap, add a solvent like toluene.[6]
-
Reaction: Heat the mixture to reflux with stirring. The reaction time will vary depending on the scale and desired conversion (typically several hours).[8]
-
Monitoring: Periodically take small samples from the reaction mixture to monitor the progress by titration or GC.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a Dean-Stark trap was used, remove the collected water.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess ethanol.
-
Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[6]
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (if any) and excess ethanol under reduced pressure using a rotary evaporator.
-
Purify the resulting crude diethyl adipate by vacuum distillation.[8]
-
Visualizations
Caption: The mechanism of Fischer esterification of adipic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. murov.info [murov.info]
- 9. osti.gov [osti.gov]
- 10. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
identifying and minimizing byproducts in methyl adipate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl adipate (B1204190).
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in the synthesis of methyl adipate from adipic acid and methanol (B129727)?
The reaction of adipic acid with methanol is a stepwise esterification process. The primary intended product can be either monothis compound (MMA) or dithis compound (DMA), depending on the reaction conditions. The synthesis proceeds through the formation of MMA as an intermediate.
-
When synthesizing Monothis compound (MMA): The primary byproduct of concern is the over-esterified product, dithis compound (DMA). Unreacted adipic acid can also be present.
-
When synthesizing Dithis compound (DMA): The main impurity is the intermediate product, monothis compound (MMA). Residual adipic acid may also be present if the reaction does not go to completion.
Q2: How can I shift the reaction equilibrium to favor the formation of the desired product?
The esterification of adipic acid is a reversible reaction. To maximize the yield of the desired ester, the equilibrium can be shifted towards the products by:
-
Using an excess of one reactant: Typically, an excess of methanol is used to drive the reaction towards the formation of the di-ester, dithis compound.
-
Removing water: Water is a byproduct of the esterification reaction. Its continuous removal from the reaction mixture will shift the equilibrium to favor the formation of the ester products. This can be achieved using techniques like azeotropic distillation with a Dean-Stark apparatus.
Q3: What catalysts are commonly used for this compound synthesis?
Both homogeneous and heterogeneous acid catalysts are employed.
-
Homogeneous Catalysts: Sulfuric acid is a common and effective catalyst.
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst 15, a macroporous cation exchange resin, are frequently used. These have the advantage of being easily separable from the reaction mixture, simplifying purification.
Q4: What is the effect of temperature on the reaction?
Increasing the reaction temperature generally increases the rate of esterification. However, excessively high temperatures can lead to the formation of byproducts through side reactions such as the dehydration of the alcohol. The optimal temperature will depend on the specific reactants, catalyst, and solvent used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of Monothis compound (MMA) and high concentration of Dithis compound (DMA) | The molar ratio of methanol to adipic acid is too high, driving the reaction towards the di-ester. | Reduce the molar ratio of methanol to adipic acid. A stoichiometric or slight excess of methanol is recommended for MMA synthesis. |
| Reaction time is too long, allowing for the conversion of MMA to DMA. | Monitor the reaction progress using techniques like GC-MS and stop the reaction when the concentration of MMA is at its maximum. | |
| Low yield of Dithis compound (DMA) and high concentration of Monothis compound (MMA) | Insufficient methanol is present to drive the second esterification step to completion. | Increase the molar ratio of methanol to adipic acid. A significant excess of methanol is often required for high DMA yields. |
| Inadequate catalyst concentration or activity. | Increase the catalyst loading. If using a solid catalyst, ensure it is properly activated and not poisoned. | |
| Inefficient water removal. | If applicable, ensure the water removal system (e.g., Dean-Stark trap) is functioning correctly to shift the equilibrium towards the di-ester. | |
| Presence of unreacted Adipic Acid in the final product | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction to determine the optimal conditions. |
| Catalyst deactivation. | For heterogeneous catalysts, consider regeneration or replacement. For homogeneous catalysts, ensure the concentration is adequate. | |
| Formation of unknown byproducts | Side reactions occurring at high temperatures, such as ether formation from the alcohol. | Lower the reaction temperature. Consider using a milder catalyst. |
| Impurities in the starting materials. | Use high-purity adipic acid and methanol. |
Quantitative Data Summary
The following table provides illustrative data on how varying the methanol-to-adipic acid molar ratio can influence the product distribution at a constant temperature and reaction time. Note: These are representative values based on general trends and may not reflect the outcome of a specific experimental setup.
| Methanol : Adipic Acid (Molar Ratio) | Adipic Acid (%) | Monothis compound (%) | Dithis compound (%) |
| 1 : 1 | 20 | 65 | 15 |
| 2 : 1 | 10 | 55 | 35 |
| 5 : 1 | < 5 | 25 | 70 |
| 10 : 1 | < 1 | 10 | 89 |
| 15 : 1 | < 1 | 5 | 94 |
| 20 : 1 | < 1 | < 5 | > 95 |
This table is based on kinetic studies which show that increasing the alcohol to acid ratio increases the conversion to the diester.
Experimental Protocols
Protocol 1: Synthesis of Monothis compound
This protocol is designed to favor the formation of the mono-ester.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (1 equivalent).
-
Reagent Addition: Add methanol (1.1 equivalents) and a catalytic amount of sulfuric acid (e.g., 2 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and monitor the reaction progress by taking aliquots at regular intervals for GC-MS analysis.
-
Work-up: Once the desired conversion to monothis compound is achieved, cool the reaction mixture to room temperature. Neutralize the catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation to isolate the monothis compound.
Protocol 2: Identification and Quantification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of reaction mixtures.
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 10 µg/mL.
-
If the sample contains solid particles, centrifuge or filter it before transferring it to a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A mid-polarity column, such as a DB-5 or equivalent (e.g., (5% Phenyl)-methylpolysiloxane), is suitable for separating adipic acid, monothis compound, and dithis compound.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase the temperature to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to adipic acid, monothis compound, and dithis compound based on their retention times and mass spectra by comparing them to known standards.
-
Quantify the relative amounts of each component by integrating the peak areas. For accurate quantification, create a calibration curve using standards of known concentrations.
-
Visualizations
Technical Support Center: Optimizing Methyl Adipate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for methyl adipate (B1204190) synthesis via the esterification of adipic acid with methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for synthesizing dimethyl adipate?
The optimal reaction temperature for dithis compound synthesis is typically in the range of 313K to 343.2K (approximately 40°C to 70°C) when using common acidic ion-exchange resin catalysts like Amberlyst 15 or Amberlyst 35.[1][2] Some industrial processes involving continuous esterification may use higher temperatures, ranging from 120°C to 150°C, under pressure.[3] For esterification using sulfuric acid as a catalyst, temperatures around 60°C have been shown to yield maximum conversion, as temperatures significantly above the boiling point of methanol (64.7°C) can lead to its loss.[4][5]
Q2: How does an increase in temperature affect the reaction rate and yield?
Increasing the reaction temperature generally increases the rate of esterification.[1][2][4] This is due to the higher kinetic energy of the molecules, leading to more frequent collisions.[1] However, the effect on the final equilibrium conversion can be minor in some systems; one study found that while the reaction rate increased with temperature, the equilibrium conversions of adipic acid were nearly identical across the tested temperature range.[2] In some cases, an excessively high temperature can have a negative impact on yield by causing a significant loss of volatile reactants like methanol.[4]
Q3: What are the potential consequences of using a reaction temperature that is too high or too low?
-
Too Low: A temperature that is too low will result in a very slow reaction rate, leading to incomplete conversion of adipic acid within a practical timeframe.[6]
-
Too High: Excessively high temperatures can lead to the decomposition of the product, the formation of by-products, and the loss of methanol due to evaporation, which can negatively impact the yield.[4][6] For certain catalysts, like ion-exchange resins, temperatures are limited by their thermal stability.[5]
Q4: What is the role of the catalyst in optimizing the reaction temperature?
The choice of catalyst is crucial for the esterification reaction. Acidic catalysts, such as the ion-exchange resin Amberlyst 15, provide active sites for the reaction to occur.[1] Increasing the catalyst loading generally increases the reaction rate because more active sites are available.[1] While catalysts like sulfuric acid are effective, they can cause equipment corrosion and more complex post-reaction purification steps.[7] The optimal temperature range is often dependent on the specific catalyst being used and its thermal stability.
Q5: How does the molar ratio of methanol to adipic acid influence the reaction at different temperatures?
The esterification of adipic acid with methanol is an equilibrium reaction.[1] Using an excess of methanol shifts the equilibrium towards the formation of the diester product, dithis compound.[1][8] Studies have tested methanol-to-adipic acid molar ratios from 10:1 to 20:1.[1] It was found that a ratio of 15:1 gave the highest conversion, with no significant increase observed at a 20:1 ratio.[1] This interaction is important across the effective temperature range, as a sufficient excess of methanol is required to drive the reaction to completion.
Troubleshooting Guide
Problem: Low or no conversion of adipic acid.
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | Gradually increase the temperature within the recommended range for your catalyst (e.g., 50-70°C for resin catalysts). Monitor the reaction progress via sampling.[4][5] |
| Inactive or insufficient catalyst. | Ensure the catalyst is active and has been stored correctly. Increase the catalyst loading. For resin catalysts, ensure they are properly pre-treated according to the manufacturer's instructions.[1] |
| Insufficient reaction time. | The reaction may not have reached equilibrium. Extend the reaction time and monitor the conversion of adipic acid at regular intervals.[6] |
Problem: Low yield of dithis compound despite high conversion of adipic acid.
| Possible Cause | Suggested Solution |
| Formation of monothis compound. | The reaction may not have proceeded to the diester. Increase the reaction time or temperature (within the optimal range) to promote the second esterification step. Ensure an adequate excess of methanol is used.[8][9] |
| Side reactions. | Excessively high temperatures can lead to the formation of by-products.[6] Lower the reaction temperature to the optimal range to minimize side reactions. |
| Product loss during workup. | Review the purification process. Losses can occur during transfers, washing, and distillation steps.[6][10] Ensure efficient separation techniques are employed. |
Problem: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Formation of an azeotropic mixture. | Dithis compound and water can form an azeotropic mixture, making separation by simple distillation challenging.[1] Consider using a water-carrying agent like toluene (B28343) or benzene (B151609) during the reaction to remove water as it is formed.[11] |
| Residual catalyst. | If using a liquid acid catalyst like sulfuric acid, it must be neutralized and washed out completely before distillation to prevent product degradation.[7] Solid catalysts should be removed by filtration.[9] |
| Presence of unreacted starting materials. | Unreacted adipic acid or monothis compound can complicate purification. Optimize reaction conditions (temperature, time, molar ratio) to maximize conversion to the desired diester.[1] |
Quantitative Data Summary
Table 1: Effect of Temperature on Adipic Acid Conversion (Catalyst: Amberlyst 15, Methanol/Adipic Acid Molar Ratio: 20, Catalyst Loading: 7% w/w)
| Temperature (K) | Adipic Acid Conversion (after 6 hours) |
| 313 | ~65% |
| 323 | ~75% |
| 333 | ~85% |
| (Data extrapolated from graphical representations in Khosravi et al., 2014)[1] |
Table 2: Effect of Catalyst Loading and Molar Ratio on Adipic Acid Conversion (Catalyst: Amberlyst 15, Temperature: 323 K)
| Parameter | Value | Adipic Acid Conversion (after 6 hours) |
| Catalyst Loading | 5% w/w | ~68% |
| (Molar Ratio = 20) | 7% w/w | ~75% |
| 10% w/w | ~82% | |
| Methanol/Adipic Acid | 10 | ~70% |
| Molar Ratio | 15 | ~78% |
| (Catalyst Loading = 7% w/w) | 20 | ~75% |
| (Data extrapolated from graphical representations in Khosravi et al., 2014)[1] |
Experimental Protocols
Key Experiment: Synthesis of Dithis compound via Acid Catalysis
This protocol provides a generalized methodology for the synthesis of dithis compound based on common laboratory procedures.[1]
1. Materials and Equipment:
-
Adipic acid
-
Methanol (high purity, 99.9%)[1]
-
Acid catalyst (e.g., Amberlyst 15 resin or concentrated Sulfuric Acid)
-
Three-necked round-bottom flask
-
Reflux condenser[1]
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Apparatus for sampling and analysis (e.g., GC)
2. Reaction Setup and Procedure:
-
Charge the three-necked flask with a pre-weighed amount of adipic acid and methanol. A typical molar ratio of methanol to adipic acid is 15:1 to 20:1.[1]
-
Equip the flask with a mechanical stirrer and a reflux condenser to prevent the loss of volatile methanol.[1]
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 323 K / 50°C). Use a temperature controller to maintain the temperature within ±0.5 K.[1]
-
Once the desired temperature is reached, add the catalyst. For Amberlyst 15, a typical loading is 5-10% of the total weight of reactants.[1] Record this as time zero.
-
Maintain constant stirring (e.g., 13 rps) to ensure good contact between reactants and the catalyst.[1]
-
Allow the reaction to proceed for a set duration (e.g., 6 hours). Take samples at regular intervals to monitor the conversion of adipic acid by a suitable analytical method like titration or gas chromatography.[1]
3. Product Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.[9] If a liquid acid catalyst was used, neutralize the mixture carefully with a base (e.g., anhydrous potassium carbonate solution) and then perform liquid-liquid extraction.[11]
-
Wash the organic layer with water to remove any remaining acid and unreacted methanol.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the final product, dithis compound, by vacuum distillation.[11]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111320543A - Method for producing dithis compound from adipic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iium.edu.my [journals.iium.edu.my]
- 6. reddit.com [reddit.com]
- 7. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN102898306A - Synthetic method of monothis compound - Google Patents [patents.google.com]
Technical Support Center: Challenges in Removing Acidic Catalysts from Methyl Adipate
Welcome to the technical support center for the purification of methyl adipate (B1204190). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of acidic catalysts after the synthesis of methyl adipate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing homogeneous acidic catalysts, such as sulfuric acid, from the this compound reaction mixture?
The most common method is a liquid-liquid extraction workup. This typically involves diluting the reaction mixture with a water-immiscible organic solvent and then washing it with a basic aqueous solution to neutralize the acid catalyst.[1][2] This is followed by washes with water and brine to remove residual salts and water.
Q2: Which basic solution is recommended for neutralizing the acidic catalyst?
A saturated or dilute solution of sodium bicarbonate (NaHCO₃) is generally preferred for neutralizing strong acid catalysts like sulfuric acid.[2] It is a weak base, which helps to prevent the hydrolysis of the desired ester product.[1] Sodium carbonate (Na₂CO₃) can also be used.
Q3: What are the signs of incomplete catalyst removal?
Incomplete removal of the acidic catalyst can lead to several issues, including:
-
A low pH of the final product.
-
Degradation of the ester over time, indicated by a change in color or viscosity.
-
The presence of characteristic peaks in analytical spectra (e.g., NMR) that do not correspond to the product.
Q4: Can the washing process lead to product loss?
Yes, product loss can occur during the aqueous workup. This can be due to the partial solubility of this compound in the aqueous layers or through hydrolysis of the ester, especially if a strong base is used for neutralization or if there is prolonged contact time with the basic solution. To minimize this, use a weak base like sodium bicarbonate and avoid vigorous, prolonged washing.
Q5: What are the alternatives to using homogeneous acid catalysts to simplify purification?
Using a solid acid catalyst, such as a sulfonic acid-functionalized ion-exchange resin (e.g., Amberlyst-15), is an excellent alternative.[3][4] These heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, eliminating the need for a complex aqueous workup.[3]
Q6: Can solid acid catalysts be reused?
Yes, one of the significant advantages of solid acid catalysts is their reusability.[3][5] After filtration, the catalyst can be washed with a solvent like methanol (B129727) to remove any adsorbed materials and then dried before being used in subsequent reactions.[4][5]
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Workup
Problem: A stable emulsion forms between the organic and aqueous layers in the separatory funnel, making phase separation difficult or impossible.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Vigorous Shaking | Gently swirl or invert the separatory funnel to mix the layers instead of shaking vigorously. |
| High Concentration of Soaps | If unreacted carboxylic acids are present, they can form soaps during the basic wash, which act as emulsifiers. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help to break the emulsion. |
| Insufficient Phase Separation Time | Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate. |
Issue 2: Low Yield of this compound After Purification
Problem: The final yield of purified this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Product Loss in Aqueous Layers | This compound has some solubility in water. Minimize the volume of the aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product. |
| Ester Hydrolysis | Prolonged exposure to the basic wash solution can cause hydrolysis of the ester back to the carboxylic acid and alcohol.[6] Use a weak base like sodium bicarbonate, and complete the washing steps as efficiently as possible. Ensure the aqueous layer is promptly removed after each wash. |
| Incomplete Reaction | If the initial esterification reaction did not go to completion, the yield will be inherently low. Monitor the reaction progress using techniques like TLC or GC to ensure completion before starting the workup. |
Issue 3: Residual Acidity in the Final Product
Problem: The purified this compound is still acidic, as indicated by pH testing or subsequent product instability.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Neutralization | The amount of basic solution used was not enough to neutralize all the acid catalyst. Add the basic solution in portions and test the pH of the aqueous layer after each wash until it is neutral or slightly basic. |
| Poor Mixing During Washing | Ensure adequate mixing (gentle swirling) between the organic and aqueous phases to allow for complete neutralization. |
| Number of Washes | Increase the number of washes with the basic solution, followed by water washes to ensure all salts are removed. |
Data Presentation
Table 1: Comparison of Neutralization Agents
| Neutralization Agent | Formula | Basicity | Key Advantages | Potential Disadvantages |
| Sodium Bicarbonate | NaHCO₃ | Weak | Minimizes risk of ester hydrolysis. Generates CO₂, which can help with mixing, but requires careful venting. | May require larger volumes or more washes compared to strong bases. |
| Sodium Carbonate | Na₂CO₃ | Moderate | More effective at neutralizing acid than sodium bicarbonate. | Higher basicity increases the risk of ester hydrolysis compared to sodium bicarbonate. |
| Sodium Hydroxide | NaOH | Strong | Very effective at neutralizing acid quickly. | High risk of saponification (hydrolysis) of the ester product, leading to significant yield loss.[7] |
Table 2: Analytical Methods for Purity Assessment
| Analytical Technique | Information Provided | Typical Application |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of the presence of starting materials and byproducts. | Monitoring reaction progress and assessing the effectiveness of purification steps. |
| Gas Chromatography (GC) | Quantitative analysis of the purity of this compound and detection of volatile impurities. | Final product quality control. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of impurities.[8][9] | Detailed analysis of unknown impurities in the final product. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile impurities and residual starting materials. | Purity assessment, especially for less volatile components. |
| pH Measurement | Indicates the presence of residual acid. | Quick check of the effectiveness of the neutralization step. |
| Colorimetric Methods | Can be used for the determination of trace amounts of carboxylic acids.[10][11][12] | Sensitive detection of residual acidic impurities. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Sulfuric Acid Catalyst
-
Cooling: Once the esterification reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Transfer the cooled mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in a volume approximately equal to that of the reaction mixture.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
-
Caution: Add the sodium bicarbonate solution slowly and in portions, as the reaction with the acid will produce carbon dioxide gas, leading to a pressure buildup. Swirl the funnel gently and vent frequently by inverting the funnel and opening the stopcock.
-
-
Mixing and Separation: Stopper the funnel, and with gentle swirling, mix the two phases. Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Neutralization: Repeat the wash with sodium bicarbonate solution until the gas evolution ceases, indicating that all the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Water Wash: Wash the organic layer with deionized water to remove any remaining sodium bicarbonate and salts. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. The filtrate contains the this compound in the organic solvent. Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Final Purification (Optional): The crude this compound can be further purified by vacuum distillation if necessary.
Protocol 2: Removal and Regeneration of a Solid Acid Catalyst (e.g., Amberlyst-15)
Catalyst Removal:
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Filtration: Separate the solid catalyst from the liquid product mixture by filtration using a Büchner funnel or by decantation.
-
Washing the Catalyst: Wash the recovered catalyst on the filter paper with several portions of methanol or the alcohol used in the esterification to remove any adsorbed organic residues.
Catalyst Regeneration:
-
Acid Wash: For a more thorough regeneration, especially if the catalyst activity has decreased, wash the catalyst with a dilute solution of a strong acid (e.g., 1 M HCl).[5][13] This helps to remove any metal ions that may have exchanged with the protons on the resin.
-
Water Rinse: Rinse the catalyst thoroughly with deionized water until the washings are neutral to pH paper. This removes any excess acid.
-
Drying: Dry the washed catalyst in an oven at a temperature below its maximum operating temperature (for Amberlyst-15, this is typically around 120 °C) until a constant weight is achieved.[5] The regenerated catalyst is now ready for reuse.
Visualizations
Caption: Workflow for Aqueous Workup of this compound.
Caption: Troubleshooting Emulsion Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. [PDF] GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. | Semantic Scholar [semanticscholar.org]
- 10. Colorimetric determination of aliphatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colorimetric analysis - Wikipedia [en.wikipedia.org]
- 12. Colorimetric determination of organic compounds by formation of hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Methyl Adipate Synthesis
Welcome to the technical support center for the synthesis of methyl adipate (B1204190). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the yield and purity of methyl adipate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing dithis compound?
A1: Dithis compound is typically synthesized via the esterification of adipic acid with methanol (B129727).[1] This reaction is often catalyzed by acids. Common methods include using solid acid catalysts like Amberlyst 15 or Amberlyst 35, traditional mineral acids such as sulfuric acid, or enzymatic catalysts like lipase (B570770).[2][3][4] Another, less common, route is the hydroesterification of butadiene.[1] Transesterification, where a different ester is reacted with methanol, can also be employed.[5][6]
Q2: What is the difference between monothis compound and dithis compound synthesis?
A2: Monothis compound is the mono-ester of adipic acid, while dithis compound is the di-ester.[7] The synthesis of monothis compound requires carefully controlled conditions to prevent the second carboxylic acid group from esterifying.[8][9] In contrast, the synthesis of dithis compound aims to drive the reaction to completion, esterifying both acid groups, often by using a large excess of methanol.[2]
Q3: What are the key factors influencing the yield of dithis compound?
A3: The key factors that influence reaction yield are temperature, the molar ratio of methanol to adipic acid, catalyst loading, and reaction time.[2] Since the esterification is an equilibrium reaction, using an excess of methanol can shift the equilibrium toward the formation of the diester, thereby increasing the conversion of adipic acid.[2][4] Increasing the reaction temperature and catalyst concentration can also increase the reaction rate.[2][4]
Q4: What are common impurities in this compound synthesis and how can they be removed?
A4: Common impurities include unreacted adipic acid, the intermediate monothis compound, water (a byproduct of the reaction), and residual catalyst.[9][10][11] Purification methods include:
-
Filtration: To remove solid catalysts.[3]
-
Washing: Using a basic solution like sodium bicarbonate to remove acidic impurities, followed by washing with water.[12]
-
Distillation: Fractional distillation under reduced pressure is effective for separating dithis compound from less volatile impurities like adipic acid and more volatile components like excess methanol.[3][10]
-
Crystallization: Unreacted adipic acid can sometimes be removed by cooling the reaction mixture in a suitable solvent to induce crystallization.[10]
Q5: How can I monitor the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC), often with a Flame Ionization Detector (GC-FID) or coupled with Mass Spectrometry (GC-MS), is a powerful method for separating and quantifying volatile impurities.[10][13] High-Performance Liquid Chromatography (HPLC) can also be used.[13] Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) can identify functional groups and detect gross structural impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[3][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Low Conversion | Insufficient Methanol: The esterification is an equilibrium reaction. | Increase the molar ratio of methanol to adipic acid. A ratio of 15:1 has been shown to be effective, with ratios beyond that showing little improvement.[2] |
| Low Reaction Temperature: The reaction rate is temperature-dependent. | Increase the reaction temperature. Studies have shown increased conversion at higher temperatures (e.g., 333 K vs. 313 K).[2][4] | |
| Inactive or Insufficient Catalyst: The catalyst may be deactivated or the amount may be too low. | Increase the catalyst loading.[2] If using a reusable catalyst like an ion-exchange resin, ensure it has been properly regenerated.[10] | |
| Reaction Time Too Short: The reaction may not have reached equilibrium. | Increase the reaction time and monitor the progress using a suitable analytical technique like GC or TLC.[15] | |
| Product is Impure | Presence of Unreacted Adipic Acid: Incomplete reaction or inefficient purification. | Drive the reaction further to completion with excess methanol.[2] During workup, wash the organic phase with a mild base (e.g., NaHCO₃ solution) to remove acidic components.[12] Recrystallization or vacuum distillation can also separate the product from the acid.[10] |
| Presence of Monothis compound: Incomplete esterification of the second carboxylic acid group. | Increase reaction time, temperature, or the molar ratio of methanol to encourage the formation of the diester.[2][16] | |
| Residual Catalyst: Inefficient removal of the catalyst after the reaction. | If using a solid catalyst, ensure complete filtration.[3] If using a liquid acid catalyst like H₂SO₄, neutralize and wash thoroughly with water and brine.[12] | |
| Water Present in Product: Water is a byproduct and can affect purity and downstream applications. | Ensure the use of anhydrous reagents and a dry reaction setup.[15] During workup, use a drying agent (e.g., MgSO₄, Na₂SO₄) before final solvent removal.[12] | |
| Reaction is Very Slow | Low Temperature or Catalyst Loading: Insufficient kinetic energy or catalytic sites. | Increase the temperature and/or the catalyst loading to accelerate the reaction rate.[2] |
| Poor Mixing: In heterogeneous catalysis, mass transfer limitations can slow the reaction. | Ensure vigorous stirring, especially when using solid catalysts like ion-exchange resins.[2] |
Quantitative Data Summary
The tables below summarize quantitative data from various synthesis methods for adipate esters.
Table 1: Effect of Reaction Conditions on Adipic Acid Conversion (Catalyst: Amberlyst 15) [2]
| Temperature (K) | Methanol:Acid Molar Ratio | Catalyst Loading (% w/w) | Adipic Acid Conversion (%) |
| 313 | 20 | 7 | ~75 |
| 323 | 20 | 7 | ~85 |
| 333 | 20 | 7 | ~92 |
| 323 | 10 | 7 | ~80 |
| 323 | 15 | 7 | ~85 |
| 323 | 20 | 7 | ~85 |
Table 2: Purity and Yield Data from Various Synthesis Protocols
| Product | Catalyst/Method | Yield/Recovery | Purity (by GC) | Reference |
| Monothis compound | Macroporous cation exchange resin | 96.8% (Total Recovery) | 99.51% | [10] |
| Dithis compound | Zeolite NaY-Bf | 73% | Not specified | [3] |
| Dithis compound | Immobilized Candida antarctica lipase B | 9% | Not specified | [3] |
| Monothis compound | Not specified | 80% | Not specified | [8][14] |
| Diethyl Adipate | H₂SO₄ / Benzene (B151609) (azeotropic removal of water) | 90% | Not specified | [17] |
Experimental Protocols
Protocol 1: Synthesis of Dithis compound using a Solid Acid Catalyst (Amberlyst 15)
This protocol is based on the kinetic study of the esterification of adipic acid with methanol.[2]
Materials:
-
Adipic Acid
-
Methanol (Anhydrous)
-
Amberlyst 15 ion-exchange resin
-
Three-necked glass reactor
-
Reflux condenser
-
Stirrer
-
Heating mantle with temperature controller
Procedure:
-
Set up the three-necked glass reactor with a mechanical stirrer and a reflux condenser.
-
Charge the reactor with adipic acid (e.g., 0.1 mol).
-
Add methanol in a desired molar excess (e.g., a 15:1 molar ratio of methanol to adipic acid).[2]
-
Add the Amberlyst 15 catalyst (e.g., 7% by weight of the total reaction mixture).[2]
-
Begin vigorous stirring to ensure the catalyst is well suspended. A stirring speed of 13 rps has been used to overcome mass transfer limitations.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C or 333 K) and maintain it for the duration of the reaction (e.g., 4-6 hours).[2]
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or by titrating the remaining acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration. The catalyst can be washed with methanol and dried for potential reuse.
-
Remove the excess methanol from the filtrate using a rotary evaporator.
-
The crude dithis compound can be further purified by vacuum distillation to achieve high purity.
Protocol 2: Synthesis of Diethyl Adipate using Sulfuric Acid
This protocol describes a classic Fischer esterification method.[17] While for diethyl adipate, the principles are directly applicable to this compound synthesis by substituting ethanol (B145695) with methanol.
Materials:
-
Adipic Acid (1.2 moles)
-
Ethanol (or Methanol for this compound)
-
Benzene or Toluene (for azeotropic water removal)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Potassium Carbonate
-
Distillation apparatus
Procedure:
-
In a large distilling flask, combine adipic acid (175 g, 1.2 moles), ethanol (175 g), benzene (450 cc), and concentrated sulfuric acid (80 g).[17]
-
Heat the mixture. An azeotropic mixture of alcohol, benzene, and water will begin to distill.[17]
-
Continue distillation, collecting the distillate in a flask containing anhydrous potassium carbonate to dry it.[17]
-
Periodically, return the dried solvent/alcohol mixture to the reaction flask.[17]
-
Continue the process for several hours until no more water is collected.
-
After cooling, neutralize the remaining acid catalyst carefully.
-
Wash the reaction mixture with water, followed by a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent (benzene/toluene) by simple distillation.
-
Purify the remaining crude product by distillation under reduced pressure. Diethyl adipate distills at 138 °C/20 mmHg.[17]
Visualizations
Caption: Reaction pathway for the two-step esterification of adipic acid.
Caption: A typical experimental workflow for synthesis and purification.
Caption: A decision-making diagram for troubleshooting low reaction yield.
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Dithis compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. monothis compound | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Monothis compound | 627-91-8 [chemicalbook.com]
- 9. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 10. CN102898306A - Synthetic method of monothis compound - Google Patents [patents.google.com]
- 11. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. CN111320543A - Method for producing dithis compound from adipic acid - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
preventing the hydrolysis of methyl adipate during workup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the hydrolysis of methyl adipate (B1204190) during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is methyl adipate hydrolysis?
A1: this compound hydrolysis is a chemical reaction where the ester functional group in this compound is cleaved by reacting with water. This process breaks the ester down into adipic acid and methanol.[1][2] The reaction can be catalyzed by the presence of acids (H+) or bases (OH-).[3][4]
Q2: Why is my this compound hydrolyzing during the workup?
A2: Standard aqueous workups are designed to remove water-soluble impurities, but they introduce water and often involve pH adjustments. These conditions—especially the presence of strong acids or bases, even in catalytic amounts—can promote the unwanted hydrolysis of your ester product, leading to reduced yield and product contamination.[3][5]
Q3: What are the key factors that accelerate hydrolysis?
A3: The primary factors that accelerate ester hydrolysis are:
-
Presence of Strong Acids or Bases: Both acidic and basic conditions catalyze the reaction, with basic conditions (saponification) often being faster and irreversible.[2][6]
-
Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.
-
Prolonged Exposure to Water: The longer the ester is in contact with the aqueous phase during washing and extraction, the greater the opportunity for hydrolysis to occur.
Q4: Can I use strong bases like sodium hydroxide (B78521) (NaOH) to neutralize my reaction mixture?
A4: It is highly discouraged. Using strong bases like NaOH or KOH will significantly accelerate the hydrolysis of this compound in a process called saponification, converting your product into a carboxylate salt.[2] It is better to use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), for neutralization.[3][7]
Q5: How can I confirm if my product has hydrolyzed?
A5: Hydrolysis produces adipic acid. You can often detect this impurity using analytical techniques like ¹H NMR spectroscopy, where you would see the disappearance of the methyl ester singlet (around 3.6 ppm) and the appearance of a broad carboxylic acid proton signal.[8] Thin-Layer Chromatography (TLC) can also be effective, as the resulting carboxylic acid is significantly more polar than the parent ester and will have a lower Rf value.
Troubleshooting Guide: Preventing Product Loss
Problem: You are observing a low yield or impurities in your this compound sample after performing an aqueous workup.
Possible Cause 1: Aggressive pH Conditions Your workup procedure uses a strong acid or base (e.g., HCl, H₂SO₄, NaOH, KOH) for washing or neutralization.
Solution:
-
Neutralize acidic reaction mixtures by washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[3][8] These weak bases are sufficient to neutralize residual acid catalysts without significantly promoting ester hydrolysis.
-
Perform washes quickly and without excessive agitation to minimize contact time.
Possible Cause 2: Elevated Temperature During Workup You are performing the extraction and washing steps at room temperature or higher.
Solution:
-
Cool the reaction mixture to room temperature before starting the workup.[9]
-
Conduct all aqueous washes and extractions using ice-cold solutions (water, bicarbonate solution, brine).[9] Performing the workup in an ice bath can further reduce the rate of hydrolysis.
Possible Cause 3: Prolonged or Inefficient Phase Separation The ester is in contact with the aqueous layer for an extended period due to slow phase separation or multiple, lengthy washes.
Solution:
-
Minimize the number of aqueous washes.
-
After the final aqueous wash, use a saturated sodium chloride (brine) solution. A brine wash helps to remove dissolved water from the organic layer and decreases the solubility of organic compounds in the aqueous phase, speeding up separation.[8]
-
Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) after separation to remove any remaining water.[8][9]
Data Presentation
The rate of ester hydrolysis is highly dependent on the conditions used during workup. The following table summarizes the relative risk of this compound hydrolysis under various common workup scenarios.
| Parameter | Condition | Hydrolysis Risk | Rationale |
| pH of Aqueous Phase | Strong Acid (pH < 2) | High | Acid-catalyzed hydrolysis is significant.[6] |
| Weak Acid (pH 4-6) | Low | Minimal catalytic activity. | |
| Neutral (pH ~7) | Very Low | Uncatalyzed hydrolysis is very slow. | |
| Weak Base (e.g., NaHCO₃) | Low to Moderate | Mildly basic; sufficient for neutralization with minimal hydrolysis if contact time is short.[3] | |
| Strong Base (pH > 12) | Very High | Saponification is a rapid and generally irreversible reaction.[2] | |
| Temperature | 0-5 °C (Ice Bath) | Low | Reaction kinetics are significantly slowed at lower temperatures. |
| 20-25 °C (Room Temp) | Moderate | Standard condition where hydrolysis can occur at an appreciable rate if catalysts are present. | |
| > 40 °C | High | The rate of hydrolysis increases substantially with temperature. | |
| Contact Time | < 5 minutes | Low | Insufficient time for significant reaction to occur, especially under mild conditions. |
| 5-15 minutes | Moderate | Increased opportunity for hydrolysis. | |
| > 15 minutes | High | Prolonged exposure allows even slow hydrolysis to impact yield. |
Experimental Protocols
Recommended Workup Protocol for Reactions Containing this compound
This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of hydrolysis. It assumes the reaction was run in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately while maintaining the low temperature. For many esterification reactions, the workup itself serves as the quench.[10]
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel. If the reaction solvent volume is low, dilute the mixture with a suitable extraction solvent (e.g., ethyl acetate) to a practical volume.[11]
-
Neutralization Wash: Add an equal volume of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[7]
-
Caution: Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that evolves. Failure to vent can lead to a dangerous pressure buildup.[7]
-
Shake gently for approximately 30-60 seconds. Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
-
Aqueous Wash: Add an equal volume of ice-cold deionized water. Shake gently for 30 seconds, allow the layers to separate, and drain the aqueous layer. This step helps remove any remaining bicarbonate salts.
-
Brine Wash: Add an equal volume of ice-cold saturated sodium chloride (brine) solution. This wash removes the bulk of the dissolved water from the organic layer.[8] Shake gently, allow for separation, and drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together, indicating that all water has been absorbed.[9]
-
Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which can then be purified further if necessary.
Visualizations
Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.
Caption: A step-by-step workflow to diagnose and prevent product loss.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. organic chemistry - Preference for basic conditions in ester hydrolysis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. US2968674A - Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. csub.edu [csub.edu]
- 10. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 11. Workup [chem.rochester.edu]
troubleshooting phase separation issues in methyl adipate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing phase separation issues encountered during reactions involving methyl adipate (B1204190).
Troubleshooting Guide: Phase Separation
Phase separation in methyl adipate reactions can manifest as cloudiness, the formation of distinct layers, or difficulty in obtaining a homogeneous reaction mixture. This guide provides a systematic approach to troubleshooting these issues.
Question: My this compound reaction mixture is showing signs of phase separation. What are the initial steps I should take?
Answer:
When phase separation is observed, a systematic investigation of the reaction parameters is crucial. The underlying cause is often related to the differing polarities of the reactants, products, and any byproducts. Adipic acid and methanol (B129727) are relatively polar, while the resulting this compound esters are less polar. This polarity difference can lead to immiscibility, especially as the concentration of the less polar product increases.
Below is a troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phase separation in this compound synthesis?
A1: Phase separation in the esterification of adipic acid with methanol primarily stems from the immiscibility of the non-polar product, this compound, with the polar reactants, adipic acid and methanol. The presence of water, a byproduct of the reaction, can further exacerbate this issue by increasing the polarity of the reaction medium.[1] Inadequate mixing due to high viscosity or improper agitation can also contribute to the formation of separate phases.
Q2: How does the molar ratio of methanol to adipic acid affect phase separation?
A2: While a molar excess of methanol is often used to shift the reaction equilibrium towards the formation of the ester, an extremely high excess can lead to a highly polar reaction mixture where the non-polar this compound product is not soluble, thus causing phase separation.[2][3] Finding an optimal molar ratio is key to maximizing yield while maintaining a single phase.
Q3: Can the presence of water in the reaction mixture lead to phase separation?
A3: Yes, water is a byproduct of esterification and its accumulation can significantly increase the polarity of the reaction medium, leading to the separation of the less polar ester product.[4] Using anhydrous reactants and actively removing water as it forms are crucial steps to prevent this.
Q4: What is the role of a co-solvent and how can it prevent phase separation?
A4: A co-solvent can help to create a single-phase reaction system by dissolving both the polar reactants and the non-polar product.[5] Solvents like toluene or THF are often used. They can help to bridge the polarity gap between the reactants and products, leading to a homogeneous reaction mixture.
Q5: How do reaction temperature and catalyst concentration influence phase homogeneity?
A5:
-
Temperature: Increasing the reaction temperature generally enhances the solubility of reactants and products, which can help to prevent phase separation. However, excessively high temperatures might lead to side reactions.[2][6]
-
Catalyst Concentration: The catalyst concentration can influence the reaction rate. A very high catalyst concentration might accelerate the reaction to a point where the rapid formation of the non-polar product induces phase separation before the system can equilibrate.[7][8]
Data Presentation
The following tables provide a summary of key reaction parameters that can be optimized to mitigate phase separation issues in this compound synthesis.
Table 1: Influence of Reactant Molar Ratio on Adipic Acid Conversion
| Methanol:Adipic Acid Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Adipic Acid Conversion (%) | Observations |
| 10:1 | 7 | 50 | ~85 | Homogeneous |
| 15:1 | 7 | 50 | ~92 | Homogeneous, higher conversion |
| 20:1 | 7 | 50 | ~92 | No significant increase in conversion, potential for phase separation with less soluble esters |
Source: Adapted from kinetic studies on the esterification of adipic acid.[2]
Table 2: Effect of Catalyst Concentration on Reaction Rate
| Catalyst (H₂SO₄) Conc. (wt% of FFA) | Temperature (°C) | Reaction Time (min) | FFA Conversion (%) | Notes |
| 1 | 65 | 120 | ~80 | Slower reaction rate |
| 3 | 65 | 120 | ~95 | Optimal concentration for high conversion |
| 5 | 65 | 120 | ~98 | Further increase may not significantly improve conversion and could increase side reactions |
Source: Based on general findings for acid-catalyzed esterification.[7]
Experimental Protocols
Protocol 1: Standard Procedure for this compound Synthesis with Potential for Phase Separation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (1.0 eq).
-
Reagent Addition: Add methanol (15.0 eq) to the flask.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Observation: Monitor the reaction mixture for any signs of cloudiness or layer formation, which would indicate phase separation.
Protocol 2: Troubleshooting Phase Separation with a Co-solvent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (1.0 eq).
-
Solvent and Reagent Addition: Add toluene (as a co-solvent, approximately 20% of the total volume) and methanol (15.0 eq) to the flask.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The toluene will form an azeotrope with water, which can be removed using a Dean-Stark apparatus to drive the reaction to completion and prevent water-induced phase separation.
-
Observation: The reaction mixture should remain homogeneous throughout the process.
Logical Relationships
The interplay between various reaction parameters is crucial for maintaining a single-phase system. The following diagram illustrates these relationships.
Caption: Factors influencing reaction homogeneity.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com.angolaonline.net]
- 7. researchgate.net [researchgate.net]
- 8. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Optimizing Catalyst Loading for Efficient Methyl Adipate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of methyl adipate (B1204190), with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for methyl adipate synthesis?
A1: A variety of catalysts can be employed for the esterification of adipic acid with methanol (B129727) to produce this compound. These primarily include solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), supported heteropolyacids, and metal oxides like niobia (Nb₂O₅). Homogeneous acid catalysts like sulfuric acid are also effective but can present challenges in separation and equipment corrosion. For greener synthesis, enzymatic catalysts, particularly lipases, are gaining traction.
Q2: How does catalyst loading impact the yield of this compound?
A2: Catalyst loading is a critical parameter in the synthesis of this compound. Generally, increasing the catalyst amount increases the reaction rate and yield by providing more active sites for the reaction. However, beyond an optimal loading, the yield may plateau or even decrease. This can be due to mass transfer limitations, where the reactants cannot efficiently reach the catalyst's active sites, or due to an increase in side reactions.
Q3: What are the typical signs of catalyst deactivation?
A3: A decline in the reaction rate and a lower-than-expected yield of this compound are the primary indicators of catalyst deactivation. Visual changes to the catalyst, such as a change in color (e.g., blackening due to carbon deposition), can also be a sign.
Q4: Can the catalyst be regenerated and reused?
A4: Many solid catalysts used for this compound synthesis can be regenerated and reused. For instance, catalysts deactivated by carbon deposition (coking) can sometimes be regenerated by calcination. The specific regeneration procedure depends on the type of catalyst and the nature of the deactivation. For reusable catalysts, it is crucial to follow the manufacturer's or literature-recommended regeneration protocols.
Q5: What are the key safety precautions to take during this compound synthesis?
A5: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. When working with flammable solvents like methanol, ensure proper ventilation and avoid open flames. If using strong acid catalysts, handle them with extreme care in a fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or deactivated catalyst. | - Ensure the catalyst is fresh or has been properly activated/regenerated.- Check for catalyst poisoning from impurities in reactants or solvents. |
| Sub-optimal catalyst loading. | - Systematically vary the catalyst loading to find the optimal concentration. Start with a literature-recommended value and screen a range around it. | |
| Unfavorable reaction equilibrium. | - Use an excess of methanol to shift the equilibrium towards the product.- Remove water, a byproduct of the reaction, using a Dean-Stark trap or by adding a drying agent like molecular sieves. | |
| Reaction is Slow or Stalls | Insufficient catalyst loading. | - Gradually increase the amount of catalyst and monitor the reaction progress. |
| Low reaction temperature. | - Increase the reaction temperature to enhance the reaction kinetics, but be mindful of potential side reactions at higher temperatures. | |
| Poor mixing. | - Ensure adequate agitation to improve the contact between the reactants and the catalyst, especially with solid catalysts. | |
| Catalyst Deactivation | Carbon deposition (coking) on the catalyst surface. | - Optimize reaction conditions (e.g., temperature, reactant ratios) to minimize coke formation.- If applicable, regenerate the catalyst according to established procedures. |
| Sintering of the catalyst at high temperatures. | - Operate the reaction within the recommended temperature range for the specific catalyst to avoid thermal degradation. | |
| Poisoning by impurities. | - Use high-purity reactants and solvents to prevent the deactivation of the catalyst by poisons like sulfur or nitrogen compounds. | |
| Difficult Product Isolation | Presence of unreacted adipic acid. | - After the reaction, wash the organic phase with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid. |
| Emulsion formation during workup. | - Add a brine solution (saturated NaCl) to help break the emulsion during liquid-liquid extraction. |
Quantitative Data on Catalyst Loading
The following tables summarize the effect of catalyst loading on the synthesis of adipate esters from various literature sources.
Table 1: Effect of Amberlyst-15 Loading on Adipic Acid Conversion
| Catalyst Loading (% w/w) | Adipic Acid Conversion (%) |
| 5 | Increases with loading |
| 7 | Increases with loading |
| 10 | Highest conversion observed |
Reaction Conditions: Esterification of adipic acid with methanol, temperature at 323 K, and an alcohol to acid molar ratio of 20:1. Data extrapolated from kinetic plots.
Table 2: Optimization of Titanium Adipate Catalyst Dosage
| Catalyst Dosage (%) | Ester Exchange Rate (%) |
| 1.0 | Lower |
| 1.5 | Increasing |
| 2.0 | High |
| 2.39 | Optimal (94.23%) |
| 2.5 | Decreasing |
| 3.0 | Lower |
Reaction: Transesterification of dithis compound with isooctanol. An increase to 2.0% showed a high rate, but side reactions increased beyond this, leading to a decrease. The optimal dosage was determined to be 2.39%.
Experimental Protocols & Workflows
General Experimental Workflow for this compound Synthesis
The following diagram illustrates a typical workflow for the synthesis of this compound using a solid acid catalyst.
Caption: General experimental workflow for this compound synthesis.
Detailed Experimental Protocol: Esterification of Adipic Acid using Amberlyst-15
This protocol describes a laboratory-scale synthesis of dithis compound.
Materials:
-
Adipic acid
-
Methanol (anhydrous)
-
Amberlyst-15 (or similar solid acid catalyst)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Toluene (for Dean-Stark, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactant Charging: In a round-bottom flask, combine adipic acid and an excess of methanol. A typical molar ratio of methanol to adipic acid is between 10:1 and 20:1.
-
Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15). The catalyst loading is a key variable to optimize, typically ranging from 5% to 10% by weight of adipic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be close to the boiling point of methanol (around 65 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Catalyst Removal: After the reaction is complete (typically several hours), cool the mixture to room temperature and remove the solid catalyst by filtration.
-
Solvent Removal: Remove the excess methanol from the filtrate using a rotary evaporator.
-
Workup: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted adipic acid, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude dithis compound by vacuum distillation to obtain the final product.
Logical Relationship: Catalyst Loading Optimization
The following diagram illustrates the logical relationship in optimizing catalyst loading.
Caption: Decision workflow for optimizing catalyst loading.
Technical Support Center: Managing Thermal Degradation of Methyl Adipate at High Temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the thermal degradation of methyl adipate (B1204190) during high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of methyl adipate?
Q2: What are the likely thermal degradation pathways for this compound?
Based on the thermal decomposition of adipic acid and general ester pyrolysis mechanisms, two primary degradation pathways for this compound can be proposed:
-
Decarboxylation and Cyclization: The adipate chain may undergo cyclization and decarboxylation, similar to adipic acid, to form cyclopentanone (B42830) and other byproducts.
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Ester Pyrolysis: If a β-hydrogen is available, esters can undergo a syn-elimination reaction to form a carboxylic acid and an alkene. However, in the case of this compound, this pathway is less likely to be the primary route for the methyl ester group itself.
Q3: What are the expected byproducts of this compound thermal degradation?
Based on the proposed pathways, potential byproducts include:
-
Cyclopentanone
-
Carbon dioxide
-
Methanol
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Water
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Various smaller organic molecules from further decomposition.
Analysis of the degradation products using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is essential to identify the specific byproducts formed under your experimental conditions.
Q4: How can I minimize the thermal degradation of this compound?
To minimize thermal degradation, consider the following:
-
Temperature Control: Operate at the lowest possible temperature that still allows for your desired reaction or process to occur efficiently.
-
Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.
-
Minimize Reaction Time: Reduce the duration of exposure to high temperatures.
-
Use of Stabilizers: For related polymeric systems, antioxidants and thermal stabilizers are used.[3] While less common for a small molecule like this compound in a laboratory setting, the principle of preventing oxidative degradation is relevant.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Side Products Detected | Thermal degradation of this compound. | - Lower the reaction temperature.- Reduce the heating time.- Ensure a completely inert atmosphere.- Analyze the side products by GC-MS or LC-MS to understand the degradation pathway. |
| Low Yield of Desired Product | Reactant or product degradation. | - Follow the steps to minimize thermal degradation.- Consider if the degradation products are interfering with your reaction. |
| Pressure Buildup in a Closed System | Formation of gaseous byproducts like CO2. | - Never heat a closed system. [4] Ensure your apparatus is equipped with a pressure relief system, such as a condenser open to an inert gas line with a bubbler.- Monitor the reaction for gas evolution. |
| Discoloration of the Reaction Mixture | Formation of degradation products that act as chromophores. | - Implement measures to reduce thermal degradation, particularly oxidative degradation.- Purify the final product to remove colored impurities. |
Quantitative Data on Thermal Degradation of Related Compounds
Direct quantitative data for the thermal degradation of this compound is limited in the available literature. However, studies on poly(alkylene adipate)s provide some insight into the thermal stability of the adipate structure in a polymer matrix.
| Polymer | Decomposition Mechanism | Activation Energy (kJ/mol) |
| Poly(ethylene adipate) (PEAd) | Single mechanism | 153[5] |
| Poly(propylene adipate) (PPAd) | Two mechanisms | 121 (initial), 157 (main)[5] |
| Poly(butylene adipate) (PBAd) | Two mechanisms | 185 (initial), 217 (main)[5] |
Note: This data is for polymeric systems and may not be directly representative of this compound.
Experimental Protocols
Protocol 1: Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of this compound thermal degradation.
Methodology:
-
Sample Preparation:
-
For liquid samples like this compound, a microliter syringe can be used to deliver a small amount (typically in the microgram range) into a micro vial or onto a sample holder.[6]
-
-
Instrument Setup:
-
Use a pyrolysis unit coupled to a GC-MS system.
-
Set the pyrolysis temperature. For an initial screening, a temperature ramp (evolved gas analysis) can be performed to determine the degradation temperature range. For single-shot analysis, a temperature above the determined degradation onset should be chosen.
-
GC column: A standard non-polar or medium-polarity column is typically used.
-
GC oven program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to separate the pyrolysis products.
-
MS settings: Scan a mass range appropriate for the expected products (e.g., m/z 35-500).
-
-
Analysis:
-
Inject the sample into the pyrolyzer.
-
The sample is rapidly heated, and the degradation products are transferred to the GC column for separation and subsequent detection by the MS.
-
Identify the degradation products by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of degradation and the mass loss profile of this compound as a function of temperature.
Methodology:
-
Sample Preparation:
-
Place a small amount of this compound (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.
-
Program the TGA to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Analysis:
-
Record the sample mass as a function of temperature.
-
The onset of degradation is identified as the temperature at which a significant weight loss begins.
-
The TGA curve provides information about the thermal stability and the different stages of decomposition.
-
Safety Precautions for High-Temperature Experiments
-
Hazard Assessment: Before starting any experiment, assess the hazards associated with heating this compound, including its boiling point, flashpoint, and potential for thermal decomposition.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves. For handling hot materials, use heat-resistant gloves.[8]
-
Ventilation: Conduct all high-temperature experiments in a well-ventilated fume hood.[8]
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Heating Equipment: Use appropriate heating devices such as heating mantles, oil baths, or sand baths.[9] Never use an open flame to heat flammable organic liquids. [4]
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Avoid Closed Systems: Never heat a reaction in a closed system to avoid pressure buildup.[4]
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Emergency Preparedness: Know the location of fire extinguishers, safety showers, and eyewash stations. Have a plan for emergency shutdowns.
Visualizations
Caption: Proposed thermal degradation pathway for this compound.
Caption: Experimental workflow for Py-GC-MS analysis.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. researchgate.net [researchgate.net]
- 6. Automated pyrolysis GCMS, pyrolysis for microplastics both liquid and solid samples can be done easely. [glsciences.eu]
- 7. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 8. csub.edu [csub.edu]
- 9. Tips & Tricks [chem.rochester.edu]
strategies to reduce reaction time for methyl adipate synthesis
Welcome to the technical support center for methyl adipate (B1204190) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing reaction times and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing methyl adipate?
A1: this compound is typically synthesized through two main routes:
-
Fischer Esterification: This is a direct acid-catalyzed reaction between adipic acid and methanol (B129727). A common byproduct is water, which needs to be removed to drive the reaction to completion.[1]
-
Transesterification: This method involves the reaction of a diester of adipic acid (like dithis compound) with an alcohol, or reacting adipic acid with an ester like methyl acetate. This can sometimes be advantageous under specific conditions.[2][3][4]
Q2: What key factors influence the reaction time for this compound synthesis?
A2: The reaction time is primarily affected by several critical parameters:
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Temperature: Higher temperatures generally increase the reaction rate.[1][5]
-
Catalyst: The type and concentration of the catalyst play a crucial role.[1][5]
-
Molar Ratio of Reactants: Using an excess of methanol can shift the equilibrium towards the product side, increasing the reaction rate.[1][5]
-
Removal of Byproducts: Efficient removal of water (in esterification) or methanol (in transesterification) is essential to drive the reaction forward and reduce the time to completion.[1][6]
Q3: What types of catalysts are effective for this synthesis?
A3: A variety of catalysts can be used, each with its own advantages:
-
Homogeneous Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are common and effective but can be difficult to remove from the final product.[1][7]
-
Heterogeneous (Solid) Acid Catalysts: Catalysts like Amberlyst 15 or other ion-exchange resins are advantageous because they can be easily filtered out of the reaction mixture and potentially reused.[2][5]
-
Enzymatic Catalysts: Lipases, such as Novozym® 435, can be used for a "green" synthesis under milder conditions, though reaction times may be longer.[8][9]
-
Organometallic Catalysts: Compounds like titanium adipate have shown high catalytic efficiency in transesterification reactions.[4][6]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be tracked using several analytical techniques:
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting material (adipic acid) and the appearance of the product (this compound).[1]
-
Gas Chromatography (GC): GC analysis of reaction aliquots can provide quantitative data on the conversion to this compound.[2]
-
Measuring Byproduct Formation: In Fischer esterification, using a Dean-Stark apparatus allows for monitoring the reaction by measuring the amount of water produced.[1]
Troubleshooting Guides
Issue: Slow or Incomplete Reaction
Symptom: The reaction has been running for an extended period, but analysis (TLC, GC) shows a significant amount of unreacted starting material.
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | Increase the reaction temperature. For Fischer esterification, temperatures between 50-100°C are common, while some methods with solid catalysts may use higher temperatures.[2][10] |
| Low Catalyst Concentration | Increase the catalyst loading. For solid catalysts like Amberlyst 15, loadings of 5-10% (w/w) are typical.[5] For acid catalysts, ensure the concentration is adequate. |
| Inefficient Water Removal | If using Fischer esterification, ensure the Dean-Stark apparatus or other water removal method is functioning correctly. Using a solvent like toluene (B28343) can aid in azeotropic water removal.[1][7] |
| Poor Mixing | Ensure efficient and constant stirring to maintain a homogeneous reaction mixture and maximize contact between reactants and the catalyst.[5] |
| Equilibrium Reached | Increase the molar ratio of methanol to adipic acid. Ratios of 10:1 or 15:1 have been shown to improve conversion rates.[5] |
Issue: Low Product Yield
Symptom: The reaction appears complete, but the isolated yield of this compound is lower than expected.
| Potential Cause | Troubleshooting Step |
| Side Reactions | High temperatures can sometimes lead to side reactions, such as ether formation from the alcohol.[1] Consider using a milder catalyst or slightly lower temperatures. |
| Product Loss During Workup | During neutralization and extraction steps, product can be lost. Ensure proper phase separation and minimize the number of transfer steps. Wash the organic layer with brine to reduce solubility in the aqueous phase.[1] |
| Incomplete Reaction | The reaction may not have reached completion. Extend the reaction time or optimize conditions as described in the "Slow Reaction" guide.[1] |
| Purification Issues | If purifying by distillation, ensure the vacuum is adequate and the column is efficient to prevent product loss. For recrystallization, select an appropriate solvent system to maximize recovery.[1] |
Data on Reaction Parameters
The following tables summarize quantitative data from various studies on adipate ester synthesis, providing a comparison of different approaches.
Table 1: Comparison of Catalysts and Conditions for Adipate Esterification
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Amberlyst 15 | Adipic Acid, Methanol | 20:1 | 60 | Not specified | High conversion | [5] |
| Macroporous Cation Exchange Resin | Adipic Acid, Ethyl Acetate | 2:1 | 50 | 3 hours | 96.0% | [2] |
| Fly Ash | Adipic Acid, Methanol | 6:1 | 200 | 2 hours | ~70% | [10] |
| Novozym® 435 | Adipic Acid, Oleyl Alcohol | Not specified | 60 | ~7.3 hours | 95.5% | [9] |
| Titanium Adipate | Dithis compound, Isooctanol | 2.55:1 | 117 | Not specified | 94.23% | [4][6] |
Experimental Protocols
Protocol: Fischer Esterification of Adipic Acid using a Solid Acid Catalyst
This protocol is a generalized procedure based on common laboratory practices for synthesizing adipate esters.
Materials:
-
Adipic Acid
-
Methanol (excess)
-
Solid Acid Catalyst (e.g., Amberlyst 15)
-
Toluene (optional, for azeotropic water removal)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. If removing water azeotropically, a Dean-Stark apparatus should be placed between the flask and the condenser.
-
Reactant Charging: To the flask, add adipic acid, an excess of methanol (e.g., a 15:1 molar ratio relative to adipic acid), and the solid acid catalyst (e.g., 7% of the total reactant weight).[5]
-
Reaction: Heat the mixture to reflux (around 60-65°C for methanol at atmospheric pressure) with vigorous stirring.[5] Monitor the reaction progress by TLC or by collecting aliquots for GC analysis. The reaction can take several hours depending on the scale and specific conditions.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst. The catalyst can be washed with methanol and dried for potential reuse.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter to remove the drying agent.
-
Remove the solvent (methanol and any toluene) under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation if necessary.
-
Visualizations
Experimental Workflow for Optimizing Reaction Time
Caption: A logical workflow for systematically optimizing the reaction time of this compound synthesis.
Troubleshooting Guide for a Slow Reaction
Caption: A decision tree for troubleshooting and resolving a slow this compound synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102898306A - Synthetic method of monothis compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Emulsion Formation During Methyl Adipate Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address emulsion formation during the liquid-liquid extraction of methyl adipate (B1204190).
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a liquid-liquid extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution. In the extraction of methyl adipate, this typically manifests as a cloudy or milky layer between the organic and aqueous phases, hindering the clean separation of the two layers. This intermediate layer can trap the desired this compound, leading to reduced yield and purity.
Q2: What are the primary causes of emulsion formation during this compound extraction?
Emulsion formation is primarily caused by the presence of emulsifying agents and excessive mechanical energy during mixing. Emulsifying agents are molecules with both polar (hydrophilic) and nonpolar (hydrophobic) regions that can stabilize the dispersed droplets of one liquid within the other. Common causes include:
-
Presence of Surfactant-like Molecules: Residual starting materials, byproducts, or contaminants with surfactant properties can stabilize emulsions.
-
High Shear Mixing: Vigorous shaking or stirring of the separatory funnel provides the energy to break the liquids into fine droplets, increasing the surface area for emulsion stabilization.[1]
-
Particulate Matter: Fine solid particles can accumulate at the interface between the two liquid phases, physically preventing the droplets from coalescing.
-
pH of the Aqueous Phase: The pH can influence the charge of acidic or basic impurities, potentially increasing their emulsifying properties. For dicarboxylic acids and their monoesters, the pH should ideally be kept below the pKa of the acidic protons to maintain them in their neutral, less emulsifying form.[2][3]
Troubleshooting Guide: Breaking a Stable Emulsion
If a stable emulsion has formed during your this compound extraction, the following methods can be employed to break it.
Methodology Workflow for Breaking Emulsions
Caption: A flowchart outlining the sequential steps for troubleshooting a stable emulsion during extraction.
Detailed Experimental Protocols
1. Addition of Brine (Salting Out)
-
Principle: Adding a saturated sodium chloride (NaCl) solution, known as brine, increases the ionic strength of the aqueous layer.[1] This decreases the solubility of organic compounds in the aqueous phase and can help to destabilize the emulsion by disrupting the forces holding the droplets together.
-
Protocol:
-
Carefully add a small volume of saturated NaCl solution (typically 5-10% of the aqueous layer volume) to the separatory funnel.
-
Gently swirl the funnel; do not shake vigorously.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If necessary, add more brine in small portions and repeat the gentle swirling.
-
2. Centrifugation
-
Principle: Applying a strong centrifugal force accelerates the separation of the immiscible liquids by forcing the denser phase to the bottom and the less dense phase to the top, effectively breaking the emulsion.
-
Protocol:
-
Transfer the entire contents of the separatory funnel (or the emulsified portion) into appropriate centrifuge tubes.
-
Balance the centrifuge tubes carefully.
-
Centrifuge at a moderate speed (e.g., 1000-3000 x g) for 5-15 minutes.
-
Carefully remove the tubes and observe the separation of the layers. The organic and aqueous layers can then be separated by pipetting.
-
3. Filtration
-
Principle: Passing the emulsified mixture through a filter medium can physically break up the emulsion.
-
Protocol:
-
Place a plug of glass wool or a layer of Celite® (diatomaceous earth) in a filter funnel.
-
Pour the entire mixture from the separatory funnel through the filter medium into a clean collection flask.
-
The filter medium can help to coalesce the small droplets, leading to the separation of the layers in the collection flask.
-
4. pH Adjustment
-
Principle: Since this compound is a monoester of a dicarboxylic acid, its solubility and the properties of any acidic or basic impurities are pH-dependent. Adjusting the pH of the aqueous layer can sometimes destabilize an emulsion. For dicarboxylic acids, extraction is generally favored at a pH below the acid's pKa.[2]
-
Protocol:
-
Carefully add a dilute acidic or basic solution dropwise to the separatory funnel while gently swirling. For this compound, which has an acidic proton, lowering the pH with a dilute acid (e.g., 1M HCl) is generally recommended to ensure it remains in its less soluble, neutral form.
-
Monitor the pH of the aqueous layer using pH paper.
-
Observe for any signs of the emulsion breaking.
-
Preventative Measures
Preventing the formation of an emulsion is often more effective than trying to break one.
| Preventative Measure | Description |
| Gentle Mixing | Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to allow for sufficient mixing without introducing excessive mechanical energy.[1] |
| Optimize Solvent-to-Water Ratio | While the optimal ratio is system-dependent, a higher ratio of organic solvent to aqueous phase can sometimes reduce the tendency for emulsion formation. For adipate esters, a common starting point is a 1:5 to 1:10 ratio of organic solvent to aqueous sample. |
| Addition of Salt Before Extraction | Adding solid NaCl or a small amount of brine to the aqueous layer before adding the organic solvent can help prevent emulsion formation from the start. |
| Pre-filtration of the Sample | If the sample contains suspended solids, filtering it before extraction can remove particulate matter that might stabilize an emulsion. |
Mechanism of Emulsion Formation
The formation of an emulsion is a process driven by the stabilization of dispersed droplets.
Caption: The key factors leading to the formation of a stable emulsion during liquid-liquid extraction.
Quantitative Data Summary
The following table summarizes key parameters that can be adjusted to troubleshoot and prevent emulsion formation. The values provided are general guidelines and may require optimization for specific experimental conditions.
| Parameter | Recommended Range/Value | Rationale |
| Solvent to Aqueous Phase Ratio (v/v) | 1:5 to 1:3 | A sufficient volume of organic solvent is needed for efficient extraction, but an excessively high ratio can be wasteful. A common starting point is to use a volume of organic solvent that is one-third to one-fifth of the aqueous phase volume for each extraction step. |
| pH of Aqueous Phase | < 4.5 | For dicarboxylic acid monoesters like this compound, maintaining a pH below the first pKa of the parent dicarboxylic acid (adipic acid pKa1 ≈ 4.4) ensures the molecule is in its neutral form, minimizing its solubility in the aqueous phase and reducing the likelihood of it acting as a surfactant.[2] |
| Salt (NaCl) Concentration in Aqueous Phase | 5% to Saturated | Increasing the ionic strength of the aqueous phase reduces the solubility of the organic ester and helps to break emulsions ("salting out" effect).[1] |
| Centrifugation Speed | 1000 - 3000 x g | This range is typically sufficient to break most common emulsions without requiring specialized high-speed centrifuges. |
| Mixing Method | Gentle Inversions (10-15 times) | Avoids the high shear forces created by vigorous shaking that lead to the formation of fine, stable droplets.[1] |
References
Technical Support Center: Industrial Scale Methyl Adipate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of methyl adipate (B1204190).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for industrial-scale methyl adipate production?
A1: A variety of catalysts are employed for the esterification of adipic acid with methanol (B129727). Common choices include solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 15, Amberlyst 35), metal oxides (e.g., Nb₂O₅), and even recycled materials like fly ash.[1][2][3] The selection of a catalyst often depends on factors like reaction conditions, cost, and reusability.
Q2: What is a typical molar ratio of methanol to adipic acid for the esterification reaction?
A2: The esterification of adipic acid with methanol is a reversible reaction.[4] To shift the equilibrium towards the formation of this compound, an excess of methanol is typically used. Molar ratios of methanol to adipic acid can range from 6:1 to 20:1.[1][2] One study found that a ratio of 15:1 provided the highest conversion with the Amberlyst 15 catalyst, with no significant improvement at a 20:1 ratio.[2]
Q3: What are the optimal temperature ranges for this compound synthesis?
A3: The optimal reaction temperature depends on the catalyst and reactor setup. For instance, with a fly ash catalyst in a high-pressure reactor, a temperature of 200°C has been used.[1][5] When using Amberlyst 15, studies have been conducted in the range of 313 K to 333 K (40°C to 60°C).[2] For continuous processes involving a catalytic rectifying tower, temperatures can range from 70°C to 150°C.[6]
Q4: How can the water produced during the esterification reaction be removed to improve yield?
A4: Removing water is crucial for driving the reversible esterification reaction to completion.[4] In industrial settings, this is often achieved through reactive distillation, where water is continuously removed from the reaction mixture as it is formed.[7] A Dean-Stark trap is another effective method, particularly in lab-scale or batch processes, where an azeotropic solvent is used to remove water.[8]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium) | The esterification reaction is reversible.[4] Increase the molar ratio of methanol to adipic acid to shift the equilibrium towards the product side.[2] Implement a method for continuous water removal, such as reactive distillation or a Dean-Stark trap.[7][8] |
| Catalyst Deactivation | The catalyst may have lost its activity. Refer to the "Catalyst Deactivation" section below for detailed troubleshooting. |
| Suboptimal Reaction Conditions | Verify that the reaction temperature, pressure, and catalyst loading are within the optimal range for your specific catalytic system.[1][2] |
| Side Reactions | Undesirable side reactions can consume reactants and reduce the yield of the desired product.[9] Analyze the product mixture to identify any byproducts and adjust reaction conditions (e.g., temperature, catalyst) to minimize their formation. |
Problem 2: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Carbon Deposition (Coking) | Carbon deposits can block active sites on the catalyst.[10][11] This is often indicated by a blackened appearance of the catalyst.[12] Regeneration can sometimes be achieved by controlled oxidation (burning off the coke), but the specific procedure depends on the catalyst type. For Nb₂O₅ catalysts, regeneration can partially reverse structural phase transformations that contribute to deactivation.[11][12] |
| Sintering | High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[11] Operate within the recommended temperature range for your catalyst to prevent sintering. |
| Poisoning | Impurities in the feedstock, such as sulfur, nitrogen, phosphorus, or chlorine compounds, can react with and deactivate the catalyst.[11] Ensure the purity of your adipic acid and methanol feedstock. Pre-treatment of the feedstock may be necessary to remove potential poisons. |
| Structural Phase Transformation | Some catalysts, like Nb₂O₅, can undergo a phase transformation to a less active form during the reaction.[10][12] Catalyst regeneration may partially reverse this transformation.[11] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Azeotrope Formation | This compound and water can form an azeotropic mixture, making separation by simple distillation challenging.[2] Consider using a different purification technique, such as fractional distillation under reduced pressure or extraction. |
| Presence of Unreacted Adipic Acid | If the reaction has not gone to completion, unreacted adipic acid will remain in the product mixture. This can often be removed by cooling the mixture in a suitable solvent (like toluene) to precipitate the adipic acid, followed by filtration.[13] |
| Residual Catalyst | If a solid catalyst is used, ensure complete filtration to remove it from the product. For homogeneous catalysts, a neutralization and washing step may be required.[4] |
Data Presentation
Table 1: Optimized Reaction Parameters for this compound Synthesis with Different Catalysts
| Catalyst | Adipic Acid (mol) | Methanol (mol) | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fly Ash (FS-1) | 1 | 6 | 10 | 200 | 4 | >95 | [1][5] |
| Amberlyst 15 | - | 15:1 (molar ratio) | 7 | 50 | - | High Conversion | [2] |
| Lipase | 1:2 (acid:alcohol) | - | - | 50 | 2 | >95 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Fly Ash Catalyst
-
Reactor Setup: The reaction is performed in a stainless-steel high-pressure reactor.[5]
-
Charging the Reactor: For a 1-mole scale reaction, mix 192 g of methanol (6 equivalents) with 14.5 g of the fly ash catalyst (10% wt/wt of adipic acid).[5] Transfer this mixture to the reactor, followed by the addition of 146 g of adipic acid (1 mol).[5]
-
Reaction: Close the reactor and set the temperature to 200°C with agitation at 200 rpm under autogenous pressure.[5] The reaction is carried out for 4 hours.[5]
-
Catalyst Recovery: After the reaction is complete, filter the reaction mass to separate the catalyst.[5] The catalyst can be washed with methanol and calcined at 500°C for 1 hour for reuse.[5]
-
Product Isolation: The filtrate contains the this compound product. Further purification can be achieved by distillation to remove excess methanol and any impurities.
Protocol 2: Purification of this compound by Distillation
-
Initial Separation: After the reaction, the crude product mixture should be filtered to remove any solid catalyst.
-
Removal of Excess Methanol: The excess methanol can be removed by simple distillation at atmospheric pressure.
-
Fractional Distillation: The remaining crude this compound can be purified by fractional distillation under reduced pressure. This is particularly important if an azeotrope with water is a concern.[2] A typical boiling point for dithis compound is 228.2 to 230 °F at 14 mmHg.[14]
-
Final Product: Collect the fraction corresponding to pure this compound. The purity can be verified by techniques such as Gas Chromatography (GC).[13]
Visualizations
References
- 1. Efficient Process for the Production of Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102442905A - Method for preparing dithis compound by continuous esterification - Google Patents [patents.google.com]
- 7. Process for continuously producing dithis compound through reaction-rectification method - Eureka | Patsnap [eureka.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]
- 10. Deactivation mechanisms of Nb2O5 catalyst for esterification of dithis compound: crystal transformation and acid site coking - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 11. Deactivation mechanisms of Nb 2 O 5 catalyst for esterification of dithis compound: crystal transformation and acid site coking - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00731J [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. CN102898306A - Synthetic method of monothis compound - Google Patents [patents.google.com]
- 14. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Methyl Adipate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of methyl adipate (B1204190).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude methyl adipate after synthesis?
The primary impurities typically found in crude this compound synthesized from the esterification of adipic acid with methanol (B129727) are:
-
Unreacted Adipic Acid: Due to incomplete esterification.
-
Monothis compound: The intermediate product of the esterification reaction.[1]
-
Excess Methanol: As methanol is often used in excess to drive the reaction equilibrium.[2]
-
Water: A byproduct of the esterification reaction.
-
Side-reaction products: Depending on the reaction conditions, trace amounts of other byproducts may be present.
Q2: How can I remove unreacted adipic acid from my this compound sample?
Unreacted adipic acid can be effectively removed by washing the crude product with a basic aqueous solution, such as a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic adipic acid will react to form a water-soluble salt that partitions into the aqueous phase, while the less polar this compound remains in the organic layer.
Q3: What are the recommended methods for purifying this compound?
The two primary methods for the purification of this compound are fractional distillation and recrystallization.
-
Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points, such as residual methanol, water, and monothis compound.
-
Recrystallization: This technique is suitable for removing non-volatile impurities and can yield high-purity crystalline this compound. The choice of solvent is critical for successful recrystallization.
Q4: How can I assess the purity of my purified this compound?
Several analytical techniques can be employed to determine the purity of your this compound sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities and assess the overall purity of the sample.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and help identify impurities by comparing the spectra to a reference standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value (8-11 °C) is indicative of high purity.
Troubleshooting Guides
Purification by Fractional Distillation
Issue 1: Poor separation of this compound from a closely boiling impurity (e.g., monothis compound).
-
Possible Cause: Insufficient number of theoretical plates in the distillation column.
-
Solution:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.[4]
-
Optimize the reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time.
-
Ensure the distillation is performed slowly and steadily to allow for proper equilibrium to be established on each theoretical plate.
-
Issue 2: The product is degrading or discoloring during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal decomposition. This compound has a high boiling point at atmospheric pressure (215-225 °C), which can cause degradation.
-
Solution:
-
Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and reduce the risk of thermal degradation.
-
Ensure the heating mantle is set to a temperature that maintains a steady distillation rate without overheating the sample.
-
Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation if the discoloration is due to reaction with air.
-
Issue 3: Low recovery of purified this compound.
-
Possible Cause:
-
Product loss in the forerun or tail fractions.
-
Inefficient condensation.
-
Hold-up in the distillation column.
-
-
Solution:
-
Carefully monitor the distillation temperature to collect the desired fraction accurately.
-
Ensure the condenser has an adequate flow of cold water to efficiently condense the this compound vapors.
-
Choose a distillation setup with minimal dead volume to reduce product loss.
-
Purification by Recrystallization
Issue 1: this compound "oils out" instead of crystallizing.
-
Possible Cause:
-
The cooling rate is too fast.
-
The solution is too concentrated.
-
The presence of impurities is depressing the melting point.
-
-
Solution:
-
Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
If impurities are suspected, consider a pre-purification step like a liquid-liquid extraction.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause:
-
The solution is not sufficiently saturated.
-
The solution is too pure, and there are no nucleation sites.
-
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the liquid.[5]
-
Add a seed crystal of pure this compound to the solution.
-
If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Issue 3: Low yield of recrystallized product.
-
Possible Cause:
-
Too much solvent was used, resulting in a significant amount of product remaining in the mother liquor.[6]
-
The crystals were not washed with a cold solvent, leading to dissolution.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude this compound.
-
After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
The mother liquor can be concentrated to obtain a second crop of crystals, which may be of lower purity.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molar Mass | 174.19 g/mol |
| Appearance | Colorless liquid |
| Melting Point | 8-11 °C |
| Boiling Point | 215-225 °C (at 1013 hPa) |
| Density | 1.06 g/cm³ (at 20 °C) |
| Flash Point | 107 °C |
Data sourced from various chemical suppliers and databases.
Table 2: Typical Purity and Yield Data for this compound Purification Methods
| Purification Method | Starting Purity | Final Purity (GC) | Yield |
| Fractional Distillation | ~90% | >99.5% | 70-85% |
| Recrystallization | ~95% | >99.8% | 60-80% |
Note: These are typical values and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
-
Boiling chips
Methodology:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Add boiling chips to the round-bottom flask containing the crude this compound.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial distillate, which will primarily consist of low-boiling impurities like methanol and water. The temperature will be relatively low and may not be stable.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound (adjust for pressure if under vacuum), switch to a clean receiving flask to collect the purified product.
-
Tail Fraction: Once the temperature begins to rise again or the distillation rate drops significantly, stop the distillation or collect the remaining liquid as a separate, less pure fraction.
-
-
Analysis: Analyze the purity of the collected main fraction using GC-MS or HPLC.
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate
-
Recrystallization solvent (e.g., a mixture of a good solvent like ethanol (B145695) and a poor solvent like water, or a single solvent like hexane)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
-
Analysis: Determine the purity of the recrystallized this compound by melting point analysis and a suitable chromatographic method.
Visualizations
Caption: Troubleshooting logic for fractional distillation of this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
Caption: General experimental workflow for this compound synthesis and purification.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Dithis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming equilibrium limitations in methyl adipate synthesis
Technical Support Center: Methyl Adipate (B1204190) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of methyl adipate, with a specific focus on strategies to overcome chemical equilibrium limitations.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of adipic acid with methanol (B129727).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Dithis compound | Incomplete Reaction: The Fischer esterification is a reversible, equilibrium-limited reaction.[1][2] | - Shift Equilibrium: Increase the molar ratio of methanol to adipic acid. A ratio of 15:1 has been shown to be effective.[3] - Remove Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms, driving the reaction to completion.[1][2][4] - Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or increase the temperature to enhance the reaction rate.[2][3] |
| Hydrolysis: The ester product can be hydrolyzed back to the starting materials if excess water is present, especially during workup.[2] | - Anhydrous Conditions: Ensure all reactants and solvents are as dry as possible. - Proper Workup: When neutralizing the acid catalyst, ensure the pH is appropriate during aqueous washes to prevent saponification or hydrolysis.[2] | |
| Loss During Workup: Product may be lost during extraction, washing, or purification steps.[2][5] | - Optimize Purification: Use an appropriate solvent system for extraction and chromatography. Ensure complete transfer of materials between vessels.[2] | |
| Presence of Monothis compound Intermediate | Incomplete Reaction: Insufficient reaction time or non-optimal conditions can lead to the formation of the monoester as the primary product.[2] | - Drive to Diester: Increase the reaction time and/or ensure a sufficient excess of methanol is used to promote the second esterification step.[2][3] |
| Reaction Stalls Before Completion | Equilibrium Reached: The reaction has reached a state of dynamic equilibrium where the rate of esterification equals the rate of hydrolysis.[1][6] | - Disrupt Equilibrium: The most effective method is the continuous removal of a product, typically water, via reactive distillation or azeotropic distillation.[1][2][7][8] |
| Formation of Unknown Byproducts | Side Reactions: At high temperatures, an acid catalyst can promote the dehydration of the alcohol (methanol) to form ethers.[2] | - Temperature Control: Maintain the reaction temperature at the minimum necessary for efficient esterification.[2] - Catalyst Choice: Consider using a milder or more selective catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the primary equilibrium limitation in this compound synthesis?
The synthesis of this compound via Fischer esterification is a reversible reaction. Adipic acid reacts with methanol to form monothis compound, which then reacts with another molecule of methanol to form dithis compound. Water is produced as a byproduct in both steps. As the concentration of products increases, the reverse reaction (hydrolysis of the ester) begins to occur. The equilibrium limitation is reached when the rate of the forward reaction equals the rate of the reverse reaction, resulting in no further net production of the desired diester.[1][2][6]
Q2: How does using an excess of methanol improve the yield?
According to Le Chatelier's principle, adding a large excess of a reactant (in this case, methanol) shifts the position of the equilibrium to favor the formation of products. This strategy helps to maximize the conversion of the limiting reactant, adipic acid.[3] Studies have shown that increasing the alcohol-to-acid molar ratio significantly increases the conversion of adipic acid, with an optimal ratio identified around 15:1 in some systems.[3]
Q3: What types of catalysts are effective for this esterification?
A variety of acid catalysts can be used.
-
Homogeneous Catalysts: Sulfuric acid is a traditional and effective catalyst.[4]
-
Heterogeneous Catalysts: Solid acid catalysts like the ion-exchange resins Amberlyst 15 and Amberlyst 35 are widely used.[3][9] These are advantageous as they can be easily filtered out of the reaction mixture.
-
Organometallic Catalysts: Titanium-based catalysts, such as tetraalkyl titanates (e.g., tetraisopropyl titanate), are also used, particularly in polyester (B1180765) production.[10][11]
Q4: What is reactive distillation and how does it overcome equilibrium limitations?
Reactive distillation is an advanced process that combines chemical reaction and product separation into a single integrated unit.[6][7][8] For this compound synthesis, the reaction takes place within the distillation column in the presence of a catalyst. As the reaction proceeds, the products are continuously separated based on their boiling points. Water, a low-boiling byproduct, is removed from the reaction zone, which prevents the reverse hydrolysis reaction.[6][12] This constant removal of a product continuously shifts the equilibrium towards the formation of dithis compound, allowing for conversions that can exceed the normal equilibrium limit.[6][7]
Q5: Are there other advanced methods to bypass the equilibrium?
Yes, membrane reactor technology is an emerging solution. A pervaporation membrane reactor uses a membrane that is selectively permeable to water.[13][14] By integrating this membrane with the reactor, water can be continuously removed from the reaction mixture, thereby shifting the equilibrium towards the products, similar to reactive distillation.[15][16]
Quantitative Data
Table 1: Effect of Reaction Parameters on Adipic Acid Conversion (Catalyst: Amberlyst 15)
| Temperature (K) | Methanol/Acid Molar Ratio | Catalyst Loading (% w/w) | Adipic Acid Conversion (%) |
| 313 | 20:1 | 7 | ~65 |
| 323 | 10:1 | 7 | ~75 |
| 323 | 15:1 | 7 | >80 |
| 323 | 20:1 | 5 | ~70 |
| 323 | 20:1 | 7 | >80 |
| 333 | 20:1 | 7 | >90 |
| Data synthesized from kinetic studies. Actual conversions may vary.[3] |
Table 2: Comparison of Catalytic Systems for Dicarboxylic Acid Esterification
| Catalyst | Reactants | Temperature (°C) | Key Advantages |
| Amberlyst 15/35 | Adipic Acid + Methanol | 40 - 70 | Heterogeneous (easy separation), high activity.[3][9] |
| Sulfuric Acid | Adipic Acid + Ethanol | Reflux (~100-110) | Low cost, high activity.[4] |
| Tetraalkyl Titanate | Adipic Acid + Ethylene Glycol | 130 - 160 | Effective for polyester synthesis.[11] |
| Ionic Liquid | Adipic Acid + Butanol | 70 - 80 | Mild conditions, high yields, potential for catalyst recycling.[17] |
| Novozym 435 (Lipase) | Adipic Acid + 2-Ethylhexanol | 50 | Green/biocatalytic, mild conditions, high selectivity.[1][17] |
Experimental Protocols
Protocol 1: Batch Reactor Synthesis of Dithis compound with Amberlyst 15
This protocol describes a general lab-scale procedure for the synthesis of dithis compound.
Materials:
-
Adipic Acid
-
Methanol (Anhydrous)
-
Amberlyst 15 catalyst
-
Toluene (B28343) (optional, for water removal)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Three-necked round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Setup: Assemble a three-necked flask with a reflux condenser and a magnetic stirrer.
-
Reactant Loading: To the flask, add adipic acid, methanol (e.g., a 15:1 molar ratio relative to adipic acid), and Amberlyst 15 catalyst (e.g., 7% of the total reactant weight).[3]
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. The reaction can be monitored over time by taking small aliquots.
-
Monitoring (Optional): To monitor the reaction progress, withdraw a small sample, filter out the catalyst, and perform an acid-base titration to determine the concentration of unreacted carboxylic acid groups.
-
Workup:
-
After the desired reaction time (e.g., 5-8 hours), cool the mixture to room temperature.
-
Remove the Amberlyst 15 catalyst by filtration.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude dithis compound.
-
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: Azeotropic Removal of Water with a Dean-Stark Apparatus
This method is highly effective for driving the reaction to completion.
Modification to Protocol 1:
-
Setup: Use a Dean-Stark trap fitted between the reaction flask and the reflux condenser.
-
Solvent: Add an inert, water-immiscible solvent, such as toluene, to the reaction mixture.[4]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water will separate and collect in the bottom, while the toluene will overflow and return to the reaction flask.
-
Completion: The reaction is typically considered complete when water no longer collects in the trap.
-
Workup: Proceed with the workup as described in Protocol 1, ensuring the removal of the toluene solvent during rotary evaporation.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. EP1178067A2 - Esterification process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Membrane-Assisted Methanol Synthesis Processes and the Required Permselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Methyl Adipate Analytical Methods
Welcome to the technical support center for troubleshooting analytical methods for methyl adipate (B1204190). This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during the analysis of methyl adipate using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound? this compound is typically analyzed using Gas Chromatography (GC), often with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, due to its volatility.[1][2] High-Performance Liquid Chromatography (HPLC) with a UV or MS detector can also be used, particularly for samples in complex matrices or when analyzing non-volatile impurities.[3][4]
Q2: What typical column phases are recommended for the GC analysis of this compound? For the GC analysis of this compound, mid-polarity columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., WAX columns), or columns with a 5% diphenyl / 95% dimethyl polysiloxane phase are commonly used. The choice depends on the specific sample matrix and potential impurities to be separated.
Q3: How should I prepare a sample of this compound for chromatographic analysis? Sample preparation is a critical step to ensure accurate and reproducible results.[4][5] For GC analysis, a simple "dilute and shoot" approach is often sufficient. The sample is diluted in a suitable organic solvent like methanol, acetonitrile, or isooctane. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[5][6]
Gas Chromatography (GC) Troubleshooting Guide
Issues during GC analysis can often be traced back to the injector, the column, or the carrier gas system.[7] A systematic approach to troubleshooting is the most effective way to identify and resolve problems.[7][8]
Issue 1: Poor Peak Shape (Tailing or Fronting)
A common issue in GC is asymmetrical peak shapes, which can affect integration and quantification.[9]
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | 1. Active Sites: The ester group in this compound can interact with active silanol (B1196071) groups in the inlet liner or column.[10][11] 2. Column Contamination: Non-volatile residues accumulate at the head of the column.[8] 3. Incorrect Flow Rate: Carrier gas flow rate is too low. | 1. Use a deactivated inlet liner; replace the liner if contamination is suspected. Trim 10-15 cm from the front of the column.[11] 2. Bake out the column at its maximum isothermal temperature.[10] 3. Optimize the carrier gas flow rate. |
| Peak Fronting | 1. Column Overload: Injecting too high a concentration of this compound.[8] 2. Solvent Incompatibility: The sample solvent is not compatible with the stationary phase. | 1. Dilute the sample or reduce the injection volume. Increase the split ratio if applicable.[8] 2. Dissolve the sample in a solvent that is more compatible with the column's stationary phase. |
| Split Peaks | 1. Poor Injection Technique: Slow or faulty injection (manual or autosampler).[7] 2. Inlet Temperature Too Low: Incomplete or slow vaporization of the sample in the inlet. | 1. For manual injections, ensure a smooth and rapid process. For autosamplers, check the syringe and injection speed settings.[7] 2. Increase the injector temperature, but do not exceed the thermal stability limit of this compound. |
Issue 2: Inconsistent Retention Times
Retention time stability is crucial for compound identification. Drifting retention times can indicate a problem with the system's stability.[12]
| Symptom | Possible Cause | Recommended Solution |
| Shifting Retention Times | 1. Leaks: A leak in the carrier gas line, septum, or fittings.[8][10] 2. Column Temperature Fluctuations: Unstable oven temperature control.[12] 3. Changes in Flow Rate: Inconsistent pressure from the gas supply or a faulty electronic pressure control (EPC) module. 4. Column Degradation: The stationary phase is degrading due to oxygen exposure or high temperatures.[8] | 1. Perform a leak check of the system using an electronic leak detector. Replace the septum.[8] 2. Verify oven temperature stability with a calibrated external thermometer. 3. Check the gas cylinder pressure and ensure all regulators are functioning correctly. 4. Install or check oxygen traps on the carrier gas line. Condition the column or replace it if it is old.[8] |
Issue 3: Baseline Problems (Noise, Drift, or Ghost Peaks)
A stable baseline is essential for achieving low detection limits and accurate quantification.
| Symptom | Possible Cause | Recommended Solution |
| Noisy Baseline | 1. Contaminated Carrier Gas: Impurities in the carrier gas.[7] 2. Detector Contamination: The FID jet or MS source is dirty.[8] 3. Column Bleed: The stationary phase is degrading and eluting from the column, often at high temperatures.[10] | 1. Ensure high-purity gas is used and that gas purifiers/traps are installed and functional. 2. Clean the detector according to the manufacturer's instructions.[8] 3. Condition the column. If the bleed is excessive, the column may need to be replaced.[8] |
| Ghost Peaks | 1. Septum Bleed: Volatile compounds eluting from the injector septum. 2. Sample Carryover: Residual sample from a previous injection. | 1. Use high-quality, low-bleed septa and replace them regularly. 2. Run a solvent blank to confirm carryover. Develop a robust syringe and injector cleaning method between runs. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC problems are often related to the mobile phase, the pump, the column, or the detector.[13][14]
Issue 1: High or Fluctuating System Pressure
Pressure issues are among the most common problems in HPLC and can halt analysis.[14][15]
| Symptom | Possible Cause | Recommended Solution |
| High Backpressure | 1. Blockage in the System: Frit blockage in the column or guard column is a common cause.[13] 2. Precipitation: Buffer salts from the mobile phase precipitating in the system. 3. Incorrect Mobile Phase: Using a mobile phase with too high a viscosity. | 1. Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage. Replace the column frit or the entire column if necessary.[15] 2. Ensure the mobile phase is fully dissolved and consider flushing the system with water to dissolve salt buildup.[12] 3. Check the mobile phase composition and viscosity. |
| Pressure Fluctuations | 1. Air in the Pump: Air bubbles trapped in the pump head are the most frequent cause.[12][15] 2. Leaking Check Valves or Pump Seals: Worn seals or dirty check valves can cause inconsistent flow.[12] | 1. Degas the mobile phase thoroughly. Purge the pump to remove trapped air bubbles.[12][13] 2. Clean or replace the check valves. Replace worn pump seals according to the manufacturer's maintenance schedule.[12] |
Issue 2: Poor Resolution or Loss of Sensitivity
These issues directly impact the quality and reliability of quantitative data.
| Symptom | Possible Cause | Recommended Solution |
| Loss of Resolution | 1. Column Degradation: The column has aged or been contaminated.[11] 2. Incorrect Mobile Phase: The mobile phase composition is not optimal for separating this compound from impurities.[4] 3. Sample Overload: Injecting too much sample. | 1. Flush the column with a strong solvent. If resolution does not improve, replace the column.[12] 2. Re-optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water).[4] 3. Dilute the sample or inject a smaller volume. |
| Decreased Sensitivity | 1. Detector Issue: The detector lamp is aging or the flow cell is contaminated.[11] 2. Sample Degradation: this compound may be unstable in the sample solvent over time. 3. Leak in the System: A leak after the injector can lead to sample loss before the detector. | 1. Check the lamp's energy output and replace it if necessary. Clean the detector flow cell. 2. Prepare fresh samples and standards. Investigate sample stability if problems persist.[8] 3. Check all fittings for leaks, especially between the column and the detector. |
Experimental Protocols
Protocol 1: GC Column Conditioning
Purpose: To remove contaminants and residual moisture from a new GC column and to ensure a stable baseline and reproducible performance.
Methodology:
-
Install the column in the injector but leave the detector end disconnected.
-
Set the carrier gas flow rate to the normal operating level (e.g., 1-2 mL/min).
-
Ensure there are no leaks in the connection.
-
Set the GC oven temperature program to ramp slowly (e.g., 5 °C/min) from ambient temperature to 20 °C above the maximum expected operating temperature for your this compound analysis. Do not exceed the column's maximum temperature limit.
-
Hold at this temperature for 1-2 hours.
-
Cool the oven, connect the column to the detector, and perform a blank run to verify a stable baseline.
Protocol 2: HPLC System Flush for Buffer Salt Removal
Purpose: To prevent salt precipitation and system blockage when using buffered mobile phases.
Methodology:
-
Replace the buffered mobile phase reservoir with a reservoir containing HPLC-grade water.
-
If an organic solvent was used, first flush the system with a mixture of water and the organic solvent (e.g., 50:50 Methanol:Water) that is miscible and will not cause precipitation.
-
Set the pump to a moderate flow rate (e.g., 1-2 mL/min) and flush the entire system, including the injector and column, for at least 20-30 minutes with HPLC-grade water.
-
After flushing, the system can be switched to the next mobile phase or stored in an appropriate solvent (e.g., Methanol or Acetonitrile).
References
- 1. Dithis compound for synthesis 627-93-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Dithis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC Problems, Probable Causes, and Remedies2020.pptx [slideshare.net]
Validation & Comparative
A Comparative Guide to the Quantification of Methyl Adipate: HPLC, GC-FID, and qNMR Methods
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring the quality and efficacy of products and the validity of experimental data. This guide provides a detailed comparison of three analytical techniques for the quantification of methyl adipate (B1204190): High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative Nuclear Magnetic Resonance (qNMR). This objective comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for specific research needs.
Comparison of Analytical Methods
The choice of an analytical method for quantifying methyl adipate depends on various factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. While chromatographic techniques like HPLC and GC-FID are widely used for their separation capabilities and sensitivity, qNMR offers a direct and often non-destructive method for quantification without the need for identical reference standards for calibration.
Table 1: Performance Comparison of HPLC, GC-FID, and qNMR for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1] |
| Linearity (r²) | > 0.99[2][3] | > 0.999[4][5] | > 0.99[6] |
| Limit of Detection (LOD) | 0.5 - 1 µg/mL[7] | 0.01 - 0.5 µg/mL[5][7][8] | ~10 µM[9] |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | 0.03 - 1.63 µg/mL[4][5][8] | Dependent on desired accuracy and experiment time.[9] |
| Precision (%RSD) | < 2.0%[10] | < 1.0%[10] | High precision achievable.[9] |
| Analysis Time per Sample | ~15-30 minutes[10][11] | ~20-30 minutes[3][10] | ~5-15 minutes |
| Primary Impurities Detected | UV-active impurities.[10] | Volatile and semi-volatile impurities, residual alcohols, other esters.[10] | Structurally distinct impurities with unique ¹H signals. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and similar compounds.
High-Performance Liquid Chromatography (HPLC-UV) Method
While a specific validated method for this compound was not found in the immediate search, a general reversed-phase HPLC method can be employed for its quantification. Adipate esters can be analyzed by reversed-phase HPLC with a simple mobile phase of acetonitrile (B52724) and water.[12] For UV detection, a low wavelength is typically used as the ester functional groups have some absorbance in this region.[11]
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.[11]
-
Run Time: Approximately 15 minutes.[11]
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]
-
Sample Solution: Dissolve a known amount of the sample containing this compound in the mobile phase to a final concentration within the calibration range.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The following protocol is based on validated methods for similar fatty acid methyl esters.[5][8]
Instrumentation and Conditions:
-
GC System: An Agilent 8890 GC System or equivalent, with a Flame Ionization Detector (FID).
-
Column: DB-FFAP capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent polar column.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[3][5]
-
Injector: Split/splitless inlet, 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like hexane (B92381) or isooctane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations within the linear range (e.g., 0.5, 1, 10, 50, 100 µg/mL).
-
Sample Solution: Dissolve a known amount of the sample containing this compound in the solvent to a final concentration within the calibration range. For samples where this compound is formed by derivatization of adipic acid, a methylation step using BF₃/methanol is required prior to GC analysis.[5]
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Method
¹H-qNMR provides a direct method for quantification by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[1]
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound into a clean vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the internal standard to the expected amount of this compound should be close to 1:1 for optimal accuracy.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum using a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic, well-resolved proton signal of this compound (e.g., the singlet from the methyl ester protons) and a signal from the internal standard.
-
The concentration or purity of this compound is calculated using the following formula[1]:
Purity_sample = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
Workflow Diagrams
The following diagrams illustrate the typical workflows for HPLC method validation and the general process of sample analysis for quantification.
Caption: Workflow for HPLC Method Validation.
Caption: General Workflow for Sample Quantification.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. benchchem.com [benchchem.com]
- 8. jppres.com [jppres.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Dithis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
comparative study of different catalysts for methyl adipate synthesis
A Comparative Analysis of Catalysts for Methyl Adipate (B1204190) Synthesis
The synthesis of methyl adipate, primarily as dithis compound (DMA), is a significant industrial process, yielding a versatile chemical intermediate and an environmentally friendly solvent.[1] The efficiency of this synthesis is heavily reliant on the catalyst employed. This guide provides a comparative study of various catalysts, including solid acids, bifunctional systems, and base catalysts, supported by experimental data to assist researchers and professionals in catalyst selection and process optimization.
Performance of Solid Acid Catalysts in Adipic Acid Esterification
The direct esterification of adipic acid with methanol (B129727) is a common route for synthesizing dithis compound. Solid acid catalysts are often preferred due to their ease of separation and reusability, mitigating the corrosion and disposal issues associated with traditional homogeneous acid catalysts like sulfuric acid.[2]
Quantitative Data Comparison
The performance of several solid acid catalysts under varying experimental conditions is summarized below.
| Catalyst | Starting Materials | Molar Ratio (Methanol:Acid) | Temperature (°C) | Catalyst Loading | Reaction Time | Adipic Acid Conversion (%) | Selectivity/Yield | Reference |
| Amberlyst-15 | Adipic Acid, Methanol | 15:1 | 50 | 7% w/w | ~5 hours | >90% | - | [1] |
| Amberlyst-35 | Adipic Acid, Methanol | 15:1 and 20:1 | 40 - 70 | - | - | Equilibrium conversion increased slightly with higher molar ratio. | - | [3] |
| Al₂O₃ CE | Adipic Acid, Methanol | 50:1 | 25 | 50 mg/mmol of acid | 24 hours | Low | Very high selectivity to monothis compound. | [4] |
| Continuous Process | Adipic Acid, Methanol | - | 120 | - | - | 97.2% (pre-esterification at 150°C) | 99.85% purity DMA | [5] |
Note: Direct comparison is challenging as experimental conditions and objectives (e.g., mono- vs. di-esterification) vary across studies.
Alternative Synthesis Routes and Catalysts
Beyond direct esterification, alternative pathways using different feedstocks have been explored.
Bifunctional Catalysts for Bio-based Synthesis
A sustainable route involves the conversion of bio-derived mucic acid to adipates. This requires a catalyst capable of both deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH).
| Catalyst | Starting Material | Solvent/Reductant | Temperature (°C) | Reaction Time (h) | Product Yield | Reference |
| Ir-ReOₓ/C | Mucic Acid | Isopropanol (B130326) | 200 | 48 | 63% (Adipates) | [6] |
| Pt-ReOₓ/C | Mucic Acid | Isopropanol | - | 24 | 85% (Adipates) | [6] |
Solid Base Catalysts
An alternative synthesis route starts from cyclopentanone (B42830) and dimethyl carbonate (DMC). This process is facilitated by solid base catalysts.
| Catalyst | Starting Materials | Key Intermediate | Observation | Reference |
| MgO | Cyclopentanone, DMC | Carbomethoxycyclopentanone | Solid bases with moderate strength, like MgO, were found to favor the formation of dithis compound. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol 1: Esterification with Amberlyst-15 (Batch Reactor)
This protocol describes a typical lab-scale synthesis of dithis compound from adipic acid and methanol using a solid acid resin catalyst.[1]
-
Reactor Setup: A three-necked glass reactor is equipped with a stirrer and a reflux condenser to prevent the loss of volatile components like methanol.[1]
-
Reactant Charging: Adipic acid, an excess of methanol (e.g., 15:1 molar ratio), and the Amberlyst-15 catalyst (e.g., 7% by weight of the total mixture) are added to the reactor.[1]
-
Reaction: The mixture is heated to the desired temperature (e.g., 50-60°C) and stirred vigorously (e.g., 13 rps) to ensure good contact between reactants and the catalyst.[1]
-
Sampling and Analysis: Samples are withdrawn at regular intervals. The concentration of unreacted adipic acid is determined by titration with a standardized alcoholic NaOH solution using phenolphthalein (B1677637) as an indicator.[1] Gas chromatography (GC) can be used to confirm the results and analyze the product composition, using an internal standard like para-cymene.[1]
Protocol 2: Synthesis from Mucic Acid with Ir-ReOₓ/C
This protocol outlines the one-step conversion of a biomass-derived substrate to adipates using a bifunctional catalyst.[6]
-
Catalyst Preparation: The Ir-ReOₓ/C catalyst is prepared by impregnating activated carbon with an aqueous solution of ammonium (B1175870) perrhenate (B82622) and iridium(III) chloride, followed by drying and thermal treatment under a nitrogen flow.[6]
-
Reactor Setup: The reaction is carried out in a high-pressure reactor.
-
Reaction: Mucic acid, the Ir-ReOₓ/C catalyst, and isopropanol (acting as both solvent and hydrogen donor) are loaded into the reactor. The reactor is sealed, pressurized, and heated to the reaction temperature (e.g., 200°C) for a specified duration (e.g., 48 hours).[6]
-
Product Analysis: After the reaction, the solid catalyst is filtered, and the liquid product mixture is analyzed using techniques like GC-MS to determine the yield of adipate esters.
Visualizing the Workflow
Diagrams help in understanding the sequence of operations in a typical catalytic experiment.
Caption: Workflow for batch synthesis of this compound.
Conclusion
The choice of catalyst for this compound synthesis depends critically on the desired product (monoester vs. diester), the feedstock (adipic acid vs. biomass-derived acids), and process considerations (batch vs. continuous, catalyst reusability). Solid acid catalysts like Amberlyst-15 offer high conversion for the direct esterification of adipic acid with the benefit of easy separation.[1] For bio-based routes, bifunctional catalysts such as Pt-ReOₓ/C and Ir-ReOₓ/C show high efficacy in converting mucic acid into adipates, presenting a more sustainable alternative.[6] Meanwhile, solid base catalysts like MgO are effective when starting from alternative feedstocks such as cyclopentanone.[7] The data and protocols presented herein provide a foundation for researchers to compare these diverse catalytic systems and select the most appropriate approach for their specific application.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. CN111320543A - Method for producing dithis compound from adipic acid - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
comparing the performance of methyl adipate and diethyl adipate as plasticizers
In the realm of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties. Adipate (B1204190) esters, known for their favorable safety profile compared to some traditional phthalates, are a prominent class of plasticizers. This guide provides a detailed comparison of the performance of two such adipates: methyl adipate (dithis compound, DMA) and diethyl adipate (DEA), with a focus on their application in polyvinyl chloride (PVC).
Executive Summary
This compound and diethyl adipate are both effective plasticizers for enhancing the flexibility of polymers like PVC. The primary differences in their performance stem from their molecular weight and polarity. This compound, with its lower molecular weight and higher polarity, may offer slightly better resistance to leaching in certain solvents. Conversely, diethyl adipate's higher molecular weight suggests potentially lower volatility and better resistance to exudation. However, direct, comprehensive comparative studies are limited, and performance can be influenced by the specific formulation and processing conditions.
Quantitative Performance Comparison
The following tables summarize available data on the performance of this compound and diethyl adipate. It is important to note that direct comparative data from a single study is scarce, and therefore, some values are derived from different sources and may not be directly comparable.
Table 1: Plasticizing Efficiency and Thermal Stability
| Property | This compound (DMA) | Diethyl Adipate (DEA) | Test Method |
| Molecular Weight ( g/mol ) | 174.19 | 202.25 | - |
| Glass Transition Temp. (Tg) of Plasticized PVC | Data not available | Above 300 K (for a 40% plasticized system)[1] | Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition (TGA) | Data not available | Data not available | Thermogravimetric Analysis (TGA) |
Note: The reported Tg for DEA is from a molecular dynamics simulation and may differ from experimental values.
Table 2: Mechanical Properties of Plasticized PVC
| Property | This compound (DMA) | Diethyl Adipate (DEA) | Test Method |
| Tensile Strength | No significant difference compared to standard plasticizers[2] | No significant difference compared to standard plasticizers[2] | ASTM D638 |
| Elongation at Break | No significant difference compared to standard plasticizers[2] | No significant difference compared to standard plasticizers[2] | ASTM D638 |
Note: The available information is qualitative and based on a study of polymeric plasticizers derived from methyl and ethyl adipate.
Table 3: Migration Resistance
| Property | This compound (DMA) | Diethyl Adipate (DEA) | Test Method |
| Leaching Resistance | Slightly better than ethyl ester due to higher polarity[2] | Good | Solvent Extraction |
| Volatility | Higher than higher molecular weight adipates | Lower than lower molecular weight adipates | TGA, Weight Loss |
| Exudation | Less resistant than ethyl ester[2] | More resistant than methyl ester[2] | Visual Inspection, Weight Loss |
Note: The available information is qualitative and based on a study of polymeric plasticizers derived from methyl and ethyl adipate.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of plasticizer performance. Below are outlines of key experimental protocols.
Plasticizing Efficiency: Glass Transition Temperature (Tg) Determination
Method: Differential Scanning Calorimetry (DSC) is a common method to determine the Tg of a plasticized polymer.
Procedure:
-
A small, weighed sample of the plasticized PVC is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is identified as a step change in the heat flow curve. A lower Tg indicates higher plasticizing efficiency.
Thermal Stability: Thermogravimetric Analysis (TGA)
Method: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Procedure:
-
A small, weighed sample of the plasticized PVC is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored.
-
The onset of decomposition is the temperature at which significant weight loss begins, indicating the thermal stability of the material.
Mechanical Properties: Tensile Testing
Method: Tensile properties are determined according to standards such as ASTM D638.
Procedure:
-
Dumbbell-shaped specimens of the plasticized PVC are prepared.
-
The specimens are placed in a universal testing machine.
-
The specimens are pulled at a constant rate of extension until they break.
-
The tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at the point of fracture) are calculated.
Migration Resistance: Solvent Extraction
Method: This test determines the amount of plasticizer that leaches out of the polymer when immersed in a specific solvent.
Procedure:
-
A pre-weighed sample of the plasticized PVC is immersed in a solvent (e.g., hexane, ethanol, or water) at a specified temperature for a set period.
-
After the immersion period, the sample is removed, dried, and re-weighed.
-
The weight loss represents the amount of plasticizer that has leached into the solvent. A lower weight loss indicates better migration resistance.
Experimental Workflow for Plasticizer Evaluation
The following diagram illustrates a typical workflow for comparing the performance of different plasticizers.
Conclusion
The choice between this compound and diethyl adipate as a plasticizer will depend on the specific requirements of the end application. While both are effective at imparting flexibility, their subtle differences in molecular weight and polarity can influence their long-term performance. This compound's higher polarity may be advantageous in applications where resistance to leaching into non-polar media is critical. Conversely, diethyl adipate's higher molecular weight could lead to better permanence in applications where volatility and exudation are primary concerns. For a definitive selection, it is recommended that researchers conduct direct comparative studies under conditions that mimic the intended use of the final product.
References
A Cross-Validation of GC-MS and NMR Spectroscopy for the Purity Assessment of Methyl Adipate
In the realm of pharmaceutical research and development, the precise determination of purity for chemical compounds is paramount. Methyl adipate (B1204190), a key intermediate in various synthetic pathways, requires rigorous purity assessment to ensure the quality, safety, and efficacy of final drug products. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative purity assessment of methyl adipate. We present detailed experimental protocols and a comparative analysis of their performance to assist researchers in selecting the most appropriate methodology for their needs.
Principles of the Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, volatile compounds are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for both qualitative identification and quantitative analysis. For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all detected peaks.
Quantitative NMR (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision, traceable to the International System of Units (SI).
Comparative Performance
The choice between GC-MS and qNMR for purity assessment depends on several factors, including the required accuracy and precision, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance parameters for the two techniques in the context of this compound purity assessment.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (¹H qNMR) |
| Linearity (R²) | > 0.998[1][2] | Excellent, often > 0.999 |
| Accuracy (% Recovery) | 83.6% - 118.5% (Interday)[1][2] | High accuracy, as it is a primary ratio method.[3] |
| Precision (% RSD) | 2.8% - 15.6% (Interday)[1][2] | Typically < 1% for high-precision measurements. |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg (for adipate esters in food matrices)[2] | Generally higher than chromatographic methods for trace impurities. |
| Limit of Quantitation (LOQ) | 1.5 - 6.0 µg/kg (for adipate esters in food matrices)[2] | Not typically used for trace analysis, but excels in high-purity assessment. |
| Specificity | High, based on retention time and mass spectrum. | High, based on unique chemical shifts and coupling constants. |
| Sample Throughput | Higher, with typical run times of 15-30 minutes. | Lower, requires careful sample preparation and longer acquisition times for high precision. |
| Destructive/Non-destructive | Destructive | Non-destructive |
Experimental Protocols
GC-MS Protocol for this compound Purity Assessment
This protocol is adapted from established methods for the analysis of adipate esters.[2]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 Plus GC or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium (99.999% purity).
-
Flow Rate: 1.0 mL/min (constant flow).
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5973 N or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
2. Selected Ion Monitoring (SIM) Parameters for Dithis compound:
-
Quantifier Ion (m/z): 143
-
Qualifier Ion 1 (m/z): 111
-
Qualifier Ion 2 (m/z): 174
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
For quantitative analysis using an internal standard, add a known amount of a suitable internal standard (e.g., dodecane) to the sample solution.
4. Data Analysis:
-
The purity of this compound is calculated based on the area percent of the corresponding peak relative to the total area of all peaks in the chromatogram.
-
If an internal standard is used, a calibration curve is prepared using standards of known concentrations to determine the response factor of this compound relative to the internal standard.
¹H qNMR Protocol for this compound Purity Assessment
This protocol follows general guidelines for quantitative NMR.
1. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance 600 MHz or equivalent, equipped with a cryoprobe.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material with known purity, such as maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone. The internal standard should have signals that do not overlap with the analyte signals.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution of both the sample and the internal standard.
3. Data Acquisition:
-
Set the spectral width to cover all signals of interest.
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1), which should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being quantified, to allow for full relaxation of the nuclei.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for high precision).
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard. For this compound, the singlet from the two methyl groups (at ~3.67 ppm in CDCl₃) and the multiplets from the methylene (B1212753) groups are suitable.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Methodologies
To better illustrate the experimental workflows and the logical relationships in the cross-validation process, the following diagrams were generated using the DOT language.
Conclusion
Both GC-MS and qNMR are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations. GC-MS offers high sensitivity and throughput, making it well-suited for routine quality control and the detection of volatile impurities. On the other hand, qNMR stands out as a primary ratio method, providing highly accurate and precise purity values without the need for compound-specific reference standards for the analyte itself.
The cross-validation of results obtained from these two orthogonal techniques provides a high degree of confidence in the assigned purity value of this compound. For researchers, scientists, and drug development professionals, the choice of method will depend on the specific requirements of their analysis. For the highest level of accuracy and traceability, qNMR is the preferred method. For high-throughput screening and the analysis of complex mixtures, GC-MS is an invaluable tool. By understanding the principles and performance characteristics of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical entities.
References
A Comparative Analysis of Methyl Adipate Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Methyl adipate (B1204190), a key intermediate in the production of various polymers and specialty chemicals, can be synthesized through several distinct methodologies. This guide provides an objective comparison of the most prominent synthesis routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications. The analysis focuses on reaction efficiency, sustainability, and the practicality of the experimental protocols.
At a Glance: Comparison of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Reaction Time | Methanol (B129727):Adipic Acid Molar Ratio | Yield (%) | Key Advantages | Key Disadvantages |
| Direct Esterification | |||||||
| Amberlyst 15 | 40 - 60 | Not specified | 10:1 to 20:1 | High Conversion | Heterogeneous catalyst (easy separation), reusable.[1] | Requires higher temperatures for faster rates. | |
| Sulfuric Acid | Reflux | 2 hours | ~3:1 (Methanol is in excess) | 86 | Readily available and inexpensive catalyst.[2] | Homogeneous catalyst (difficult to remove), harsh reaction conditions, potential for side reactions.[3] | |
| Enzymatic Synthesis | Immobilized Candida antarctica lipase (B570770) B | Not specified | Not specified | ~41:1 | 9 | High selectivity, mild reaction conditions, environmentally friendly.[4] | Low yield, higher catalyst cost.[4] |
| Green Route from Biomass | Solid Basic Catalysts (e.g., MgO) | 200 - 260 | 2 hours | N/A (uses cyclopentanone (B42830) and dimethyl carbonate) | up to 30 | Utilizes biomass-derived feedstock, considered a greener alternative.[5] | Lower yield compared to direct esterification, potential for side reactions.[5] |
Experimental Protocols and Workflows
Direct Esterification of Adipic Acid with Methanol
This is the most conventional and widely used method for synthesizing dimethyl adipate.[5] The reaction involves the direct esterification of adipic acid with methanol, typically in the presence of an acid catalyst to increase the reaction rate.
This method employs a solid acid catalyst, which simplifies product purification.
Experimental Protocol:
-
A three-necked glass reactor is charged with a pre-weighed amount of adipic acid and methanol at a specific molar ratio (e.g., 15:1 methanol to adipic acid).[1]
-
The reactor is equipped with a stirrer and a reflux condenser.[1]
-
The mixture is heated to the desired temperature (e.g., 50°C) with constant stirring.[1]
-
A known amount of pre-dried Amberlyst 15 catalyst (e.g., 7% by weight of reactants) is added to the reactor to initiate the reaction.[1]
-
The reaction is monitored by taking samples periodically and analyzing the concentration of unreacted adipic acid by titration with a standard NaOH solution.[1]
-
Upon completion, the solid catalyst is separated by filtration.
-
The excess methanol is removed by distillation, and the resulting dithis compound is purified.
Workflow Diagram:
This protocol uses a strong mineral acid as a catalyst.
Experimental Protocol:
-
Adipic acid (1.0 equivalent) is dissolved in methanol (excess, e.g., 50 mL for 20 g of adipic acid).[2]
-
Concentrated sulfuric acid (0.3 equivalents) is slowly added to the solution.[2]
-
The resulting mixture is stirred at reflux for 2 hours.[2]
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).[2]
-
The excess methanol is removed under vacuum.[2]
-
The crude product is poured into crushed ice and extracted with dichloromethane.[2]
-
The organic layers are combined, washed with a 5% aqueous NaHCO3 solution, dried over anhydrous MgSO4, and concentrated under reduced pressure to yield dithis compound.[2]
Workflow Diagram:
Enzymatic Synthesis of Dithis compound
This method utilizes an enzyme as a biocatalyst, offering a milder and more selective synthesis route.
Experimental Protocol:
-
Adipic acid (e.g., 730 mg, 5 mmol) and methanol (e.g., 10 ml) are combined in a reaction vessel.[4]
-
Immobilized Candida antarctica lipase B is added to the mixture.[4]
-
The reaction is carried out under specified conditions (temperature, time, and agitation).
-
After the reaction, the enzyme is separated by filtration.
-
The product, dithis compound, is isolated from the reaction mixture, yielding 9% in a specific reported case.[4]
Workflow Diagram:
Greener Route: Synthesis from Cyclopentanone and Dimethyl Carbonate
This innovative approach presents a more sustainable alternative by utilizing biomass-derived cyclopentanone.[5]
Experimental Protocol:
-
Cyclopentanone, dimethyl carbonate (DMC), and a solid basic catalyst (e.g., MgO) are charged into a reactor.[5][6]
-
The reaction is conducted at elevated temperatures (e.g., 260°C).[7]
-
The reaction proceeds in two steps: formation of an intermediate, carbomethoxycyclopentanone (CMCP), followed by its conversion to dithis compound.[7]
-
Undesirable side reactions, such as the self-aldol condensation of cyclopentanone, can occur.[5]
-
After the reaction, the catalyst is filtered off, and the dithis compound is separated and purified from the reaction mixture.
Signaling Pathway Diagram:
References
A Researcher's Guide to Assessing Lot-to-Lot Variability in Commercial Methyl Adipate
For researchers, scientists, and professionals in drug development, the consistency and purity of chemical reagents are fundamental to ensuring reproducible and reliable experimental outcomes. Methyl adipate (B1204190), a common reagent and synthetic intermediate, is no exception. Lot-to-lot variability in commercial preparations of methyl adipate can introduce significant experimental artifacts, potentially leading to misleading results. This guide provides a framework for assessing this variability, offering detailed experimental protocols and data presentation templates to empower researchers to perform their own quality control.
The primary method for synthesizing this compound is the esterification of adipic acid with methanol.[1] This process can lead to the presence of unreacted starting materials, by-products, and residual solvents as impurities.[2] Therefore, a thorough assessment of different commercial lots is a critical step in maintaining experimental integrity.
Quantitative Data Comparison
To effectively assess lot-to-lot variability, researchers should systematically quantify key quality parameters for each new batch of this compound. The following table provides a template for recording and comparing these metrics across different lots and suppliers.
| Parameter | Analytical Method | Lot A (Supplier X) | Lot B (Supplier X) | Lot C (Supplier Y) | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless liquid | |||
| Purity (%) | GC-MS | > 99.0% | |||
| Water Content (%) | Karl Fischer Titration | < 0.1% | |||
| Adipic Acid (%) | GC-MS or HPLC | < 0.5% | |||
| Dithis compound (%) | GC-MS | < 0.5% | |||
| Methanol (%) | GC-MS | < 0.1% | |||
| Other Impurities (%) | GC-MS or HPLC | < 0.1% each |
Experimental Protocols
Detailed methodologies for conducting the key experiments outlined above are provided below.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for separating and identifying volatile and semi-volatile impurities such as residual starting materials, by-products, and other organic contaminants.[3][4]
Principle: The sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum for identification.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each this compound lot in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
If necessary, prepare a series of dilutions for calibration.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC-MS or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[5]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Maintain 240°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-550 m/z.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the purity and impurity levels by peak area percentage.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used as an alternative or complementary method to GC-MS, particularly for less volatile impurities.
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of components between the two phases. Since this compound lacks a strong UV chromophore, detection can be achieved at low wavelengths or with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.[6][7]
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of each this compound lot in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV detector at 205 nm.[6]
-
Alternatively, an ELSD or RI detector can be used.
-
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time for this compound.
-
Identify and quantify impurities based on their peak areas relative to the main peak.
-
Water Content Determination by Karl Fischer Titration
This is a standard and highly accurate method for quantifying water content in organic solvents and reagents.[9][10]
Principle: The Karl Fischer method is based on a reaction between iodine and sulfur dioxide in the presence of water. The endpoint is reached when all the water in the sample has been consumed, which can be detected potentiometrically.[10]
Methodology:
-
Instrumentation: An automated volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low water content (<0.1%).[11]
-
Reagents: Commercial Karl Fischer reagents (e.g., Hydranal™-Composite 5).
-
Procedure:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Add a precisely weighed amount of the this compound sample (typically 1-5 g) directly into the titration vessel containing the Karl Fischer solvent.
-
Start the titration. The instrument will automatically stop at the endpoint and calculate the water content.
-
Perform the measurement in triplicate for each lot to ensure accuracy.
-
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical connections.
Caption: Experimental workflow for assessing lot-to-lot variability.
Caption: Impact of impurities on a hypothetical enzyme assay.
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Ester distribution on HPLC - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. metrohm.com [metrohm.com]
A Comparative Analysis of the Biodegradability of Methyl Adipate and Other Esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ester Biodegradability with Supporting Experimental Data
The environmental fate of chemical compounds is a critical consideration in modern research and development, particularly within the pharmaceutical and chemical industries. The biodegradability of esters, a common class of organic compounds, is of significant interest. This guide provides a comparative validation of the biodegradability of methyl adipate (B1204190) against other common esters: dimethyl succinate (B1194679), ethyl acetate (B1210297), and methyl laurate. The information presented is based on available experimental data, primarily from standardized testing protocols such as the OECD 301 series for ready biodegradability.
Quantitative Biodegradation Data
The following table summarizes the available quantitative data on the aerobic biodegradability of methyl adipate and the selected comparator esters. "Ready biodegradability" is a classification determined by stringent screening tests, such as the OECD 301 series. For a substance to be classified as readily biodegradable in these tests, it must typically achieve a biodegradation level of at least 60% of the theoretical maximum within a 28-day period and satisfy a "10-day window" criterion.[1][2][3][4]
| Ester | Chemical Formula | Test Guideline | Biodegradation (%) | Test Duration (days) | Classification |
| This compound | C₈H₁₄O₄ | OECD 301B (Modified Sturm Test) | Similar rate to Poly(ethylene adipate) | 28 | Readily Biodegradable (inferred)[5] |
| Dimethyl Succinate | C₆H₁₀O₄ | CO₂ Generation Test | 13.1% | 3 | Readily Biodegradable |
| OECD 302B | >95% | - | Inherently Biodegradable | ||
| Ethyl Acetate | C₄H₈O₂ | - | - | - | Readily Biodegradable |
| Methyl Laurate | C₁₃H₂₆O₂ | - | - | - | Readily Biodegradable[6] |
Experimental Protocols
The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals, with the OECD 301 series specifically addressing ready biodegradability. The "CO₂ Evolution Test" (OECD 301B), also known as the Modified Sturm Test, is a widely used method.
OECD 301B: CO₂ Evolution Test
This method evaluates the ultimate aerobic biodegradability of an organic compound in an aqueous medium. Microorganisms in an inoculum, typically activated sludge from a wastewater treatment plant, metabolize the test substance, producing carbon dioxide (CO₂). The amount of CO₂ evolved is measured and compared to the theoretical maximum (ThCO₂) that could be produced from the complete oxidation of the substance.
Key Steps of the Protocol:
-
Preparation of the Test Medium: A mineral medium containing essential inorganic salts is prepared and inoculated with a small volume of activated sludge.
-
Introduction of the Test Substance: A known concentration of the test substance (e.g., this compound) is added to the test medium. Control flasks (without the test substance) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days. The solutions are continuously stirred or aerated with CO₂-free air to maintain aerobic conditions.
-
CO₂ Trapping and Measurement: The CO₂ produced during biodegradation is bubbled through a series of absorption bottles containing a solution of barium hydroxide (B78521) or sodium hydroxide. The amount of CO₂ is determined by titrating the remaining hydroxide solution or by using an inorganic carbon analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the measured CO₂ produced to the ThCO₂.
Mandatory Visualizations
Biodegradability Testing Workflow
The following diagram illustrates the general workflow of a ready biodegradability test, such as the OECD 301B method.
Signaling Pathway of Ester Hydrolysis
The initial step in the biodegradation of esters is hydrolysis, which is catalyzed by esterase enzymes produced by microorganisms. This process breaks the ester bond, yielding an alcohol and a carboxylic acid. These smaller, more soluble molecules can then be further metabolized by the microorganisms.
References
- 1. oecd.org [oecd.org]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monomethyl Adipate as a Sustainable Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in chemical synthesis and purification processes, profoundly impacting reaction efficiency, product purity, and overall process safety and sustainability. While traditional solvents like acetone (B3395972), ethanol (B145695), isopropanol, and ethyl acetate (B1210297) have long been staples in the laboratory, the growing emphasis on green chemistry is driving the exploration of safer, more environmentally benign alternatives. This guide provides a comparative study of monomethyl adipate (B1204190) against these conventional solvents, offering insights into its physicochemical properties and potential performance advantages, supported by detailed experimental protocols for independent evaluation.
Physical and Chemical Properties: A Comparative Overview
A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following table summarizes key properties of monomethyl adipate and traditional solvents, providing a foundation for understanding their potential applications.
| Property | Monothis compound | Acetone | Ethanol | Isopropanol | Ethyl Acetate |
| Molecular Formula | C₇H₁₂O₄ | C₃H₆O | C₂H₆O | C₃H₈O | C₄H₈O₂ |
| Molecular Weight ( g/mol ) | 160.17 | 58.08 | 46.07 | 60.10 | 88.11 |
| Boiling Point (°C) | 291.61 | 56 | 78.37[1] | 82.6 | 77.1[2] |
| Melting Point (°C) | 9 | -94.9[3] | -114.1 | -89 | -83.6 |
| Density (g/mL @ 20°C) | ~1.125[4] | 0.791 | 0.789 | 0.786 | 0.902 |
| Flash Point (°C) | >110[4] | -20[4] | 13[5] | 11.7 | -4[6] |
| Water Solubility | Not miscible or difficult to mix[3][6] | Miscible[7] | Miscible[5][8] | Miscible[9] | Slightly soluble |
Performance Comparison: A Theoretical and Practical Framework
Direct comparative experimental data for monothis compound against traditional solvents is not extensively available across all applications. However, an analysis of its properties allows for theoretical predictions and provides a basis for targeted experimental evaluation.
Solubility Performance
The principle of "like dissolves like" is a cornerstone of solubility prediction. A solvent's polarity, hydrogen bonding capability, and molecular size are key determinants of its solvating power.
Theoretical Considerations:
-
Polarity: Monothis compound, with its ester and carboxylic acid functionalities, possesses a moderate to high polarity, suggesting its potential to dissolve a range of polar and moderately non-polar active pharmaceutical ingredients (APIs). Its polarity is likely to be different from the highly polar protic nature of ethanol and isopropanol, and the polar aprotic nature of acetone and ethyl acetate, offering a unique solubility profile.
-
Hydrogen Bonding: The presence of a carboxylic acid group allows monothis compound to act as both a hydrogen bond donor and acceptor. This characteristic can be particularly advantageous for dissolving APIs with hydrogen bonding functionalities, a common feature in pharmaceutical compounds.
-
High Boiling Point: The significantly higher boiling point of monothis compound compared to traditional solvents can be beneficial for solubility studies at elevated temperatures, allowing for a wider experimental range without significant solvent loss due to evaporation.
Experimental Protocol: Determining API Solubility
This protocol outlines a standardized method for comparing the solubility of a solid API in monothis compound versus a traditional solvent.
Impact on Reaction Kinetics
The solvent can significantly influence the rate of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products.
Theoretical Considerations:
-
Polarity and Transition State Stabilization: For reactions that proceed through a polar transition state, a polar solvent can accelerate the reaction rate by stabilizing this high-energy intermediate. The polarity of monothis compound could be beneficial for such reactions.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can either accelerate or decelerate a reaction, depending on whether they stabilize the transition state more or less than the reactants. The dual hydrogen bonding capability of monothis compound makes its effect on reaction kinetics highly substrate-dependent and warrants experimental investigation.
-
High Boiling Point and High-Temperature Reactions: The high boiling point of monothis compound makes it an excellent candidate for reactions requiring elevated temperatures, enabling faster reaction rates without the need for high-pressure apparatus.
Experimental Protocol: Monitoring Reaction Kinetics
This protocol provides a general method for comparing the rate of a reaction in different solvents using UV-Vis spectroscopy.
Extraction Efficiency
The efficiency of a liquid-liquid extraction process is governed by the partition coefficient of the target compound between the two immiscible phases.
Theoretical Considerations:
-
Polarity and Selectivity: The distinct polarity of monothis compound may offer different selectivity in extracting compounds from complex mixtures compared to traditional solvents. For instance, it could be more effective in extracting moderately polar compounds from aqueous solutions than a less polar solvent like ethyl acetate.
-
Immiscibility with Water: Monothis compound's low miscibility with water is a crucial property for its use as an extraction solvent from aqueous media.
-
Density: With a density greater than water, monothis compound will form the lower layer in an extraction with an aqueous phase, which can be a practical consideration in experimental design.
Experimental Protocol: Evaluating Extraction Efficiency
This protocol describes a method to compare the extraction efficiency of a target analyte from an aqueous solution using different organic solvents.
Green Chemistry and Safety Profile
In modern drug development and chemical research, the environmental impact and safety of solvents are paramount considerations.
-
Biodegradability and Toxicity: Adipate esters, as a class, are known to be readily biodegradable and exhibit low toxicity.[4][6][10] This positions monothis compound as a potentially more environmentally friendly alternative to some traditional solvents.
-
High Flash Point: The high flash point of monothis compound (>110°C) signifies a significantly lower fire hazard compared to the highly flammable traditional solvents, enhancing laboratory safety.[4]
-
Reduced Volatility: The low vapor pressure of monothis compound reduces worker exposure through inhalation and minimizes the release of volatile organic compounds (VOCs) into the atmosphere.
Conclusion
Monothis compound presents a compelling profile as a sustainable and potentially high-performance solvent for a range of applications in research and drug development. Its unique combination of moderate to high polarity, hydrogen bonding capabilities, high boiling point, and favorable safety and environmental profile makes it a promising alternative to traditional solvents. While direct comparative performance data is still emerging, the theoretical advantages and the provided experimental protocols empower researchers to conduct their own evaluations for specific applications. The adoption of greener solvents like monothis compound is not only a step towards more sustainable chemical practices but also an opportunity to explore novel process efficiencies and selectivities.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. [PDF] Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. omicsonline.org [omicsonline.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
Confirming the Structure of Synthesized Methyl Adipate: A 2D NMR Comparative Guide
For researchers engaged in chemical synthesis and drug development, unambiguous structural confirmation of synthesized molecules is a critical step. While 1D Nuclear Magnetic Resonance (NMR) provides foundational data, complex structures or the need for absolute certainty often requires more advanced techniques. This guide provides an objective comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the definitive structural elucidation of a target molecule, using synthesized methyl adipate (B1204190) as a case study.
The Challenge: Beyond 1D NMR
While ¹H and ¹³C NMR spectra provide essential information on the chemical environment and number of unique nuclei, they only imply connectivity. For a seemingly simple molecule like methyl adipate (C₈H₁₄O₄), 1D NMR can suggest the presence of methoxy (B1213986) groups and a four-carbon chain attached to carbonyls, but it does not explicitly map these connections. Two-dimensional NMR techniques bridge this gap by revealing through-bond correlations between nuclei, providing a detailed and definitive structural map.
The 2D NMR Solution: A Multi-faceted Approach
A combination of three core 2D NMR experiments provides a comprehensive and interlocking dataset to confirm the structure of this compound.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2] It is invaluable for mapping out contiguous proton spin systems, such as the alkyl chain in this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH).[3][4] It provides a direct link between the ¹H and ¹³C spectra, assigning specific protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[3][5] It is crucial for identifying connectivity across quaternary carbons (like carbonyls) or heteroatoms, piecing together the molecular fragments.
Data Presentation: Predicted Correlations for this compound
To confirm the synthesis of this compound, the following correlations are expected. The molecule's symmetry means we anticipate signals for only half of the nuclei.
Figure 1. Structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Name | Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Methoxy Protons | H-a | ~3.67 (singlet) | - |
| Methylene Protons | H-2, H-5 | ~2.30 (triplet) | - |
| Methylene Protons | H-3, H-4 | ~1.65 (multiplet) | - |
| Carbonyl Carbon | C-1, C-6 | - | ~174 |
| Methoxy Carbon | C-a | - | ~51 |
| Methylene Carbon | C-2, C-5 | - | ~34 |
| Methylene Carbon | C-3, C-4 | - | ~24 |
Table 2: Expected COSY Correlations
| Correlating Protons | Number of Bonds | Expected Result | Structural Confirmation |
| H-2 / H-3 | 3 | Cross-peak | Confirms the connectivity of the -(CH₂)₄- alkyl chain. |
Table 3: Expected HSQC Correlations
| Proton (¹H) | Directly Bonded Carbon (¹³C) | Expected Result | Structural Confirmation |
| H-a (~3.67 ppm) | C-a (~51 ppm) | Cross-peak | Assigns the methoxy protons to the methoxy carbon. |
| H-2 (~2.30 ppm) | C-2 (~34 ppm) | Cross-peak | Assigns the α-methylene protons to the α-methylene carbon. |
| H-3 (~1.65 ppm) | C-3 (~24 ppm) | Cross-peak | Assigns the β-methylene protons to the β-methylene carbon. |
Table 4: Expected HMBC Correlations
| Proton (¹H) | Correlating Carbon (¹³C) | Number of Bonds | Expected Result | Structural Confirmation |
| H-a (~3.67 ppm) | C-1 (~174 ppm) | 2 | Cross-peak | Confirms the ester linkage (-O-C=O). |
| H-2 (~2.30 ppm) | C-1 (~174 ppm) | 2 | Cross-peak | Confirms the connection of the alkyl chain to the carbonyl. |
| H-2 (~2.30 ppm) | C-3 (~24 ppm) | 2 | Cross-peak | Confirms alkyl chain connectivity. |
| H-3 (~1.65 ppm) | C-1 (~174 ppm) | 3 | Cross-peak | Confirms the connection of the alkyl chain to the carbonyl. |
| H-3 (~1.65 ppm) | C-2 (~34 ppm) | 2 | Cross-peak | Confirms alkyl chain connectivity. |
Experimental Workflow and Logic
The logical process for confirming the structure involves acquiring a series of spectra and analyzing the correlations in a stepwise manner to build the final structure.
References
A Comparative Performance Guide to Methyl Adipate-Based Polymers and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polymers derived from adipate-based precursors against other prominent biodegradable polymers such as Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL). The selection of an appropriate polymer is critical in drug delivery and tissue engineering, directly influencing a product's mechanical properties, degradation rate, and biocompatibility. This document summarizes key experimental data to aid in the selection of materials for specific research and development applications.
Performance Benchmarking: Physicochemical and Mechanical Properties
The performance of polymers is evaluated based on key properties relevant to their application in drug delivery and biomedical devices. These include mechanical strength and flexibility, thermal stability, and degradation kinetics.
Mechanical Properties
Mechanical properties determine the structural integrity and suitability of a polymer for applications ranging from flexible films to rigid scaffolds. Key parameters include tensile strength (the stress a material can withstand before breaking), elongation at break (its ductility), and Young's modulus (its stiffness).
| Polymer Type | Specific Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Adipate-Based | Poly(ethylene adipate) (PEA) | 10 - 13.2 | ~362 | 240 - 312.8 | [1] |
| Adipate-Based | Poly(sorbitol adipate-co-ethylene glycol adipate) (PSAEG) | ~1.5 | ~110 | ~1.3 | [2] |
| Adipate-Based | Poly(sorbitol adipate-co-butanediol adipate) (PSABD) | ~0.7 | ~125 | ~0.5 | [2] |
| Adipate-Based | Poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate) | - | 89.7 | 67.8 | [3] |
| Alternative | Polylactic Acid (PLA) | ~50 | 2 - 6 | 1200 - 3000 | [1] |
| Alternative | Polyglycolic Acid (PGA) | High | 1 - 3.5 | 5000 - 7000 | [1] |
| Alternative | Poly(ε-caprolactone) (PCL) | ~23 | >700 | ~350 | [4] |
Thermal Properties
Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) define the physical state and processing conditions of the polymer. The Tg indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
| Polymer Type | Specific Polymer | Glass Transition Temp. (°C) | Melting Temperature (°C) | Reference |
| Adipate-Based | Poly(ethylene adipate) (PEA) | -50 | ~50 | [1] |
| Adipate-Based | Poly(sorbitol adipate-co-ethylene glycol adipate) (PSAEG) | -59.2 | - | [2] |
| Adipate-Based | Poly(sorbitol adipate-co-hexanediol adipate) (PSAHD) | -23.7 | - | [2] |
| Adipate-Based Copolyester | PBATGA (25 mol% GA) | -27.02 | 129.4 | [5] |
| Alternative | Polylactic Acid (PLA) | 55 - 65 | 150 - 180 | [1] |
| Alternative | Polyglycolic Acid (PGA) | 35 - 40 | 220 - 230 | [1] |
| Alternative | Poly(ε-caprolactone) (PCL) | -60 | ~60 | [4] |
Biodegradation and Biocompatibility
Biodegradability is essential for applications like controlled drug release and temporary tissue scaffolds. Adipate-based polyesters are known to be biodegradable.[1][4] The degradation rate can be tuned; for instance, introducing methyl branching can increase resistance to biodegradation.[3] In comparison, PLGA's degradation rate can be precisely controlled by altering the ratio of lactic to glycolic acid, with higher glycolic acid content leading to faster degradation.[6][7] PCL exhibits a much slower degradation rate, often taking years, making it suitable for long-term implants.[]
Polymers like PLA, PGA, and PCL are well-regarded for their excellent biocompatibility.[1][9][10] Adipate-based polymers such as poly(glycerol adipate) and poly(sorbitol adipate) are also noted for their biocompatibility, degrading into harmless byproducts.[11][12][13]
Visualized Workflows and Methodologies
Experimental Workflow: Polymer Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of adipate-based polymers.
Caption: General experimental workflow for polymer synthesis and performance analysis.
Workflow for Mechanical Property Evaluation
This diagram details the standardized process for evaluating the mechanical properties of polymer films.
Caption: Standard workflow for conducting tensile tests on polymer specimens.
Experimental Protocols
Mechanical Properties Testing (Tensile Test)
This protocol is adapted from standard methods like ASTM D638.[1]
-
Objective: To determine the tensile strength, elongation at break, and tensile (Young's) modulus of a polymer.
-
Methodology:
-
Sample Preparation: Polymer films of uniform thickness are prepared using solvent casting or melt pressing. These films are then cut into a dumbbell shape according to standard specifications.[1]
-
Instrumentation: A universal testing machine (e.g., Instron) equipped with an appropriate load cell is used.
-
Procedure: The thickness and width of the narrow section of each specimen are precisely measured. The specimen is then securely clamped into the grips of the testing machine. A tensile load is applied at a constant rate of crosshead speed until the specimen fractures. The load and displacement are recorded continuously throughout the test.[1]
-
Data Analysis:
-
Tensile Strength: The maximum stress the material withstands before fracture.
-
Elongation at Break: The percentage increase in length at the moment of fracture.
-
Tensile Modulus: The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.[1]
-
-
Thermal Analysis (Differential Scanning Calorimetry - DSC)
This protocol determines key thermal transitions of the polymer.
-
Objective: To measure the glass transition temperature (Tg) and melting temperature (Tm).[1]
-
Methodology:
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used.
-
Procedure: A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program, often involving a heating-cooling-heating cycle, under a nitrogen atmosphere to prevent oxidation. For example, heating at a rate of 10-20 °C/min.[2]
-
Data Analysis: The heat flow to or from the sample is measured relative to an empty reference pan. The Tg is observed as a step-like change in the baseline of the heat flow curve, while the Tm is identified as an endothermic peak.[1][2]
-
In Vitro Degradation Study
This protocol assesses the degradation rate of the polymer under physiological conditions.
-
Objective: To measure the weight loss or change in molecular weight of the polymer over time.
-
Methodology:
-
Sample Preparation: Pre-weighed polymer samples (e.g., films or microspheres) are prepared.
-
Procedure: Samples are incubated in a phosphate-buffered solution (PBS) at a pH of 7.4 and a temperature of 37 °C to simulate body conditions.[14] At predetermined time intervals (e.g., days or weeks), samples are removed from the PBS, rinsed with deionized water, and dried under vacuum until a constant weight is achieved.[14]
-
Data Analysis: Degradation is quantified by measuring the percentage of weight loss over time. Alternatively, techniques like Gel Permeation Chromatography (GPC) can be used to measure the decrease in the polymer's molecular weight.[15]
-
Biocompatibility Assessment (Cytotoxicity)
This protocol evaluates the potential for a polymer to cause toxic effects on living cells.[1]
-
Objective: To assess the in vitro cytotoxicity of the polymer.
-
Methodology:
-
Cell Culture: A relevant cell line, such as fibroblasts (e.g., NIH/3T3), is cultured in a suitable growth medium.[13]
-
Extraction Method: The polymer is incubated in the cell culture medium for a set period (e.g., 24 hours at 37 °C) to create a polymer extract. This extract is then added to the cultured cells.[1]
-
Cell Viability Assay: After a specified incubation period with the extract, a cell viability assay (e.g., MTT or resazurin (B115843) reduction assay) is performed.[11] This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The viability of cells exposed to the polymer extract is compared to that of control cells (exposed to medium only). A significant reduction in viability indicates a cytotoxic effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Poly(Butylene Adipate/Terephthalate-Co-Glycolate) Copolyester Synthesis Based on Methyl Glycolate with Improved Barrier Properties: From Synthesis to Structure-Property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PLGA – the smart polymer for drug delivery - Surya - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Poly(sorbitol adipate)- g-poly(ethylene glycol) Mono Methyl Ether-Based Hydrogel Matrices for Model Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Poly(sorbitol adipate)-g-poly(ethylene glycol) Mono Methyl Ether-Based Hydrogel Matrices for Model Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Analytical Methods for Methyl Adipate Determination
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of methyl adipate (B1204190), a significant compound in various industrial applications. The objective is to present a framework for assessing the method's performance across different laboratories, ensuring its robustness and reliability. This document is intended for researchers, scientists, and professionals in drug development and quality control who are involved in analytical method validation and transfer.
Performance Comparison of Analytical Methods
The primary method for the determination of methyl adipate is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An alternative method is High-Performance Liquid Chromatography (HPLC) with UV detection. The following table summarizes typical performance characteristics derived from validation studies of similar adipate esters, presented here as a benchmark for an inter-laboratory study on this compound.
Table 1: Illustrative Inter-Laboratory Performance Data for this compound Analysis by GC-FID
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% | 101.5% | 98.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | 1.1% | 0.9% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.5% | 1.8% | 1.6% | ≤ 3.0% |
| Reproducibility (%RSD) | - | - | 2.5% (Inter-lab) | ≤ 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.06 µg/mL | 0.04 µg/mL | Report |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.18 µg/mL | 0.12 µg/mL | Report |
Table 2: Comparison of GC-FID and HPLC-UV for this compound Analysis
| Feature | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity in a liquid mobile phase. |
| Sensitivity | High for volatile compounds. | Moderate, dependent on chromophore. |
| Selectivity | Good, based on retention time. | Moderate, can be affected by co-eluting compounds. |
| Sample Volatility | Required. | Not required. |
| Derivatization | Generally not required for this compound. | May be required to enhance UV detection. |
| Typical Run Time | 10-30 minutes. | 15-45 minutes. |
| Advantages | Robust, high resolution, widely available. | Suitable for non-volatile samples, versatile. |
| Disadvantages | Requires volatile and thermally stable analytes. | Lower sensitivity for compounds with poor UV absorbance. |
Experimental Protocols
A detailed experimental protocol is crucial for a successful inter-laboratory validation study. The following outlines a methodology for a comparative study of a Gas Chromatography (GC) method for this compound.
Objective: To demonstrate that the analytical method for the assay of this compound, when transferred between laboratories, provides comparable and reliable results.
Materials:
-
This compound Reference Standard: A well-characterized reference standard with documented purity.
-
Samples: A homogeneous batch of the sample matrix containing this compound.
-
Reagents and Solvents: All reagents and solvents should be of GC or analytical grade.
Instrumentation:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), an autosampler, and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in a suitable solvent (e.g., methanol).
-
From this stock solution, prepare a series of working standard solutions at concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
Extract the this compound using a validated extraction procedure, such as liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) or solid-phase extraction (SPE).[1][2]
-
The final extract should be diluted to bring the this compound concentration within the calibration range.
GC-FID Operating Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 200 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C
Validation Procedure:
-
System Suitability: Before analysis, inject the mid-range working standard solution five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[3]
-
Linearity: Analyze the series of working standard solutions in triplicate to construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[4]
-
Accuracy: Analyze spiked samples at three concentration levels (low, medium, and high) in triplicate. The recovery should be within 98.0% to 102.0%.[4]
-
Precision:
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.[5]
-
Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The %RSD should be ≤ 3.0%.[4]
-
Reproducibility: This is assessed through the inter-laboratory comparison of results. The %RSD between laboratories should be ≤ 5.0%.[5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the inter-laboratory validation process.
Caption: Workflow for an inter-laboratory analytical method validation.
Caption: Key parameters for analytical method validation.
References
comparing the kinetic models of methyl adipate synthesis
A Comparative Guide to the Kinetic Models of Methyl Adipate (B1204190) Synthesis
The synthesis of methyl adipate, a key intermediate in various industrial processes, is primarily achieved through the esterification of adipic acid with methanol (B129727) or the transesterification of other esters. Understanding the reaction kinetics is crucial for process optimization, reactor design, and scaling up production. This guide provides a comparative analysis of different kinetic models applied to this compound synthesis, supported by experimental data and detailed methodologies.
Data Presentation: Comparison of Kinetic Models
The following table summarizes quantitative data from various kinetic studies on the synthesis of dithis compound (DMA) and related esters. These studies employ different catalysts and propose distinct kinetic models to describe the reaction behavior.
| Kinetic Model / Catalyst | Reaction Type | Key Kinetic Parameters | Experimental Conditions | Source |
| Pseudo-Homogeneous (Yadav and Thathagar Model) / Amberlyst 15 | Esterification of Adipic Acid with Methanol | Activation Energy (Ea): 14.471 kJ/mol | Temperature: 313, 323, 333 KMethanol:Acid Molar Ratio: 10:1, 15:1, 20:1Catalyst Loading: 5%, 7%, 10% w/w | [1] |
| Quasi-Homogeneous Models / Amberlyst 35 | Esterification of Adipic Acid with Methanol | Model parameters determined, but specific values not in abstract. Reaction rate increases with temperature. | Temperature: 313.2 K to 343.2 KMethanol:Acid Molar Ratio: 15:1, 20:1 | [2] |
| Ping-Pong Bi-Bi with Methanol Inhibition / Immobilized Candida antarctica Lipase (B570770) B | Enzymatic Esterification of Adipic Acid and Methanol | Kinetic parameters for the model were determined. Maximum Conversion: 97.6% | Optimal Conditions: Temperature: 58.5 °CMethanol:Acid Molar Ratio: 12:1Enzyme Conc.: 54.0 mgTime: 358.0 min | [3] |
| First-Order Kinetics / Non-catalytic | Esterification of Palmitic Acid with Subcritical Methanol | Activation Energy (Ea): 57.20 kJ/molPre-exponential Factor (A): 4.986 × 10⁴ | Temperature: 175–225 °CMethanol:Acid Molar Ratio: 16:1Time: 26 min | [4] |
| Reversible Second-Order Reaction / Non-catalytic | Esterification of Free Fatty Acids with Supercritical Methanol | Rate constants and activation energy were numerically evaluated. | Temperature: 250-320 °CPressure: 10 MPa | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of kinetic studies. Below are the protocols for the key experiments cited in this guide.
Esterification over Amberlyst 15 (Pseudo-Homogeneous Model)
The kinetic study of the esterification of adipic acid with methanol using Amberlyst 15 as a catalyst was conducted in a laboratory batch reactor.[1]
-
Apparatus: The reaction was carried out in a three-necked glass reactor with a constant reaction mixture volume of 1.5 × 10⁻⁴ m³. A reflux condenser was attached to prevent the loss of volatile components like methanol. A stirrer was used to ensure proper mixing and was maintained at a constant speed of 13 revolutions per second (rps) to minimize mass transfer limitations.[1]
-
Procedure: A known initial concentration of adipic acid (2.18 mol/L) was used for all experiments. The reaction was initiated by adding the pre-weighed catalyst to the mixture of adipic acid and methanol. The experiments were conducted at various temperatures (313, 323, and 333 K), methanol to adipic acid molar ratios (10:1, 15:1, and 20:1), and catalyst loadings (5%, 7%, and 10% w/w). Samples were withdrawn at regular intervals and analyzed to determine the conversion of adipic acid.[1]
-
Kinetic Modeling: The experimental data were validated using a pseudo-homogeneous model, specifically the Yadav and Thathagar (YT) model.[1]
Enzymatic Esterification (Candida antarctica Lipase B)
The synthesis of dithis compound catalyzed by immobilized Candida antarctica lipase B was optimized using statistical methods, and its kinetics were investigated.[3]
-
Apparatus: The experiments were likely conducted in a temperature-controlled shaker or a stirred-tank reactor suitable for enzymatic reactions.
-
Procedure for Optimization: Response Surface Methodology (RSM) was employed to optimize the reaction conditions. The effects of four variables—time, temperature, enzyme concentration, and the molar ratio of substrates—were studied to find the conditions for maximum product conversion.[3]
-
Kinetic Modeling: The study determined that the reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by methanol. Kinetic parameters for this model were determined by fitting the model to experimental initial rate data.[3]
Visualization of Kinetic Model Comparison Workflow
The process of selecting an appropriate kinetic model for a chemical reaction involves several logical steps, from initial hypothesis to final validation. The following diagram illustrates this workflow for the synthesis of this compound.
Caption: Workflow for Kinetic Model Selection and Validation.
References
Stability of Methyl Adipate Under Storage Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of methyl adipate (B1204190) under various storage conditions against common alternatives. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and handling of this compound in their applications. The data presented is based on available scientific literature and established analytical methodologies.
Executive Summary
Methyl adipate, a dimethyl ester of adipic acid, is utilized as a plasticizer and solvent in various industries.[1] Its stability under storage is a critical factor for ensuring product quality and performance. This guide outlines the known stability profile of this compound, its potential degradation pathways, and compares it with alternative compounds. While specific long-term stability data under all ICH conditions are not extensively available in the public domain, this document synthesizes existing knowledge to provide a robust overview. Adipate plasticizers, in general, are recognized for their favorable low-temperature properties and are considered safer alternatives to some traditional phthalates.[2][3][4]
Comparison of this compound with Alternative Plasticizers
The selection of a suitable plasticizer or solvent often involves a trade-off between performance, stability, and safety. The following table provides a comparative overview of this compound (represented by dithis compound) and common alternatives.
| Property | This compound (Dithis compound) | Dioctyl Phthalate (DOP/DEHP) | Dioctyl Adipate (DOA) | Bio-based Plasticizers (e.g., Epoxidized Soybean Oil - ESO) |
| Chemical Structure | CH₃OOC(CH₂)₄COOCH₃ | C₆H₄(COOC₈H₁₇)₂ | C₈H₁₇OOC(CH₂)₄COOC₈H₁₇ | Triglyceride-based |
| General Stability | Considered stable under recommended storage conditions.[2] | Good thermal stability but concerns over migration and toxicity.[2] | Good thermal stability and low volatility.[5][6] | Performance varies; can improve thermal stability of formulations.[3] |
| Hydrolytic Stability | Susceptible to hydrolysis by strong mineral acids and strong alkalis.[7] | Can undergo hydrolysis, especially under acidic or basic conditions. | Susceptible to hydrolysis. | Can undergo hydrolysis. |
| Thermal Stability | Single-step degradation reported at 101°C in one study. | Onset of decomposition varies, but generally considered to have good thermal stability.[2] | Excellent heat stability.[6] | Can exhibit high thermal stability. |
| Photostability | No significant absorbance in the UV-Vis range of 290–700 nm, suggesting low potential for direct phototoxicity.[8] | Susceptible to photodegradation. | Information not readily available. | Stability varies depending on the specific compound. |
| Volatility | Relatively low volatility. | Lower molecular weight phthalates can be more volatile.[2] | Known for its relatively low volatility.[5][6] | Generally low volatility. |
| Toxicity Profile | Low acute toxicity.[1] | Classified as an endocrine disruptor, with use restricted in many applications.[4] | Generally considered safer than some phthalates.[3] | Often have a favorable safety profile. |
Experimental Protocols
Accurate assessment of the stability of this compound and its alternatives relies on validated analytical methods. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating methods.[9][10]
Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acid and Base Hydrolysis:
-
Protocol: Dissolve a known concentration of this compound in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).
-
Conditions: Store the solutions at a controlled temperature (e.g., 60°C) for a specified period.
-
Analysis: Neutralize the samples at various time points and analyze by HPLC-UV or GC-MS to determine the percentage of degradation and identify the degradation products.[11]
-
-
Oxidative Degradation:
-
Protocol: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide.
-
Conditions: Store the solution at room temperature or a slightly elevated temperature.
-
Analysis: Monitor the degradation of this compound and the formation of degradation products over time using a suitable chromatographic method.
-
-
Thermal Degradation:
-
Protocol: Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 105°C) in a calibrated oven.
-
Conditions: Maintain the temperature for a defined duration.
-
Analysis: Analyze the sample for any changes in purity and for the presence of degradation products.
-
-
Photostability Testing:
-
Protocol: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Conditions: A control sample should be protected from light to differentiate between light-induced and thermal degradation.
-
Analysis: Analyze the exposed and control samples at appropriate time intervals.[8]
-
Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Determination of this compound and its Degradation Products
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 250°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Samples from forced degradation studies are diluted with a suitable solvent (e.g., dichloromethane) before injection.
-
Identification of Degradation Products: The mass spectra of the peaks separated by GC are compared with spectral libraries (e.g., NIST) for identification. Pyrolysis-GC-MS can also be used to characterize thermal degradation products.[12][13]
2. High-Performance Liquid Chromatography (HPLC-UV) Method for the Quantification of this compound
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the stability samples is determined from this curve. This method can be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness to be considered stability-indicating.[14][15]
Mandatory Visualizations
Conclusion
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gst-chem.com [gst-chem.com]
- 7. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 9. database.ich.org [database.ich.org]
- 10. ikev.org [ikev.org]
- 11. US2968674A - Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Life Cycle Assessment of Methyl Adipate Production: A Guide for Researchers
A detailed comparison of conventional and emerging bio-based production routes for methyl adipate (B1204190), a key chemical intermediate, reveals significant variations in environmental impact. This guide provides researchers, scientists, and drug development professionals with a quantitative analysis of different manufacturing pathways, supported by experimental data and detailed methodologies.
The production of methyl adipate, a crucial precursor for various industrial applications, is undergoing a shift towards more sustainable practices. This comparative life cycle assessment (LCA) evaluates the environmental performance of traditional fossil-fuel-based production against a promising bio-based alternative derived from lignin (B12514952). The analysis focuses on key environmental impact categories, providing a comprehensive overview to inform research and development in greener chemical synthesis.
Data Summary: Environmental Impact Comparison
The following table summarizes the quantitative data for the key life cycle impact categories for the production of one kilogram of adipic acid, the primary precursor to this compound. The data for the subsequent esterification step to this compound is modeled based on established chemical processes.
| Life Cycle Impact Category | Conventional Production (Fossil-Fuel Based) | Bio-Based Production (Lignin-Based) | Unit |
| Global Warming Potential | 12.9[1] | 0.772 - 0.795[1] | kg CO₂ eq |
| Acidification Potential | Higher Impact (qualitative) | Lower Impact (qualitative) | - |
| Eutrophication Potential | Higher Impact (qualitative) | Lower Impact (qualitative) | - |
| Photochemical Ozone Creation Potential | Higher Impact (qualitative) | Lower Impact (qualitative) | - |
Production Pathway Analysis
Two primary routes for the production of this compound are compared in this guide: the conventional method starting from fossil fuels and a bio-based pathway utilizing lignin, a byproduct of the pulp and paper industry.
Conventional Production of this compound
The traditional industrial synthesis of this compound involves a two-step process. First, adipic acid is produced through the oxidation of a cyclohexane-cyclohexanol-cyclohexanone mixture (known as KA oil) with nitric acid. This process is known to generate significant nitrous oxide (N₂O) emissions, a potent greenhouse gas. The subsequent step involves the esterification of adipic acid with methanol (B129727), typically using a catalyst, to yield dithis compound (this compound).
Bio-Based Production of this compound
A more sustainable alternative involves the production of adipic acid from lignin. This process typically includes the depolymerization of lignin, followed by biological or chemical conversion to adipic acid. The resulting bio-based adipic acid is then esterified with methanol to produce this compound. This pathway significantly reduces greenhouse gas emissions by avoiding the use of nitric acid and utilizing a renewable feedstock.
Experimental Protocols and Methodologies
The life cycle assessment data presented in this guide is based on a "cradle-to-gate" analysis, which encompasses all processes from raw material extraction to the production of this compound.
Life Cycle Assessment (LCA) Methodology
The LCA was conducted following the ISO 14040 and 14044 standards. The assessment involved defining the system boundaries, compiling a life cycle inventory (LCI) of all inputs and outputs for each production stage, and performing a life cycle impact assessment (LCIA) to evaluate the potential environmental impacts. The functional unit for this assessment is the production of 1 kg of this compound.
Experimental Protocol for Adipic Acid Production (Bio-Based)
The production of bio-based adipic acid from lignin involves the following key steps as modeled in the assessed literature[1]:
-
Lignin Depolymerization: Lignin is broken down into smaller aromatic compounds.
-
Biological Funneling: Genetically engineered microorganisms are used to convert the aromatic compounds into a precursor of adipic acid.
-
Catalytic Conversion: The precursor is then catalytically converted to adipic acid.
-
Purification: The adipic acid is purified to meet industrial specifications.
Experimental Protocol for Esterification of Adipic Acid
The esterification of adipic acid with methanol to produce dithis compound is a well-established reaction. A typical laboratory-scale procedure is as follows[2]:
-
A mixture of adipic acid and an excess of methanol is charged into a reactor.
-
A catalyst, such as an ion-exchange resin (e.g., Amberlyst 15), is added to the mixture.
-
The reaction is carried out at a specific temperature (e.g., 323-333 K) with constant stirring.
-
The progress of the reaction is monitored over time by analyzing samples.
-
Upon completion, the catalyst is filtered, and the excess methanol is removed by distillation.
-
The resulting dithis compound is purified.
The following diagram illustrates the general workflow for conducting a comparative life cycle assessment.
Conclusion
The transition from fossil-fuel-based to bio-based production of this compound offers a significant opportunity to reduce the environmental footprint of this important chemical. The life cycle assessment data clearly indicates a substantial reduction in global warming potential for the bio-based route. Further research and development are encouraged to optimize the bio-based production process, particularly in enhancing the efficiency of lignin conversion and the esterification step, to further improve its environmental profile and economic viability. This guide serves as a foundational resource for researchers and professionals dedicated to advancing sustainable chemical manufacturing.
References
Methyl Adipate: A Comparative Performance Guide for Researchers and Drug Development Professionals
Methyl adipate (B1204190), a term that can refer to either monomethyl adipate or dithis compound, holds distinct roles in scientific and industrial applications. This guide provides a comparative analysis of their performance in key applications, offering objective data and insights for researchers, scientists, and drug development professionals.
Section 1: Dithis compound - A Safer Solvent and Versatile Plasticizer
Dithis compound (DMA) is the diester of adipic acid and methanol. It is a colorless, oily liquid recognized for its favorable environmental, health, and safety profile, making it an attractive alternative to harsher conventional solvents.[1]
Performance as a Solvent in Cleaning and Paint Stripping Applications
DMA is an effective solvent for resins, pigments, and is a key component in many paint stripping formulations.[2][3] Its low vapor pressure classifies it as a low volatile organic compound (LVP-VOC), and it is readily biodegradable.[1]
Comparative Performance with Alternative Solvents:
Dibasic esters (DBEs), including dithis compound, are effective, though often slower-acting, alternatives to more hazardous solvents like methylene (B1212753) chloride and N-Methyl-2-pyrrolidone (NMP).[4][5][6] While NMP is a stronger (faster) solvent, DBEs offer a better safety profile.[4]
| Solvent | Key Performance Characteristics | Environmental, Health & Safety (EHS) Profile |
| Dithis compound (DBE) | Effective on a wide range of paints, including tough epoxy and polyurethane finishes.[6] Slow evaporation rate allows for longer contact time and reduces the need for reapplication.[2][6] | Readily biodegradable, non-flammable, non-corrosive, low toxicity, and mild odor.[1][6] Recognized by the EPA as a Safer Chemical Ingredient.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Stronger (faster) solvent than DBEs for many applications.[4] Can remove varnishes, lacquers, and urethanes effectively.[5] | Reproductive toxin under California Proposition 65 and European Commission directives. Faces increasing regulatory scrutiny. |
| Methylene Chloride | Historically a very effective and fast-acting paint stripper for a wide range of coatings. | Carcinogen and neurotoxin, with significant human and ecological risks. Its use is now heavily restricted.[7] |
| Benzyl Alcohol | A safer alternative to methylene chloride that can remove many types of coatings that NMP struggles with, albeit slower than methylene chloride.[5] | Generally considered safer than methylene chloride and NMP, but can still be an irritant. |
| Acetone | A fast-evaporating solvent used in some cleaning and stripping applications. | Highly flammable, can be a skin and eye irritant. |
Experimental Protocol: Evaluating Paint Stripper Efficiency (Modified ASTM D6189)
This protocol outlines a general procedure for comparing the efficiency of paint stripping formulations.
-
Substrate Preparation: Prepare standardized panels of relevant materials (e.g., wood, metal) coated with a consistent thickness of the target paint (e.g., epoxy, polyurethane).
-
Stripper Application: Apply a uniform amount of each paint stripper formulation to a designated area on separate panels.
-
Dwell Time: Allow the stripper to act on the paint for a predetermined series of time intervals. The slow evaporation rate of DMA is a key performance parameter to note.[2][6]
-
Paint Removal: At each time interval, use a standardized tool (e.g., a scraper) to remove the softened paint.
-
Efficiency Evaluation: Assess the percentage of paint removed for each stripper at each time point. This can be done visually or through image analysis software.
-
Substrate Integrity: Inspect the substrate for any signs of damage, such as discoloration or etching.
Logical Workflow for Paint Stripper Evaluation
Caption: Workflow for the comparative evaluation of paint stripper performance.
Performance as a Plasticizer in Polymers
Adipate esters, including DMA, are used as plasticizers to increase the flexibility and durability of polymers like PVC. They are considered safer alternatives to phthalate (B1215562) plasticizers.[8]
Comparative Performance with Alternative Plasticizers:
Adipate esters generally offer good performance at low temperatures and have lower viscosity compared to phthalate plasticizers.[9]
| Plasticizer | Tensile Strength | Elongation at Break (%) | Key Characteristics |
| Dioctyl Adipate (DOA) | Lower | Higher | Good low-temperature performance, but can be volatile.[10] |
| Dioctyl Phthalate (DOP) | Higher | Lower | Industry standard with good overall performance, but faces health and regulatory concerns.[11] |
| Bio-based Plasticizers (e.g., epoxidized soybean oil) | Variable | Variable | Environmentally friendly, with performance dependent on the specific compound. Can improve thermal stability.[12] |
Note: Specific values for tensile strength and elongation at break are highly dependent on the polymer, plasticizer concentration, and processing conditions. The table indicates general trends.
Experimental Protocol: Evaluating Plasticizer Efficiency in PVC (ASTM D2284)
This protocol is used to determine the effect of a plasticizer on the mechanical properties of PVC.
-
Formulation: Prepare PVC blends with varying concentrations of the plasticizers to be tested.
-
Molding: Process the blends into standardized test specimens (e.g., dog-bone shape for tensile testing) through methods like compression or injection molding.
-
Conditioning: Condition the specimens under controlled temperature and humidity to ensure consistent results.
-
Tensile Testing: Use a universal testing machine to measure the tensile strength and elongation at break of the plasticized PVC specimens.
-
Hardness Testing: Measure the Shore hardness of the specimens to assess the plasticizer's effect on rigidity.
-
Migration Testing (e.g., ASTM D1239-14): Evaluate the tendency of the plasticizer to leach out of the PVC matrix by immersing specimens in various liquids and measuring weight loss.[13]
Mechanism of Plasticizer Action in PVC
Caption: How dithis compound increases the flexibility of PVC.
Section 2: Monothis compound - A Key Intermediate in Pharmaceutical Synthesis
Monothis compound is the monoester of adipic acid and finds significant use as a synthetic intermediate in the pharmaceutical industry.[11] A notable application is in the synthesis of novel histone deacetylase (HDAC) inhibitors, which are a class of compounds with potential anti-tumor activities.[11][13]
Role in the Synthesis of HDAC Inhibitors
HDAC inhibitors are a promising class of anti-cancer agents.[9][14] Monothis compound can serve as a linker component in the structure of these inhibitors, connecting the zinc-binding group to the "cap" group that interacts with the surface of the enzyme.
General Structure of an HDAC Inhibitor
Caption: Pharmacophore model of a typical HDAC inhibitor.
Synthetic Pathway Example:
The following is a simplified, representative pathway illustrating how monothis compound could be incorporated into the synthesis of an HDAC inhibitor. Specific reagents and conditions will vary depending on the target molecule.
Caption: A representative synthetic workflow for an HDAC inhibitor using monothis compound.
Alternatives in HDAC Inhibitor Synthesis:
The "alternatives" to using monothis compound in this context involve different synthetic strategies or the use of different linker molecules to achieve the desired spacing and flexibility in the final HDAC inhibitor.
-
Alternative Linker Moieties: Other dicarboxylic acid monoesters or different chain-length linkers can be used to modulate the potency and selectivity of the inhibitor.
-
Different Zinc-Binding Groups: While hydroxamic acids are common, other zinc-binding groups such as salicylamides are being explored to improve the pharmacological properties of HDAC inhibitors.[7]
-
Alternative Synthetic Routes: Different coupling chemistries and protecting group strategies can be employed to assemble the final inhibitor. The overall yield of a synthetic route is a key performance metric. For example, some syntheses of HDAC inhibitors report overall yields in the range of 13% to 72%, depending on the complexity of the molecule and the efficiency of the steps.[15][16]
The choice of synthetic route and intermediates will depend on the specific target molecule, desired pharmacological profile, and the scalability of the synthesis.
References
- 1. jrhessco.com [jrhessco.com]
- 2. Dibasic Ester (DBE) — Bell Chem [bellchem.com]
- 3. Dithis compound - Wikipedia [en.wikipedia.org]
- 4. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irta.us [irta.us]
- 6. nbinno.com [nbinno.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of HDAC Inhibitors and their Synthetic Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masscta.org [masscta.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
- 16. Improved Total Synthesis of the Potent HDAC Inhibitor FK228 (FR-901228) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Adipate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of methyl adipate (B1204190), a common laboratory chemical. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety Data
The following table summarizes important quantitative safety data for methyl adipate (monothis compound and dithis compound). This information is crucial for risk assessment and in the event of an emergency.
| Property | Monothis compound | Dithis compound |
| CAS Number | 627-91-8 | 627-93-0 |
| Molecular Formula | C₇H₁₂O₄ | C₈H₁₄O₄ |
| Molecular Weight | 160.17 g/mol | 174.19 g/mol |
| Boiling Point | 162 °C (at 13 hPa) | Not specified in search results. |
| Melting Point | 7 - 9 °C | Not specified in search results. |
| Density | 1.081 g/mL (at 25 °C) | Not specified in search results. |
| Oral LD50 (Rat) | Not specified in search results. | > 5,000 mg/kg[1] |
| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2)[2] | Not classified as a hazardous substance or mixture.[1] |
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and proper containment:
-
Ensure Adequate Ventilation : Immediately ensure the area is well-ventilated to avoid the buildup of vapors.[1]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and impervious clothing.[1]
-
Containment : For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[3][4] For large spills, dike the area to prevent further spreading.[4]
-
Collection : Collect the absorbed material and spilled liquid into a suitable, labeled, and closed container for disposal.[1][3]
-
Decontamination : Clean the spill area thoroughly. Wash the area and prevent runoff into drains.[3] Decontaminate all protective clothing and equipment before reuse.[3]
Step-by-Step Disposal Protocol
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Classification : Determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[2][4]
-
Containerization : Place the this compound waste into a suitable, closed, and properly labeled container.[1]
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Engage a Licensed Disposal Company : Offer surplus and non-recyclable solutions to a licensed disposal company.[1][5] Do not empty into drains.[1][2]
-
Contaminated Materials : Dispose of contaminated materials, such as gloves and absorbent pads, in accordance with applicable laws and good laboratory practices.[1][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl adipate
Essential Safety and Handling Guide for Methyl Adipate
This guide provides crucial safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. Due to the potential ambiguity of the common name "this compound," this document addresses both Monothis compound and Dithis compound. It is imperative to confirm the exact chemical identity from the supplier's Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for handling Monomethyl and Dithis compound based on available safety data.[1][2][3][4]
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][4] A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[5] Gloves must be inspected for integrity before each use.[1][2][4] Follow proper glove removal technique to avoid skin contact.[2][4] |
| Body Protection | Laboratory Coat/Impervious Clothing | A standard laboratory coat should be worn to protect against skin contact. For larger quantities or significant splash risk, wear fire/flame resistant and impervious clothing.[1][2][4] |
| Respiratory Protection | Respirator (if necessary) | Generally not required if handled in a well-ventilated area or a chemical fume hood.[2][4] If exposure limits are exceeded, or if mists or aerosols are generated, use a full-face respirator with appropriate cartridges (e.g., type OV/AG (US) or ABEK (EU EN 14387)).[2][4] |
Hazard and Toxicity Data
Understanding the quantitative aspects of a chemical's hazards is critical for a comprehensive risk assessment.
| Substance | Hazard | Value | Source |
| Dithis compound | Acute Oral Toxicity (LD50, Rat) | > 5,000 mg/kg | [4] |
| Dithis compound | Acute Dermal Toxicity | Harmful in contact with skin. | [3] |
| Dithis compound | Inhalation Toxicity (NOAEL, Rat) | Maternal: 160 mg/m³; Fetal: 440 mg/m³ | [6] |
| Dithis compound | Flash Point | 110 °C (230 °F) - closed cup | [2][4] |
| Dithis compound | Lower Explosion Limit | 0.8% (V) | [2] |
| Dithis compound | Upper Explosion Limit | 8.1% (V) | [2] |
| Monothis compound | Toxicity Data | Not extensively available. Handle with caution as with related chemicals. | [7] |
NOAEL: No Observed Adverse Effect Level
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Pre-Handling Checks:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Locate and verify the functionality of the nearest eyewash station and safety shower.[7]
-
Inspect all PPE for defects before donning.
-
Have absorbent, spill-neutralizing materials readily available.
-
-
Handling the Chemical:
-
Post-Handling Procedures:
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
Dispose of contaminated gloves, absorbent materials, and other disposable PPE as hazardous waste in a designated container.[2]
-
Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional and local regulations. Consult your institution's environmental health and safety office for specific guidance.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
